5,10-Dihydro-5,10-dimethylphenazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149969. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,10-dimethylphenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGSIMRZRYNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302286 | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-75-5 | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149969 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15546-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5,10-Dihydro-5,10-dimethylphenazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 5,10-Dihydro-5,10-dimethylphenazine and its derivatives. The document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key reaction pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound Derivatives
5,10-Dihydrophenazine (B1199026) derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in areas such as organic electronics, redox-flow batteries, and as scaffolds in medicinal chemistry. The core structure, characterized by a central dihydropyrazine (B8608421) ring fused to two benzene (B151609) rings, can be functionalized at the 5 and 10 positions, allowing for the tuning of its electronic and steric properties. The N,N'-dimethylated derivatives, in particular, are of interest for their potential as stable electron donors and redox-active materials.
This guide will focus on the most prevalent and effective methods for the synthesis of these valuable compounds, providing detailed methodologies to facilitate their preparation in a laboratory setting.
Key Synthetic Strategies
Several synthetic strategies have been developed for the preparation of this compound and its derivatives. The primary approaches can be categorized as follows:
-
Two-Step Synthesis via Reduction and Alkylation: This is a common and versatile method that involves the initial reduction of a phenazine (B1670421) precursor to 5,10-dihydrophenazine, followed by N,N'-dialkylation.
-
One-Pot Synthesis from Catechol and o-Phenylenediamine (B120857) Derivatives: This approach offers a more streamlined synthesis by combining the formation of the phenazine core and subsequent derivatization in a single reaction vessel.
-
Reductive Alkylation of Phenazine: This method combines the reduction and alkylation steps into a single transformation.
The following sections will provide detailed experimental protocols and quantitative data for these key synthetic routes.
Experimental Protocols and Quantitative Data
Two-Step Synthesis: Reduction of Phenazine and Subsequent N,N'-Dimethylation
This method proceeds in two distinct steps: the synthesis of the 5,10-dihydrophenazine intermediate and its subsequent methylation.
Step 1: Synthesis of 5,10-Dihydrophenazine
The reduction of commercially available phenazine is a common route to obtaining the 5,10-dihydrophenazine precursor. A widely used reducing agent for this transformation is sodium dithionite (B78146).
Experimental Protocol:
A detailed experimental protocol for the synthesis of 5,10-dihydrophenazine is as follows:
-
To a 250 mL three-necked flask, add 1.80 g (10 mmol) of phenazine and 120 mL of ethanol.[1]
-
Heat the mixture to a steady reflux under a nitrogen atmosphere.[1]
-
In a separate beaker, prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.[1]
-
Slowly add the sodium dithionite solution to the refluxing phenazine mixture using a constant-pressure dropping funnel.[1]
-
Continue the reaction for two hours.[1]
-
After two hours, cool the reaction mixture to room temperature.[1]
-
Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.[1]
Step 2: N,N'-Dimethylation of 5,10-Dihydrophenazine
Once the 5,10-dihydrophenazine is synthesized and isolated, the next step is the introduction of the methyl groups at the 5 and 10 positions. This is typically achieved using a suitable methylating agent in the presence of a base.
General Experimental Protocol (Illustrative):
While a specific detailed protocol for the N,N'-dimethylation of 5,10-dihydrophenazine was not found in the immediate search results, a general procedure based on the alkylation of similar N-heterocycles would involve the following steps. Note: This is an illustrative protocol and would require optimization.
-
In a round-bottom flask under an inert atmosphere, dissolve 5,10-dihydrophenazine in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a period to deprotonate the nitrogen atoms.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Two-Step Synthesis:
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| 1. Reduction | Phenazine | Sodium dithionite | Ethanol/Water | 2 | Reflux | Not specified | [1] |
| 2. Methylation | 5,10-Dihydrophenazine | Methylating Agent, Base | Anhydrous Solvent | Varies | Varies | Varies | - |
One-Pot Synthesis from Catechol Derivatives
A more efficient approach for the synthesis of 5,10-dialkyl-5,10-dihydrophenazines involves a one-pot reaction starting from a catechol and a 1,2-diaminoaryl compound.[2] This method avoids the isolation of the intermediate 5,10-dihydrophenazine.
Experimental Protocol (Example for a Dimethyl Derivative):
The following protocol is adapted from a patent describing the one-pot synthesis of a 5,10-dimethyldihydrophenazine derivative.[2]
-
In a suitable reaction vessel, combine the catechol derivative and the 1,2-diaminotoluene.
-
Add a high-boiling point solvent such as ethylene (B1197577) glycol.
-
Heat the reaction mixture to reflux for an extended period (e.g., 96 hours).
-
After the formation of the dihydrophenazine intermediate, the reaction mixture can be directly treated with a methylating agent.
-
Add a methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Continue heating or stirring until the methylation is complete.
-
Isolate and purify the final product.
Quantitative Data for One-Pot Synthesis:
| Starting Materials | Methylating Agent | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Catechol, 1,2-Diaminotoluene | Not specified in detail | Ethylene Glycol | 96 | Reflux | 57 | [2] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.
Caption: Two-step synthesis of this compound.
Caption: One-pot synthesis of 5,10-Dialkyl-5,10-dihydrophenazine derivatives.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several effective routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns on the aromatic rings. The two-step synthesis involving the reduction of phenazine followed by N,N'-dimethylation offers a versatile and well-established approach. For a more streamlined process, the one-pot synthesis from catechol and o-phenylenediamine derivatives presents an attractive alternative.
Further research into optimizing reaction conditions, particularly for the N,N'-dimethylation step, and exploring greener synthetic methodologies will continue to enhance the accessibility and utility of these important compounds. This guide provides a solid foundation for researchers to build upon in their efforts to synthesize and explore the potential of this compound derivatives.
References
Physicochemical Properties of N-demethylpromethazine (DMPZ): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-demethylpromethazine (DMPZ), also known as Norpromethazine, is the primary N-demethylated metabolite of the first-generation antihistamine, promethazine (B1679618).[1] Promethazine is a phenothiazine (B1677639) derivative with a wide range of clinical applications, including the treatment of allergic conditions, motion sickness, and nausea, and for its sedative properties.[2][3] The metabolism of promethazine occurs predominantly in the liver, where cytochrome P450 enzymes, particularly CYP2D6, catalyze its conversion to various metabolites, including DMPZ and promethazine sulfoxide.[4][5] While promethazine exhibits a complex pharmacology through its antagonism of various receptors, its metabolites, including DMPZ, are generally considered to be pharmacologically and toxicologically inactive.[6]
This technical guide provides a comprehensive overview of the core physicochemical properties of DMPZ. Understanding these properties is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology, as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, promethazine. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations for metabolic pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of a drug molecule and its metabolites are fundamental to understanding its behavior in biological systems. The following tables summarize the available data for N-demethylpromethazine (DMPZ), with comparative data for the parent compound, promethazine, provided for context.
Table 1: General and Chemical Properties
| Property | N-demethylpromethazine (DMPZ) | Promethazine (Parent Compound) |
| Synonyms | Norpromethazine, (±)-N-demethyl Promethazine, Promethazine EP Impurity C[1][7] | Phenergan, Prothazine, Fargan[6] |
| Chemical Formula | C₁₆H₁₈N₂S[8] | C₁₇H₂₀N₂S[6] |
| Molecular Weight | 270.39 g/mol (Free Base)[8] | 284.42 g/mol [6] |
| CAS Number | 37707-23-6 (Free Base) | 60-87-7[6] |
| Chemical Formula (HCl Salt) | C₁₆H₁₈N₂S • HCl[7] | C₁₇H₂₀N₂S • HCl[9] |
| Molecular Weight (HCl Salt) | 306.9 g/mol [7][10] | 320.88 g/mol [9] |
| CAS Number (HCl Salt) | 60113-77-1[7][10] | 58-33-3[9] |
Table 2: Physicochemical Parameters
| Property | N-demethylpromethazine (DMPZ) | Promethazine (Parent Compound) |
| Physical Form | Solid[7] | Crystalline Powder[11] |
| Color | Light Brown to Beige[12] | White to faint-yellow[11] |
| Melting Point (°C) | Not available | 60 (Free Base)[6], ~223 (HCl Salt, with decomposition)[13] |
| Aqueous Solubility | Data not available | 15.6 mg/L at 24°C (Free Base)[6], Very soluble in water (HCl Salt)[13] |
| Solubility in Organic Solvents | Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)[7] | Freely soluble in ethanol[13] |
| pKa (Predicted) | 9.73 ± 0.10[12] | Not available |
| logP (Predicted) | Not available | 4.239 (Crippen Method)[14] |
Metabolic Pathway and Signaling Activity
N-demethylpromethazine is formed from its parent compound, promethazine, primarily through N-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[4] This metabolic conversion is a key step in the clearance of promethazine from the body. DMPZ itself can undergo further metabolism, including N-oxidation.[15]
Unlike promethazine, which is a potent antagonist at histamine (B1213489) H1, muscarinic, dopamine, and alpha-adrenergic receptors, DMPZ is generally considered to have minimal pharmacological activity.[6][11] Therefore, a specific signaling pathway for DMPZ is not well-defined. The most relevant biological pathway involving DMPZ is its formation and subsequent elimination as part of the overall metabolism of promethazine.
Metabolic pathway of promethazine to DMPZ.
Experimental Protocols
The determination of key physicochemical properties such as solubility, pKa, and logP is essential in drug development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the test compound (DMPZ) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.[16]
-
Sample Separation: The suspension is allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/L or µM.
Workflow for shake-flask solubility determination.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[17]
Methodology:
-
Sample Preparation: A known amount of DMPZ is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., methanol-water) for compounds with low aqueous solubility. The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[13]
-
Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small, precise increments.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration curve, which corresponds to the pH at which the compound is 50% ionized.
Workflow for pKa determination by titration.
Determination of logP (RP-HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable alternative to the traditional shake-flask method for logP determination.
Methodology:
-
System Setup: An RP-HPLC system with a hydrophobic stationary phase (e.g., C18 column) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve. This is achieved by plotting the logarithm of the retention factor (log k') versus the known logP values. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: A solution of DMPZ is injected into the HPLC system under the same conditions used for the standards.
-
Data Acquisition: The retention time (t_R) of DMPZ is measured.
-
logP Calculation: The retention factor (log k') for DMPZ is calculated, and its logP value is determined by interpolation from the calibration curve.
Workflow for logP determination by RP-HPLC.
References
- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Promethazine hydrochloride | 58-33-3 [chemicalbook.com]
- 8. rac N-Demethyl Promethazine Hydrochloride | C16H19ClN2S | CID 71315401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Promethazine - Wikipedia [en.wikipedia.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. chemeo.com [chemeo.com]
- 12. Metabolism of promethazine in vitro. Identificaton of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Metabolic interactions of promethazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promethazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Promethazine (PIM 439) [inchem.org]
- 16. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. peerj.com [peerj.com]
One-Pot Synthesis of 5,10-Dialkyl-5,10-Dihydrophenazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines, a class of compounds with significant potential in various applications, including as dyes and chromophores in electrochromic systems.[1] This document details the synthetic pathway, experimental protocols, and key reaction parameters, offering a comprehensive resource for researchers in organic synthesis and materials science.
Introduction
5,10-Dialkyl-5,10-dihydrophenazines are N-substituted derivatives of the dihydrophenazine core. The direct synthesis of these compounds in a single reaction vessel, or "one-pot" synthesis, offers significant advantages in terms of efficiency, resource management, and waste reduction by eliminating the need for isolation and purification of intermediates.[1] A robust and commercially viable one-pot method involves the initial formation of the 5,10-dihydrophenazine (B1199026) scaffold from readily available precursors, followed by in-situ alkylation to yield the desired 5,10-dialkylated product.[1]
Synthetic Pathway Overview
The one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines is typically achieved through a two-stage process within a single reaction vessel.
Stage 1: Condensation to form 5,10-Dihydrophenazine
The initial step involves the condensation reaction between a catechol and a 1,2-diaminoaryl compound, such as o-phenylenediamine (B120857).[1] This reaction forms the core 5,10-dihydrophenazine structure. The use of a high-boiling solvent, such as ethylene (B1197577) glycol, facilitates the removal of water and drives the reaction to completion.[1]
Stage 2: In-situ N,N'-Dialkylation
Following the formation of the 5,10-dihydrophenazine intermediate, the reaction mixture is prepared for the alkylation step without isolation of the product.[1] This stage involves the addition of an alkylating agent, a base, a reducing agent to prevent oxidation of the dihydrophenazine, and often a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[1][2]
Experimental Protocols
The following section provides a detailed, laboratory-scale experimental protocol adapted from established industrial processes.[1]
General One-Pot Procedure for 5,10-Dialkyl-5,10-Dihydrophenazines
Materials:
-
o-Phenylenediamine (or substituted derivative)
-
Catechol (or substituted derivative)
-
High-boiling point solvent (e.g., ethylene glycol)
-
Sodium Dithionite (B78146) (Na₂S₂O₄)
-
Sodium Carbonate (Na₂CO₃)
-
Alkylating agent (e.g., iodomethane (B122720), iodoethane, 1-bromopropane, 1-bromobutane)
-
Phase-transfer catalyst (e.g., methyltributylammonium chloride)
-
Acetonitrile
-
Water (deionized)
-
Ethanol
Procedure:
Stage 1: Synthesis of 5,10-Dihydrophenazine Intermediate
-
In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine o-phenylenediamine and a molar excess of catechol in a suitable high-boiling solvent like ethylene glycol.
-
Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable method (e.g., TLC). The reaction may require several hours to reach completion.
-
Once the formation of 5,10-dihydrophenazine is complete, allow the reaction mixture to cool. The intermediate is typically not isolated.[1]
Stage 2: In-situ Alkylation
-
To the cooled reaction mixture containing the crude 5,10-dihydrophenazine, add acetonitrile, sodium carbonate, and sodium dithionite.[1] The sodium dithionite acts as a reducing agent to prevent the oxidation of the electron-rich dihydrophenazine to phenazine.[1]
-
Add the desired alkylating agent (e.g., iodomethane for methylation) and a phase-transfer catalyst such as methyltributylammonium chloride.[1]
-
Heat the mixture to reflux and maintain for several hours. Additional portions of the reducing agent may be added during the reaction to ensure the dihydrophenazine remains in its reduced state.[1]
-
After the reaction is complete (monitored by TLC), quench the reaction by adding water.
-
Isolate the crude product by filtration.
-
Purify the product by washing with water and a suitable organic solvent like cold ethanol, followed by drying under vacuum.[1]
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of 5,10-dimethyl-5,10-dihydrophenazine, based on the patent literature.[1] While the synthesis of other 5,10-dialkyl derivatives is claimed, specific yield data is not provided in the primary literature.
| Product | Alkylating Agent | Starting Material | Solvent System | Catalyst/Additives | Reaction Time (Alkylation) | Yield | Reference |
| 5,10-Dimethyl-5,10-dihydrophenazine | Iodomethane | 1,2-Diaminotoluene and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Methyltributylammonium Chloride | ~7 hours | 57% | [1] |
| 5,10-Diethyl-5,10-dihydrophenazine | Iodoethane (or other ethylating agent) | o-Phenylenediamine and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Phase-Transfer Catalyst | Not Specified | Not Specified | [1] |
| 5,10-Dipropyl-5,10-dihydrophenazine | 1-Bromopropane (or other propylating agent) | o-Phenylenediamine and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Phase-Transfer Catalyst | Not Specified | Not Specified | [1] |
| 5,10-Dibutyl-5,10-dihydrophenazine | 1-Bromobutane (or other butylating agent) | o-Phenylenediamine and Catechol | Ethylene Glycol / Acetonitrile | Sodium Dithionite, Sodium Carbonate, Phase-Transfer Catalyst | Not Specified | Not Specified | [1] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 5,10-dialkyl-5,10-dihydrophenazines.
Caption: One-pot synthesis workflow for 5,10-dialkyl-5,10-dihydrophenazines.
Proposed Signaling Pathway (Reaction Mechanism)
The following diagram illustrates a plausible reaction mechanism for the N,N'-dialkylation of 5,10-dihydrophenazine under phase-transfer catalysis conditions.
Caption: Proposed mechanism for N,N'-dialkylation via phase-transfer catalysis.
References
An In-depth Technical Guide to 5,10-Dihydro-5,10-dimethylphenazine (CAS: 15546-75-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,10-Dihydro-5,10-dimethylphenazine (DMDP), a heterocyclic organic compound with significant potential in materials science and emerging applications in biomedical research. This document collates critical data on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly in organic electronics. While direct involvement in biological signaling pathways is not extensively documented for DMDP, this guide also discusses the known interactions of related phenazine (B1670421) derivatives to provide a contextual framework for future research.
Chemical and Physical Properties
This compound, also known as N,N'-dimethyl-5,10-dihydrophenazine, is a yellow crystalline solid.[1][2] Its core structure consists of a dihydrophenazine backbone with methyl groups attached to the nitrogen atoms at positions 5 and 10. This structure imparts notable redox and photophysical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15546-75-5 | [3] |
| Molecular Formula | C₁₄H₁₄N₂ | [4] |
| Molecular Weight | 210.28 g/mol | [4] |
| Appearance | Yellowish crystalline powder | [1][2] |
| Melting Point | 150-152 °C (decomposes) | [1] |
| Solubility | Soluble in toluene (B28343) | [5] |
| Purity | >99.0% (GC) available commercially | [6] |
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | Data available confirming the structure. | [6] |
| IR Spectra | Available from various commercial suppliers. | [4] |
| UV-Vis Absorption | Absorption spectra have been recorded. | [7] |
| Fluorescence | Exhibits fluorescence. | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from phenazine. The first step involves the reduction of phenazine to 5,10-dihydrophenazine (B1199026), which is then methylated.
Step 1: Synthesis of 5,10-dihydrophenazine [7]
-
Materials: Phenazine, ethanol, sodium dithionite (B78146), deionized water.
-
Procedure:
-
In a 250 mL three-necked flask, dissolve 1.80 g (10 mmol) of phenazine in 120 mL of ethanol.
-
Heat the mixture to a steady reflux under a nitrogen atmosphere.
-
Prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.
-
Slowly add the sodium dithionite solution to the refluxing phenazine solution using a dropping funnel.
-
Continue the reaction for two hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.
-
Dry the resulting light green solid under vacuum.
-
Step 2: N,N'-methylation of 5,10-dihydrophenazine [1]
-
Materials: 5,10-dihydrophenazine, sodium, tetrahydrofuran (B95107) (THF), toluene, methyl iodide.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend 5,10-dihydrophenazine in a mixture of tetrahydrofuran and toluene at 20°C.
-
Add sodium metal to the suspension to deprotonate the nitrogen atoms, forming the disodium (B8443419) salt.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC is recommended).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C14H14N2 | CID 288679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 15546-75-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
"molecular structure and conformation of DMPZ"
- 1. caymanchem.com [caymanchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ZINC, 3,5-DIMETHYLPYRAZOLATE COMPLEXES - SYNTHESIS AND STRUCTURAL STUDIES - THE CRYSTAL AND MOLECULAR-STRUCTURE OF [ZN2(DMPZ)4(HDMPZ)2] | UBC Chemistry [chem.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, X-ray structure, and chemical properties of [Cu8(dmpz)8(OH)8](Hdmpz = 3,5-dimethylpyrazole). First example of a copper complex containing a planar ring of eight metal atoms - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-DIMETHYLPIPERAZINE (DMP) - Ataman Kimya [atamanchemicals.com]
- 11. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
Unveiling the Photophysical intricacies of Substituted Dihydrophenazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted dihydrophenazines, a class of heterocyclic compounds, have garnered significant attention in recent years owing to their versatile photophysical properties. These properties make them promising candidates for a wide range of applications, including as organic photoredox catalysts, materials for organic light-emitting diodes (OLEDs), and fluorescent probes in biological systems. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of substituted dihydrophenazines, summarizing key quantitative data, detailing experimental methodologies, and illustrating fundamental concepts through visual diagrams.
Core Photophysical Parameters: A Quantitative Overview
The photophysical behavior of substituted dihydrophenazines is intricately linked to their molecular structure, particularly the nature and position of substituents on the phenazine (B1670421) core and the N-aryl groups. These structural modifications significantly influence the absorption and emission characteristics, as well as the efficiencies of radiative and non-radiative decay pathways of the excited state.
Key photophysical parameters for a selection of substituted dihydrophenazines are summarized in the tables below for easy comparison. These parameters include the wavelength of maximum absorption (λ_abs), the wavelength of maximum emission (λ_em), the fluorescence quantum yield (Φ_F), and the excited-state lifetime (τ).
Table 1: Photophysical Properties of N,N'-Diaryl-5,10-dihydrophenazines in Benzene. [1]
| Compound | Substituent (R) | λ_abs (nm) | λ_em (nm) |
| Phz1 | 4-methoxy | 376 | 488 |
| Phz2 | 3,5-dimethoxy | 370 | 505 |
Table 2: Photophysical Properties of N,N-Dimethyl-5,10-dihydrophenazine (DMP) and its Benzoannelated Analogues in Benzene at 24°C. [2][3]
| Compound | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) |
| DMP | 375 | 490 | 0.36 | 84 |
| DMAC | 380 | 515 | 0.25 | 70 |
| DMPP | 390 | 540 | 0.15 | 50 |
| DMBI | 425 | 460 | 0.55 | 10 |
Table 3: Photophysical Properties of Core-Substituted Diaryl Dihydrophenazine Photocatalysts in DMAc. [4]
| Photocatalyst | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) |
| PC 3a | 400 | 525 | 0.60 | 3.5 |
| PC 4a | 420 | 550 | 0.50 | 2.8 |
| PC 5a | 450 | 580 | 0.40 | 2.1 |
| PC 3b | 380 | 500 | 0.70 | 4.2 |
| PC 5b | 430 | 560 | 0.55 | 3.1 |
Experimental Protocols: Methodologies for Key Measurements
Accurate characterization of the photophysical properties of substituted dihydrophenazines relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima of the dihydrophenazine derivatives.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation:
-
Solutions of the dihydrophenazine compounds are prepared in spectroscopic grade solvents (e.g., benzene, DMAc) at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
All cuvettes used for measurements must be made of quartz and be scrupulously clean.
-
-
Absorption Measurement:
-
The spectrophotometer is blanked using the pure solvent.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is then determined.
-
-
Fluorescence Measurement:
-
The spectrofluorometer is calibrated using a standard fluorophore if necessary.
-
The sample solution is excited at its absorption maximum (λ_abs).
-
The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is identified.
-
Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
-
Instrumentation: A spectrofluorometer.
-
Standard Selection: A well-characterized fluorescence standard with an emission range that overlaps with the sample should be chosen. The standard and the sample should be measured in the same solvent if possible.
-
Procedure:
-
A series of solutions of both the standard and the sample are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
The absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity (area under the emission curve) is calculated for each solution.
-
A graph of integrated fluorescence intensity versus absorbance is plotted for both the standard and the sample.
-
The slopes of the resulting linear fits are determined.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.
-
Excited-State Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photons. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
The sample solution is placed in the sample holder of the TCSPC instrument.
-
The sample is excited with short pulses of light at an appropriate wavelength.
-
The emitted photons are collected at the emission maximum and detected.
-
The time difference between the excitation pulse and the arrival of each photon is measured and recorded.
-
This process is repeated at a high repetition rate to accumulate a statistically significant number of photon counts.
-
The resulting fluorescence decay curve is then fitted to an exponential or multi-exponential function to extract the excited-state lifetime(s) (τ).
-
Visualizing Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general structure of substituted dihydrophenazines and a typical experimental workflow for their photophysical characterization.
Caption: General chemical structure of a substituted 5,10-dihydrophenazine.
References
An In-depth Technical Guide to the Electrochemical Characterization of 5,10-Dihydro-5,10-dimethylphenazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical characterization of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ). DMPZ is a redox-active organic compound with potential applications in various fields, including energy storage and as a redox mediator.[1] This document outlines the fundamental electrochemical properties of DMPZ, detailed experimental protocols for its characterization, and the underlying theoretical principles.
Core Electrochemical Properties
This compound is a derivative of the phenazine (B1670421) family and is known for its ability to undergo reversible redox reactions. Its electrochemical behavior is central to its function in various applications. The core of DMPZ's electrochemical activity lies in the 5,10-dihydrophenazine (B1199026) motif, which can undergo a two-electron transfer process.[2][3]
Redox Mechanism
The electrochemical oxidation of DMPZ involves the sequential loss of two electrons. The initial one-electron oxidation forms a stable radical cation (DMPZ•+), and a subsequent one-electron oxidation generates the dication (DMPZ2+). This two-step process is a characteristic feature of N,N'-disubstituted dihydrophenazines.
The overall redox reaction can be summarized as:
DMPZ ⇌ DMPZ•+ + e- DMPZ•+ ⇌ DMPZ2+ + e-
The stability of the radical cation and dication intermediates is a key factor in the electrochemical reversibility of the system.
Quantitative Electrochemical Data
The following tables summarize the key quantitative electrochemical parameters for this compound. It is important to note that specific values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and working electrode material. The data presented here are based on typical conditions reported for similar phenazine derivatives in non-aqueous solvents like acetonitrile.
Table 1: Redox Potentials of this compound
| Redox Couple | E°' (V vs. Fc/Fc+) (approx.) | Solvent/Electrolyte System |
| DMPZ / DMPZ•+ | ~ -0.2 to 0.0 | Acetonitrile / 0.1 M TBAPF6 |
| DMPZ•+ / DMPZ2+ | ~ 0.4 to 0.6 | Acetonitrile / 0.1 M TBAPF6 |
Note: These are estimated values based on polymers containing the dihydrophenazine moiety and may vary for the discrete DMPZ molecule.
Table 2: Diffusion Coefficient and Electron Transfer Rate Constant
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Diffusion Coefficient | D | 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/s | Cyclic Voltammetry (Randles-Sevcik Eq.) |
| Heterogeneous Electron Transfer Rate Constant | k° | 10⁻² to 10⁻³ cm/s | Cyclic Voltammetry (Nicholson Method) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the electrochemical characterization of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.
Objective: To determine the formal potentials, assess the reversibility of the redox processes, and estimate the diffusion coefficient of DMPZ.
Materials:
-
This compound (DMPZ)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte
-
Ferrocene (B1249389) (for internal referencing)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Volumetric flasks and pipettes
-
Electrochemical workstation
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This will be the blank solution.
-
Prepare a stock solution of DMPZ (e.g., 1-5 mM) in the 0.1 M electrolyte solution.
-
Prepare a stock solution of ferrocene in the same electrolyte solution for use as an internal reference.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse with deionized water and the solvent (acetonitrile), and dry thoroughly.
-
-
Data Acquisition:
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Add the DMPZ stock solution to the cell to achieve the desired concentration (e.g., 1 mM).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
After recording the CVs of DMPZ, add a small amount of the ferrocene stock solution and record a CV to determine the position of the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.
-
Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Assess the reversibility of the redox process by calculating the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²). For a diffusion-controlled process, this plot should be linear.
-
Calculate the diffusion coefficient (D) using the Randles-Sevcik equation:[1][2][4][5]
-
ip = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²
-
where n is the number of electrons transferred, A is the electrode area (cm²), D is the diffusion coefficient (cm²/s), C is the concentration (mol/cm³), and ν is the scan rate (V/s).
-
-
Visualizations
Electrochemical Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of this compound.
Caption: Experimental workflow for cyclic voltammetry analysis of DMPZ.
Redox Signaling Pathway
The diagram below illustrates the two-step redox pathway of this compound.
Caption: Two-step redox mechanism of this compound.
Conclusion
This technical guide provides a foundational understanding of the electrochemical characterization of this compound. The presented data and protocols offer a starting point for researchers and scientists working with this and related phenazine derivatives. Further investigations can build upon this framework to explore the electrochemical behavior of DMPZ in different environments and its suitability for a wide range of applications. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental redox processes involved.
References
- 1. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]
- 2. origalys.com [origalys.com]
- 3. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. calctool.org [calctool.org]
- 5. Randles–Ševčík Equation | Pine Research Instrumentation [pineresearch.com]
"thermal stability of dihydrophenazine compounds"
An In-depth Technical Guide on the Thermal Stability of Dihydrophenazine Compounds
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrophenazine and its derivatives are a class of heterocyclic compounds with significant potential in materials science and pharmaceutical development. Their utility is intrinsically linked to their thermal stability, a critical parameter that dictates their synthesis, processing, storage, and ultimately, their efficacy and safety in various applications. This technical guide provides a comprehensive overview of the thermal stability of dihydrophenazine compounds, presenting quantitative data, detailed experimental protocols, and an exploration of the factors influencing their decomposition.
The thermal behavior of dihydrophenazines is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA data reveals that the thermal stability of these compounds can be substantial, with decomposition temperatures often exceeding 300°C. For instance, polymers incorporating dihydrophenazine moieties exhibit exceptional thermal robustness, showing no significant weight loss at temperatures below 400°C[1]. The substitution pattern on the dihydrophenazine core plays a crucial role in determining its stability. Strategic placement of substituents can either enhance or diminish thermal resilience, a key consideration in the rational design of novel dihydrophenazine-based materials and active pharmaceutical ingredients (APIs).
Introduction
5,10-Dihydrophenazine is a reduced form of phenazine (B1670421), characterized by a non-planar, butterfly-like structure. This structural feature, along with the electron-rich nitrogen atoms, imparts unique electronic and chemical properties to the molecule. However, this structure is also susceptible to oxidation, particularly at elevated temperatures, which represents a primary pathway for thermal degradation. The conversion of dihydrophenazine to the aromatic phenazine structure is a common thermal event.
In the context of drug development, the thermal stability of an API is a paramount concern. It influences every stage of the pharmaceutical lifecycle, from preclinical formulation to manufacturing, packaging, and storage[2][3][4]. Poor thermal stability can lead to degradation of the API, resulting in loss of potency, formation of potentially toxic byproducts, and altered bioavailability[2][3][4]. For dihydrophenazine-based drug candidates, understanding and controlling their thermal decomposition is therefore essential for ensuring product quality, safety, and efficacy.
Quantitative Thermal Stability Data
The thermal stability of dihydrophenazine compounds is quantified by parameters such as the onset of decomposition temperature (Tonset) and the temperature at which 5% weight loss occurs (Td5%), as determined by TGA. The melting point (Tm) and glass transition temperature (Tg) are also critical parameters, often determined by DSC.
Thermogravimetric Analysis (TGA) Data
The following table summarizes the TGA data for a series of poly(aryl ether sulfone) polymers containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) with varying percentages of the dihydrophenazine monomer.
| Compound | Td5% (°C) in N2 | Reference |
| PAS-DPPZ-20 | 512.0 | [1] |
| PAS-DPPZ-40 | 498.5 | [1] |
| PAS-DPPZ-60 | 490.2 | [1] |
These data clearly indicate the high thermal stability of these dihydrophenazine-containing polymers[1].
Differential Scanning Calorimetry (DSC) Data
DSC data provides insights into the phase transitions of dihydrophenazine compounds.
| Compound | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Reference |
| PAS-DPPZ-20 | 218.1 | - | [1] |
| PAS-DPPZ-40 | 235.6 | - | [1] |
| PAS-DPPZ-60 | 250.9 | - | [1] |
| 4,4'-(phenazine-5,10-diyl)dibenzonitrile | - | 336 | [5] |
The increasing Tg with higher dihydrophenazine content in the polymers suggests that the rigid dihydrophenazine unit restricts the mobility of the polymer chains[1].
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable thermal analysis data.
Detailed Protocol for Thermogravimetric Analysis (TGA)
This protocol is designed for the analysis of dihydrophenazine compounds.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. A multi-point temperature calibration using certified standards (e.g., indium, tin, zinc) is recommended.
-
Sample Preparation:
-
Ensure the dihydrophenazine sample is dry and homogenous. If necessary, dry the sample under vacuum at a temperature well below its decomposition point.
-
Accurately weigh 3-5 mg of the sample into a clean, tared TGA pan (alumina or platinum). A smaller sample size minimizes thermal gradients.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere. This is critical to prevent oxidative degradation of the dihydrophenazine.
-
-
TGA Measurement:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a linear heating rate of 10°C/min to a final temperature of at least 100°C above the final decomposition temperature (e.g., 600-800°C). A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%).
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Detailed Protocol for Differential Scanning Calorimetry (DSC)
This protocol is suitable for determining the melting point and other phase transitions of dihydrophenazine compounds.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dihydrophenazine sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation or reaction with the atmosphere. For studies involving potential volatile release, a pinhole lid may be used, but an inert atmosphere is still crucial.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
DSC Measurement (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point but below its decomposition temperature. This scan records the thermal history of the "as-is" sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial starting temperature. This provides information on crystallization behavior.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This scan reveals the intrinsic thermal properties of the material after erasing its previous thermal history.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the second heating scan for amorphous or semi-crystalline materials.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Factors Influencing Thermal Stability
The thermal stability of dihydrophenazine compounds is influenced by a combination of intrinsic molecular features and extrinsic environmental factors.
-
Substitution: The nature and position of substituents on the aromatic rings can significantly alter thermal stability. Electron-withdrawing groups can sometimes stabilize the molecule, while bulky substituents may provide steric hindrance against intermolecular reactions. As seen in dihydroxyphenazine isomers, the position of hydroxyl groups dramatically affects stability, with substitutions at the 2, 3, 7, and 8 positions leading to less stable derivatives compared to those substituted at the 1, 4, 6, and 9 positions[6].
-
Oxidation: Dihydrophenazines are susceptible to oxidation, which can be initiated by heat. The presence of oxygen can significantly lower the decomposition temperature as the molecule converts to the more stable, aromatic phenazine. This is why thermal analysis is typically performed under an inert atmosphere.
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can enhance the thermal stability of the crystal lattice, requiring more energy to disrupt the structure.
Thermal Decomposition Pathway
The thermal decomposition of dihydrophenazine compounds can proceed through various pathways. A common initial step is the loss of hydrogen atoms from the nitrogen centers to form the aromatic phenazine ring system. For substituted dihydrophenazines, the decomposition can be more complex. For example, in dihydroxyphenazine isomers, decomposition can occur via irreversible hydrogen rearrangement (tautomerization) to form redox-inactive species[6].
Below is a generalized representation of a possible thermal degradation initiation step for a substituted 5,10-dihydrophenazine.
Caption: Generalized thermal decomposition initiation of a dihydrophenazine.
Relevance to Drug Development
The thermal stability of a dihydrophenazine-based API is a critical quality attribute that must be thoroughly characterized during drug development.
-
Formulation Development: Knowledge of an API's thermal properties is essential for designing a stable dosage form. For example, if a dihydrophenazine derivative has a low melting point or is prone to degradation at elevated temperatures, manufacturing processes involving heat, such as hot-melt extrusion, may not be suitable.
-
Storage and Shelf-Life: The thermal stability profile determines the appropriate storage conditions (e.g., refrigeration, protection from light) and helps in establishing the shelf-life of the drug product.
-
Safety: Thermal degradation can lead to the formation of impurities that may be inactive, less active, or even toxic. Regulatory agencies require a thorough understanding of the degradation pathways and the toxicological profile of any significant degradation products.
Experimental Workflow for Thermal Stability Assessment in Drug Development:
Caption: Workflow for assessing thermal stability in drug development.
Conclusion
The thermal stability of dihydrophenazine compounds is a multifaceted property that is critical to their successful application, particularly in the pharmaceutical industry. This guide has provided a foundational understanding of the methods used to assess thermal stability, presented key quantitative data, and outlined the factors that influence decomposition. The provided experimental protocols offer a standardized approach to the thermal characterization of these important molecules. For researchers and drug development professionals, a thorough investigation of the thermal behavior of novel dihydrophenazine derivatives is an indispensable step in unlocking their full therapeutic and technological potential. Future work should focus on building a more extensive database of thermal properties for a wider range of dihydrophenazine compounds to enable more robust structure-stability relationship modeling.
References
Methodological & Application
Application Notes and Protocols: 5,10-Dihydro-5,10-dimethylphenazine as a Photoredox Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5,10-Dihydro-5,10-dimethylphenazine and its derivatives as organic photoredox catalysts. These compounds have emerged as cost-effective, sustainable, and highly efficient alternatives to traditional precious metal-based photocatalysts, such as those based on iridium and ruthenium.[1][2] Their strong reducing power in the excited state and versatile reactivity enable a wide range of chemical transformations under mild, visible-light-mediated conditions.
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
Application Note:
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersity. 5,10-Dihydrophenazine (B1199026) derivatives have proven to be exceptional photoredox catalysts for O-ATRP, capable of mediating the polymerization of various monomers, such as methyl methacrylate (B99206) (MMA), with high initiator efficiency and excellent control over the polymer architecture.[3] These organic catalysts operate via an oxidative quenching mechanism where the photoexcited catalyst reduces an alkyl halide initiator, generating a radical that initiates polymerization.[4] The resulting catalyst radical cation then acts as a deactivator, allowing for a controlled polymerization process.[2] The use of dihydrophenazine catalysts avoids metal contamination in the final polymer product, which is a significant advantage for biomedical and electronic applications.
Experimental Protocol: O-ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from studies on N,N-diaryl dihydrophenazine catalysts.
Materials:
-
Photocatalyst (PC): e.g., 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine
-
Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina (B75360) to remove inhibitor
-
Initiator: Diethyl 2-bromo-2-methylmalonate (DBMM)
-
Solvent: N,N-Dimethylacetamide (DMAc), anhydrous
-
Internal Standard: Mesitylene
-
Nitrogen or Argon gas for deoxygenation
-
4 mL screw-top vials with PTFE septa
-
Visible light source (e.g., White LEDs)
Procedure:
-
Stock Solution Preparation: In a glovebox, prepare a stock solution containing the photocatalyst, initiator (DBMM), and internal standard (mesitylene) in the reaction solvent (DMAc). The concentrations should be calculated to achieve the desired final ratios.
-
Reaction Setup: In a typical experiment, add the desired volume of the stock solution to a 4 mL vial containing a magnetic stir bar.
-
Monomer Addition: Add the purified methyl methacrylate (MMA) to the vial. A common stoichiometry is [MMA]:[Initiator]:[PC] =[5]:[6]:[7].
-
Deoxygenation: Seal the vial with a PTFE septum cap and remove it from the glovebox. Deoxygenate the reaction mixture by sparging with nitrogen or argon for 15-20 minutes while cooling in an ice bath.
-
Irradiation: Place the vial before a visible light source (e.g., a 13W white LED lamp) at a fixed distance (e.g., 5 cm). Ensure the reaction is stirred continuously. To maintain a constant temperature, a fan may be used to cool the setup.
-
Monitoring the Reaction: At specific time points, take aliquots from the reaction mixture using a gas-tight syringe. Dilute the aliquot with a suitable solvent (e.g., CDCl3) and analyze by ¹H NMR to determine monomer conversion by comparing the integration of monomer peaks to the internal standard.
-
Analysis of Polymer: After the desired reaction time, quench the polymerization by exposing the solution to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF). Analyze the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).
Quantitative Data:
| Photocatalyst (PC) | Monomer | [M]:[I]:[PC] Ratio | Time (h) | Conversion (%) | Mn (kDa, GPC) | Đ (GPC) | Initiator Efficiency (I*) (%) |
| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | MMA | 1000:10:1 | 6 | 85 | 8.9 | 1.15 | 95 |
| Core-extended N,N-diaryl dihydrophenazine | MMA | 1000:10:0.1 (100 ppm) | 8 | 92 | 9.6 | 1.17 | 104 |
| Core-extended N,N-diaryl dihydrophenazine | MMA | 1000:10:0.01 (10 ppm) | 12 | 78 | 8.1 | 1.36 | 107 |
Data is representative and compiled from various sources for illustrative purposes.[3]
Catalytic Cycle for O-ATRP:
Caption: Catalytic cycle for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).
Alkylation of Silyl (B83357) Enol Ethers
Application Note:
The alkylation of ketones via their silyl enol ether derivatives is a cornerstone transformation in organic synthesis. 5,10-Dihydrophenazine derivatives have been demonstrated as highly effective metal-free photocatalysts for this reaction, outperforming even common iridium-based catalysts. The reaction proceeds through the single-electron transfer (SET) reduction of an alkyl radical precursor, such as an N-(acyloxy)phthalimide, by the photoexcited dihydrophenazine. The generated alkyl radical then adds to the silyl enol ether, which upon hydrolysis, yields the corresponding α-alkylated ketone. This method is notable for its mild reaction conditions (room temperature, visible light) and broad substrate scope, including the derivatization of complex molecules like ibuprofen (B1674241) and naproxen.
Experimental Protocol: Alkylation of a Silyl Enol Ether
This protocol is based on the optimized conditions reported for N,N'-diaryldihydrophenazines.
Materials:
-
Photocatalyst (PC): 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine
-
Silyl Enol Ether: e.g., (1-phenylvinyl)oxy)trimethylsilane
-
Alkyl Radical Precursor: N-(acyloxy)phthalimide derivative (e.g., N-pivaloyloxyphthalimide)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen or Argon gas
-
Schlenk tube or vial with a septum
-
Visible light source (e.g., 24W Blue LED lamp)
Procedure:
-
Reaction Setup: To a Schlenk tube or vial equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%), the silyl enol ether (1.0 equiv.), and the N-(acyloxy)phthalimide (1.25 equiv.).
-
Solvent Addition: Add the anhydrous solvent (NMP) to achieve a suitable concentration (e.g., 0.1 M with respect to the silyl enol ether).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of oxygen. Backfill the vessel with nitrogen or argon.
-
Irradiation: Place the reaction vessel in front of a blue LED lamp, ensuring continuous stirring. The reaction is typically run at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Hydrolysis and Purification: The silyl enol ether adduct may hydrolyze during work-up. To ensure complete conversion to the ketone, the crude product can be treated with a mild acid (e.g., 1 M HCl in THF). Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-alkylated ketone.
Quantitative Data:
| Silyl Enol Ether Substrate | Alkyl Radical Precursor | Photocatalyst (mol%) | Time (h) | Yield (%) |
| (1-phenylvinyl)oxy)trimethylsilane | N-pivaloyloxyphthalimide | 1 | 24 | 99 |
| (1-(p-tolyl)vinyl)oxy)trimethylsilane | N-pivaloyloxyphthalimide | 1 | 24 | 95 |
| (cyclohex-1-en-1-yloxy)trimethylsilane | Adamantane-1-carbonyloxy)phthalimide | 2 | 24 | 85 |
| Ibuprofen-derived silyl enol ether | N-pivaloyloxyphthalimide | 2 | 24 | 78 |
Data is representative from the literature for a highly efficient N,N'-diaryldihydrophenazine catalyst.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the photoredox-catalyzed alkylation of silyl enol ethers.
Reductive Aryl Halide Cleavage and C-H Arylation
Application Note:
5,10-Dihydrophenazine derivatives exhibit "Janus-type" reactivity, acting as both potent photoreductants and photooxidants.[7] In their photoreductant role, the excited state of the catalyst is strongly reducing and can cleave robust carbon-halide bonds, particularly C(sp²)-I bonds, to generate aryl radicals.[7] These highly reactive intermediates can then participate in various synthetic transformations, including C-H arylation reactions. This metal-free approach to generating aryl radicals provides a sustainable alternative to traditional methods that often rely on transition metals.
Experimental Protocol: Reductive Deiodination of 4-Iodoanisole (B42571)
This protocol is adapted from a study on Janus-type 5,10-dihydrophenazine derivatives.[7]
Materials:
-
Photocatalyst (PC): e.g., 5-(pyridin-2-yl)-5,10-dihydrophenazine
-
Substrate: 4-Iodoanisole
-
Sacrificial Electron Donor: Triethylamine (B128534) (TEA)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Nitrogen or Argon gas
-
Quartz reaction tube or vial
-
Visible light source (e.g., 455 nm Blue LEDs)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the photocatalyst (e.g., 1 mol%), 4-iodoanisole (1.0 equiv.), and triethylamine (2.0 equiv.) in anhydrous acetonitrile.
-
Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for 20 minutes.
-
Irradiation: Seal the vessel and place it in a photoreactor equipped with 455 nm blue LEDs. Irradiate the mixture with continuous stirring at room temperature.
-
Monitoring and Analysis: Monitor the reaction by GC-MS. After the reaction is complete (e.g., 24 hours), the yield of the product (anisole) can be determined by GC analysis using an internal standard.
Quantitative Data:
| Aryl Halide Substrate | Photocatalyst (mol%) | Sacrificial Donor | Time (h) | Yield (%) |
| 4-Iodoanisole | 1 | Triethylamine | 24 | >95 |
| 1-Iodonaphthalene | 1 | Triethylamine | 24 | >95 |
| 4-Iodotoluene | 1 | Triethylamine | 24 | 92 |
Data is representative from the literature.[7]
Catalytic Cycle for Reductive Aryl Halide Cleavage:
Caption: Catalytic cycle for reductive cleavage of aryl halides.
Oxidative C(sp³)–H Cyanation
Application Note:
In their role as a photooxidant, the excited radical cation of 5,10-dihydrophenazine derivatives can be a powerful oxidizing agent.[7] This property can be harnessed for challenging transformations like the C(sp³)–H cyanation of tertiary amines. In this process, the photocatalyst is first excited and then oxidized by a sacrificial electron acceptor. The resulting highly oxidizing catalyst radical cation can then abstract a hydrogen atom from a tertiary amine, generating an α-amino radical. This radical is subsequently oxidized to an iminium ion, which is then trapped by a cyanide source to yield the α-aminonitrile product.
Experimental Protocol: C(sp³)–H Cyanation of N,N-dimethylaniline
This protocol is adapted from a study on Janus-type 5,10-dihydrophenazine derivatives.[7]
Materials:
-
Photocatalyst (PC): e.g., 5-(pyridin-2-yl)-5,10-dihydrophenazine
-
Substrate: N,N-dimethylaniline
-
Cyanide Source: Trimethylsilyl (B98337) cyanide (TMSCN)
-
Sacrificial Electron Acceptor: 2,4,6-Triphenylpyrylium tetrafluoroborate
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Nitrogen or Argon gas
-
Visible light source (e.g., 455 nm Blue LEDs)
Procedure:
-
Reaction Setup: In a reaction vial, combine the photocatalyst (1 mol%), the sacrificial electron acceptor (1.1 equiv.), N,N-dimethylaniline (1.0 equiv.), and trimethylsilyl cyanide (1.5 equiv.) in anhydrous acetonitrile.
-
Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for 20 minutes.
-
Irradiation: Seal the vial and irradiate with 455 nm blue LEDs with continuous stirring at room temperature.
-
Work-up and Purification: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Amine Substrate | Cyanide Source | Acceptor | Time (h) | Yield (%) |
| N,N-dimethylaniline | TMSCN | Triphenylpyrylium TF | 24 | 85 |
| N-phenylpyrrolidine | TMSCN | Triphenylpyrylium TF | 24 | 78 |
| Triethylamine | TMSCN | Triphenylpyrylium TF | 24 | 65 |
Data is representative from the literature.[7]
Logical Relationship for Oxidative C-H Cyanation:
Caption: Workflow for the oxidative C(sp³)–H cyanation of tertiary amines.
References
- 1. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kemvera.com [kemvera.com]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMPZ as a Redox Mediator in Lithium-Oxygen Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-dimethylphenazine (DMPZ) as a redox mediator (RM) in aprotic lithium-oxygen (Li-O₂) batteries. This document includes a summary of its performance, detailed experimental protocols for battery assembly and testing, and visualizations of the underlying mechanisms and workflows.
Introduction
Aprotic Li-O₂ batteries offer a theoretically high specific energy, making them a promising next-generation energy storage technology.[1] However, they face significant challenges, including high overpotentials during charging, poor cycling stability, and low rate capability. These issues primarily stem from the insulating nature of the solid discharge product, lithium peroxide (Li₂O₂), which passivates the cathode surface.[1][2]
The use of soluble redox mediators, such as DMPZ, is a promising strategy to overcome these limitations. DMPZ acts as an electron shuttle, facilitating the oxidation of Li₂O₂ during the charging process without direct contact with the solid electrode surface. This leads to a significant reduction in the charging overpotential and can improve the overall performance and cyclability of the battery.[3]
Data Presentation
The performance of DMPZ as a redox mediator in Li-O₂ batteries is summarized in the tables below. The data is compiled from various studies and presented under specific experimental conditions.
Table 1: Electrochemical Performance of Li-O₂ Cells with and without DMPZ Redox Mediator
| Redox Mediator | Electrolyte | Current Density (mA cm⁻²) | Discharge Terminal Voltage (V) | Charge Terminal Voltage (V) | Overpotential (V) | Reference |
| None (Reference) | 1 M LiTFSI in TEGDME | 0.2 | ~2.6 | >4.0 | >1.4 | [3] |
| 0.01 M DMPZ | 1 M LiTFSI in TEGDME | 0.2 | ~2.7 | ~3.3 | ~0.6 | [3] |
Table 2: Cycling Performance and Coulombic Efficiency of DMPZ-based Cells
| Cell Configuration | Electrolyte | C-Rate | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Coulombic Efficiency (%) | Reference |
| DMPZ-based cell with untreated Li anode | Saturated LiPF₆ in EC/DEC | 0.2 | ~120 | Rapid fading | <90 | [4] |
| DMPZ-based cell with treated Li anode | Saturated LiPF₆ in EC/DEC | 0.2 | ~120 | Stable for 50 cycles | >98 | [4] |
Table 3: Rate Capability of DMPZ-based Cells with Treated Lithium Anode
| C-Rate | Discharge Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Reference |
| 0.2 | ~120 | >98 | [4] |
| 0.5 | ~110 | >98 | [4] |
| 1.0 | ~100 | >97 | [4] |
| 2.0 | ~85 | >95 | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation, assembly, and testing of Li-O₂ batteries utilizing DMPZ as a redox mediator.
Preparation of DMPZ-Containing Electrolyte
Materials:
-
N,N'-dimethylphenazine (DMPZ) powder
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt
-
Tetraethylene glycol dimethyl ether (TEGDME), battery grade, low water content (<10 ppm)
-
Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, dry the LiTFSI salt under vacuum at 120°C for 24 hours to remove any residual moisture.
-
Prepare a 1 M LiTFSI stock solution by dissolving the appropriate amount of dried LiTFSI in TEGDME. Stir the solution overnight to ensure complete dissolution.
-
To prepare the final electrolyte, add the desired amount of DMPZ powder to the 1 M LiTFSI/TEGDME stock solution to achieve the target concentration (e.g., 0.01 M).
-
Stir the DMPZ-containing electrolyte for several hours until the DMPZ is fully dissolved. The solution should be clear.
-
Store the electrolyte in a sealed container inside the glovebox.
Cathode Preparation
Materials:
-
Carbon paper or gas diffusion layer (GDL) as the cathode substrate
-
Carbon black (e.g., Super P)
-
Polytetrafluoroethylene (PTFE) binder
-
Isopropanol
Procedure:
-
Prepare a cathode slurry by mixing carbon black and PTFE binder in a weight ratio of 80:20 in isopropanol.
-
Homogenize the slurry using a mortar and pestle or a planetary mixer to form a uniform paste.
-
Coat the slurry onto one side of the carbon paper/GDL.
-
Dry the coated cathode in a vacuum oven at 80°C for 12 hours to remove the solvent.
-
Punch out circular cathode discs of the desired diameter (e.g., 1/2 inch) for cell assembly.
Swagelok-Type Li-O₂ Cell Assembly
Materials:
-
Prepared DMPZ-containing electrolyte
-
Prepared carbon cathode
-
Lithium metal foil
-
Glass fiber separator
-
Swagelok-type cell components (stainless steel plungers, PFA body)
-
Oxygen gas supply (high purity)
Procedure:
-
Inside the argon-filled glovebox, polish a piece of lithium metal foil to obtain a fresh, shiny surface.
-
Punch out a lithium metal disc to be used as the anode.
-
Assemble the Swagelok-type cell in the following order (from bottom to top):
-
Stainless steel plunger (anode side)
-
Lithium metal anode
-
Glass fiber separator
-
Add a few drops of the DMPZ-containing electrolyte to wet the separator.
-
Carbon cathode (active side facing the separator)
-
Stainless steel plunger with a hole for oxygen access (cathode side)
-
-
Securely tighten the cell assembly.
-
Remove the assembled cell from the glovebox and connect it to an oxygen supply, ensuring a pure oxygen atmosphere inside the cell.[5]
Electrochemical Testing
Equipment:
-
Battery cycler/potentiostat
Procedure:
-
Connect the assembled Li-O₂ cell to the battery cycler.
-
Purge the cell with high-purity oxygen for at least 30 minutes to ensure an oxygen-rich environment.
-
Perform galvanostatic discharge-charge cycling at a specific current density (e.g., 0.2 mA cm⁻²).
-
Set the voltage window for cycling (e.g., 2.0 V to 4.5 V).
-
For capacity-limited cycling, set a specific capacity limit for each discharge and charge cycle (e.g., 1000 mAh g⁻¹).
-
To evaluate rate capability, perform discharge-charge cycles at various current densities.
-
Record the voltage profiles, specific capacity, coulombic efficiency, and cycle life.
Visualizations
Signaling Pathway of DMPZ as a Redox Mediator
The following diagram illustrates the mechanism of DMPZ as a redox mediator during the charging process of a Li-O₂ battery.
Caption: DMPZ-mediated oxidation of Li₂O₂ during charging.
Experimental Workflow for Li-O₂ Battery Assembly and Testing
This diagram outlines the key steps involved in the fabrication and electrochemical evaluation of a Li-O₂ battery with a DMPZ redox mediator.
Caption: Workflow for Li-O₂ battery fabrication and testing.
Logical Relationship of Performance Improvement with DMPZ
This diagram illustrates how the introduction of DMPZ leads to enhanced performance in Li-O₂ batteries.
Caption: DMPZ's role in improving Li-O₂ battery performance.
References
Application Notes and Protocols: Dihydrophenazines in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dihydrophenazine Derivatives in OLEDs
Dihydrophenazine and its derivatives represent a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial attention in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Their rigid, planar structure and inherent electron-accepting nature make them excellent candidates for use as emitter materials in the emissive layer (EML) of OLEDs.[1] A key feature of many dihydrophenazine-based emitters is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF).[2][3][4] This mechanism allows for the harvesting of both singlet and triplet excitons for light emission, enabling the theoretical internal quantum efficiency (IQE) to reach 100%.[2] This circumvents the need for expensive and rare noble metals like iridium and platinum, which are commonly used in phosphorescent OLEDs (PhOLEDs).[2][5]
By chemically modifying the core dihydrophenazine structure with various electron-donating and electron-accepting groups, the emission color can be precisely tuned across the visible spectrum, from green to orange and red.[1][6][7] These materials are often employed as a dopant within a host material in the emissive layer of the OLED device.[1] The performance of these devices is highly dependent on the molecular structure of the emitter, the choice of host material, and the overall device architecture.[1]
Performance of Dihydrophenazine-Based OLEDs
The efficiency and emission characteristics of OLEDs utilizing dihydrophenazine derivatives are summarized below. These materials, particularly those designed for TADF, have demonstrated high external quantum efficiencies (EQEs) and significant brightness.
| Emitter Compound | Host Material | Max. External Quantum Efficiency (EQE) (%) | Emission Peak (nm) | Max. Luminance (cd/m²) | Color | Reference |
| β-DI-DBP | - | 23.8 | - | - | Orange-Red | [3] |
| T-DA-2 | - | 26.26 | 640 | - | Deep Red | [3] |
| PzTDBA | - | 30.3 | - | - | - | [3] |
| APZ-OLED | - | 27.5 | - | - | - | [3][8] |
| CN-TPA | - | 22.80 | 668 | - | Red | [3] |
| Unspecified | - | 12 | - | - | Green to Orange | [6] |
| 2c | - | Not Reported | 536 | ~8600 | Green | [9] |
| 2DMAC-BP-F | mCBP | 21.8 | 585 | - | Green-Red | [10] |
| 2PXZ-BP-F | mCBP | 12.4 | 605 | - | Red | [10] |
| 2DTCZ-BP-F | mCBP | 2.1 | 518 | - | Green | [10] |
| DBP-4MOTPA | - | 10.2 | - | - | Orange-Red | [7] |
| TAT-DBPZ | - | 15.4 | 604 | - | Red | [7] |
| oDTBPZ-DPXZ | - | 20.1 | - | - | Red | [8] |
Experimental Protocols
The synthesis of dihydrophenazine-based emitters typically involves the functionalization of a core dibenzo[a,c]phenazine (B1222753) structure with various electron-donating units. A general modular synthesis route is described below.[1][2]
Protocol: Synthesis of a Donor-Acceptor Dihydrophenazine Derivative
-
Core Functionalization: The dibenzo[a,c]phenazine core is functionalized with donor units, such as 9,9-dimethylacridan (DMAC) or phenoxazine (B87303) (PXZ), through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1]
-
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using a suitable solvent like toluene (B28343) or dioxane.
-
Purification: Upon completion of the reaction, the crude product is purified using column chromatography over silica (B1680970) gel.
-
Final Purification: To achieve the high purity required for OLED fabrication, the material undergoes a final purification step using temperature-gradient sublimation in a high-vacuum environment.[1]
The fabrication of multilayer OLEDs is performed by sequential deposition of thin organic and metallic layers onto a transparent conductive substrate under high-vacuum conditions.[1][11]
Protocol: Multilayer OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath using deionized water, acetone, and isopropanol, for 15 minutes each.[1] The substrates are then dried in an oven at 120 °C for 30 minutes.[1]
-
Surface Treatment: Immediately before being loaded into the deposition chamber, the ITO surface is treated with UV-ozone for 15 minutes to increase its work function and improve hole injection.[1]
-
Organic Layer Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).[1] The organic layers are deposited sequentially onto the ITO anode. A typical device structure is as follows:[1][12]
-
Hole Injection Layer (HIL): 5 nm of Molybdenum trioxide (MoO₃).[1]
-
Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).[1]
-
Emissive Layer (EML): 20 nm of a host material (e.g., mCBP) co-evaporated with the dihydrophenazine derivative as the dopant emitter (typically 5-20 wt%).[1][3]
-
Electron Transport Layer (ETL): 40 nm of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB).[1]
-
-
Cathode Deposition: An electron injection layer of 1 nm of lithium fluoride (B91410) (LiF) is deposited, followed by a 100 nm thick aluminum (Al) cathode.[1]
-
Encapsulation: The completed devices are transferred to a nitrogen-filled glovebox and encapsulated using a UV-curable epoxy resin and a glass lid to protect against degradation from atmospheric moisture and oxygen.[1]
Visualization of Key Processes
The overall process from material synthesis to a fully characterized OLED device involves several key stages.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Controlled emission colors and singlet–triplet energy gaps of dihydrophenazine-based thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
Application Notes and Protocols for 5,10-Dihydro-5,10-dimethylphenazine in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,10-dihydro-5,10-dimethylphenazine and its derivatives as organic photoredox catalysts in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). This metal-free polymerization technique offers significant advantages in applications where metal contamination is a concern, such as in biomedical and electronic materials.
Introduction
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures.[1][2] Unlike traditional ATRP, which relies on transition metal catalysts, O-ATRP utilizes organic photoredox catalysts that are activated by light.[3] This approach avoids potential issues of metal contamination in the final polymer product.[3]
5,10-dihydrophenazine (B1199026) derivatives have emerged as a promising class of organic photoredox catalysts for O-ATRP.[2][4] Their highly reducing excited states, tunable photophysical properties, and stability make them effective mediators for the controlled polymerization of various monomers.[2] Specifically, this compound serves as a foundational structure in this class of catalysts. While many studies focus on its N-aryl derivatives to enhance catalytic performance, understanding the principles of the parent system is crucial.
Mechanism of O-ATRP with Dihydrophenazine Catalysts
The O-ATRP process mediated by dihydrophenazine catalysts generally proceeds through an oxidative quenching pathway. The key mechanistic steps are as follows[4][5][6]:
-
Photoexcitation: The ground state photocatalyst (PC) absorbs light (typically UV or visible) and is promoted to an excited singlet state (¹PC*).
-
Intersystem Crossing (ISC): The singlet excited state undergoes intersystem crossing to a more stable and longer-lived triplet excited state (³PC*).[4]
-
Activation: The triplet excited state of the photocatalyst (³PC*) reduces an alkyl halide initiator (R-X), generating a propagating radical (R•) and the oxidized photocatalyst radical cation/halide anion pair ([PC•⁺][X⁻]).[4]
-
Propagation: The newly formed radical (R•) adds to a monomer unit, initiating the growth of the polymer chain.
-
Deactivation: The propagating radical is reversibly deactivated by the oxidized photocatalyst radical cation ([PC•⁺]), which transfers the halide back to the polymer chain end, reforming the dormant species (Pₙ-X) and the ground state photocatalyst (PC).[4] This reversible deactivation is crucial for maintaining a low concentration of active radicals, thus minimizing termination reactions and ensuring controlled polymerization.[4]
Figure 1. General mechanism of O-ATRP with a dihydrophenazine photocatalyst.
Data Presentation
The following tables summarize quantitative data from the O-ATRP of methyl methacrylate (B99206) (MMA) using various N,N-diaryl dihydrophenazine photocatalysts. This data highlights the impact of catalyst structure, solvent, and reaction conditions on polymerization control.
Table 1: O-ATRP of MMA with Different N,N-Diaryl Dihydrophenazine Catalysts in DMA [6]
| Photocatalyst (PC) | Conversion (%) | Mₙ (kDa) | Dispersity (Đ) |
| 5,10-di(p-fluorophenyl)-5,10-dihydrophenazine | 85 | 15.2 | 1.25 |
| 5,10-di(p-diphenylaminophenyl)-5,10-dihydrophenazine | 92 | 18.5 | 1.18 |
| 5,10-di-9-phenanthryl-5,10-dihydrophenazine | 78 | 13.9 | 1.31 |
Polymerization conditions: [MMA]:[EBP]:[PC] = 1000:10:1 in DMA, irradiated with white LEDs for 8 hours.[6]
Table 2: Solvent Effects on the O-ATRP of MMA [4]
| Solvent | Conversion (%) | Mₙ (kDa) | Dispersity (Đ) | Initiator Efficiency (I*) (%) |
| DMA | 88 | 14.5 | 1.16 | 79.7 |
| DMA:THF (3:1 v:v) | 75 | 12.8 | 1.08 | 91.2 |
Catalyst: N,N-diaryl dihydrophenazine derivative. Initiator: Diethyl 2-bromo-2-methylmalonate (DBMM).[4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 5,10-dialkyl-5,10-dihydrophenazines.
Materials:
-
5,10-dihydrophenazine
-
Sodium hydride (NaH) or other strong base
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 5,10-dihydrophenazine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride, 2.2 equivalents) to the solution to deprotonate the amine groups. Stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound as a solid.
Figure 2. Workflow for the synthesis of this compound.
General Protocol for O-ATRP of Methyl Methacrylate (MMA)
This protocol is a generalized procedure adapted from literature for dihydrophenazine-catalyzed O-ATRP.[5][6]
Materials:
-
This compound (Photocatalyst, PC)
-
Methyl methacrylate (MMA, monomer), passed through a column of basic alumina (B75360) to remove inhibitor
-
Ethyl α-bromophenylacetate (EBP) or other suitable alkyl halide initiator
-
Anhydrous N,N-dimethylacetamide (DMAc) or other suitable solvent
-
Schlenk tubes or vials with rubber septa
-
Light source (e.g., white LED strips, UV lamp)
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solutions: Prepare stock solutions of the initiator (e.g., EBP in DMAc) and the photocatalyst (this compound in DMAc) to ensure accurate dispensing of small quantities.
-
Reaction Setup: In a Schlenk tube or vial equipped with a magnetic stir bar, add the desired amount of MMA.
-
Addition of Reagents: Using airtight syringes, add the appropriate volumes of the initiator and photocatalyst stock solutions to the monomer. A typical molar ratio is [Monomer]:[Initiator]:[PC] =:[2]:[4].[5][6]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in front of the light source and begin stirring. The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: At specific time points, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Termination and Purification: To stop the polymerization, open the vessel to air and light. Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Drying: Isolate the polymer by filtration and dry it under vacuum to a constant weight.
Figure 3. Experimental workflow for O-ATRP of methyl methacrylate.
Troubleshooting and Considerations
-
Low Initiator Efficiency (I):* Low initiator efficiency can be due to side reactions involving the initiator and the photocatalyst.[5] Modifying the phenazine (B1670421) core by adding substituents can sometimes mitigate these side reactions and improve I*.[5]
-
Poor Control over Polymerization (High Dispersity): This can result from inefficient deactivation of the propagating radicals. Optimizing the solvent polarity can influence the stability of the radical cation and improve the deactivation step.[4] Additionally, ensuring the reaction is thoroughly deoxygenated is critical, as oxygen can interfere with the radical process.
-
Slow or No Polymerization: Insufficient light intensity, incorrect wavelength for the photocatalyst, or the presence of inhibitors can hinder polymerization. Ensure the light source is appropriate for the absorption spectrum of the photocatalyst and that the monomer is purified to remove inhibitors.
By following these protocols and considering the mechanistic principles, researchers can effectively utilize this compound and its derivatives for the synthesis of well-defined polymers via O-ATRP for a variety of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Intramolecular Charge Transfer and Ion Pairing in N,N-Diaryl Dihydrophenazine Photoredox Catalysts for Efficient Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Intramolecular Charge Transfer Character of N,N-Diaryl Dihydrophenazine Catalysts for Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Cross-Coupling using Dihydrophenazine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the C-N cross-coupling of aryl halides with amines utilizing dihydrophenazine-derived organic photocatalysts. This method offers a cost-effective and sustainable alternative to traditional precious metal catalysts.[1][2][3]
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry and materials science. Traditional methods often rely on palladium or copper catalysts, which can be costly and require harsh reaction conditions. Recently, visible-light photoredox catalysis has emerged as a powerful and mild alternative.[1][2] N,N'-diaryldihydrophenazines have proven to be highly effective organic photocatalysts for these transformations, particularly in dual catalytic systems with nickel.[1][2][3] This protocol outlines the synthesis of a representative dihydrophenazine catalyst and its application in the C-N cross-coupling of anilines with aryl halides.
Catalyst Synthesis: 2,7-di-tert-butyl-5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine
A key advantage of dihydrophenazine catalysts is their straightforward synthesis from readily available starting materials. The following is a general one-pot procedure for the synthesis of a highly effective photocatalyst.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-tert-butylaniline (B146146) (2.0 equiv.) and 1-fluoro-4-(trifluoromethyl)benzene (1.0 equiv.).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration of the limiting reagent, followed by the addition of potassium carbonate (2.5 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N,N'-diaryl dihydrophenazine.
C-N Cross-Coupling Protocol: Arylation of Anilines with Aryl Halides
This protocol describes a general procedure for the dual photoredox/nickel-catalyzed C-N cross-coupling of anilines with aryl halides using a dihydrophenazine photocatalyst.
Reaction Components:
| Component | Molarity/Loading | Role |
| Aryl Halide | 1.0 equiv. | Substrate |
| Amine | 1.2 equiv. | Substrate |
| Dihydrophenazine Catalyst | 1-2 mol% | Photocatalyst |
| NiBr₂·glyme | 5-10 mol% | Co-catalyst |
| 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) | 5-10 mol% | Ligand |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 equiv. | Base |
| Solvent (e.g., Dioxane, DMF) | 0.1 M | Solvent |
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv.), the dihydrophenazine photocatalyst (1-2 mol%), NiBr₂·glyme (5-10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-10 mol%).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: The amine (0.6 mmol, 1.2 equiv.), the base (1.0 mmol, 2.0 equiv.), and the solvent (5 mL) are added via syringe.
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs, ~450 nm) at room temperature for 12-24 hours.
-
Workup and Analysis: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product yield is determined by ¹H NMR spectroscopy, and the product is purified by column chromatography.
Substrate Scope and Yields
The following table summarizes the yields for the C-N cross-coupling of various anilines and aryl halides under the optimized reaction conditions described above.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | Aniline | 4-Aminobenzonitrile | 95 |
| 2 | 4-Iodotoluene | Aniline | 4-Methyl-N-phenylaniline | 88 |
| 3 | 1-Iodo-4-methoxybenzene | Aniline | 4-Methoxy-N-phenylaniline | 85 |
| 4 | 1-Bromo-4-fluorobenzene | Aniline | 4-Fluoro-N-phenylaniline | 78 |
| 5 | 4-Iodobenzonitrile | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-aminobenzonitrile | 92 |
| 6 | 4-Iodobenzonitrile | 4-Chloroaniline | N-(4-chlorophenyl)-4-aminobenzonitrile | 81 |
| 7 | 4-Iodotoluene | 3,5-Dimethylaniline | 4-Methyl-N-(3,5-dimethylphenyl)aniline | 89 |
| 8 | 1-Iodo-4-nitrobenzene | Aniline | 4-Nitro-N-phenylaniline | 65 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Visualizing the Process
Catalytic Cycle:
The proposed catalytic cycle for the dual photoredox/nickel-catalyzed C-N cross-coupling is depicted below. The cycle is initiated by the excitation of the dihydrophenazine photocatalyst (PC) by visible light.
Caption: Proposed catalytic cycle for the dual photoredox/nickel-catalyzed C-N cross-coupling.
Experimental Workflow:
The following diagram illustrates the general workflow for the C-N cross-coupling experiment.
Caption: General experimental workflow for the dihydrophenazine-catalyzed C-N cross-coupling reaction.
References
The Enigmatic Fluorescent Probe "DMPZ": A Review of Potential Applications and Methodological Considerations in Biochemical Assays
Despite a comprehensive search of scientific literature and chemical databases, the specific fluorescent probe designated "DMPZ" remains elusive. This suggests that "DMPZ" may be a non-standardized acronym, an internal compound identifier, or a potential misspelling of a more common probe. However, the principles of utilizing fluorescent probes in biochemical assays are well-established. This document provides a detailed overview of the potential applications, methodologies, and key considerations for employing a novel fluorescent probe, hypothetically termed DMPZ, in a research and drug development setting. The protocols and data presented herein are based on analogous, well-characterized fluorescent probes with functionalities relevant to biochemical assays.
Introduction to Fluorescent Probes in Biochemical Assays
Fluorescent probes are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This property, known as fluorescence, allows for the highly sensitive and specific detection of a wide range of biological molecules and processes. In biochemical assays, these probes serve as powerful tools for quantifying enzyme activity, monitoring binding events, and elucidating cellular signaling pathways. The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission spectra, quantum yield, and sensitivity to its target analyte and environment.
Potential Applications of a "DMPZ"-like Fluorescent Probe
Based on the common functionalities of novel fluorescent probes, a hypothetical "DMPZ" could be designed for a variety of applications in biochemical assays. These applications often involve the detection of specific analytes or changes in the microenvironment.
2.1. Detection of Metal Ions:
Many fluorescent probes are designed to chelate specific metal ions, leading to a change in their fluorescent properties. This "turn-on" or "turn-off" response allows for the quantification of metal ion concentrations in biological samples. For instance, probes containing moieties like phenothiazine (B1677639) or pyrimidine (B1678525) are often employed for the detection of ions such as Zn²⁺, Cu²⁺, and Hg²⁺.
2.2. Sensing of Small Molecules and Reactive Species:
Fluorescent probes can be engineered to react with specific small molecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), or thiols. This interaction triggers a change in fluorescence, enabling the monitoring of these species in real-time, which is crucial for studying oxidative stress and cellular signaling.
2.3. Enzyme Activity Assays:
Probes can be designed as substrates for specific enzymes. Enzymatic cleavage or modification of the probe can lead to the release of a fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.
2.4. Monitoring Protein-Protein Interactions and Conformational Changes:
Fluorescent probes can be used to label proteins and monitor changes in their proximity or conformation through techniques like Förster Resonance Energy Transfer (FRET).
Methodologies and Experimental Protocols
The following are generalized protocols for the use of a fluorescent probe in common biochemical assays. These would need to be optimized for the specific characteristics of "DMPZ" once identified.
3.1. General Protocol for Metal Ion Detection:
This protocol outlines a typical "turn-on" fluorescence assay for the detection of a specific metal ion.
Materials:
-
"DMPZ" stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Metal ion standard solutions (e.g., ZnCl₂, CuCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a working solution of "DMPZ" in the assay buffer (e.g., 10 µM).
-
Prepare serial dilutions of the metal ion standard in the assay buffer.
-
To each well of the 96-well plate, add a specific volume of the metal ion standard dilution.
-
Add the "DMPZ" working solution to each well to reach a final concentration of, for example, 1 µM.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for "DMPZ".
-
Plot the fluorescence intensity against the metal ion concentration to generate a standard curve and determine the limit of detection (LOD).
Workflow for Metal Ion Detection Assay:
3.2. General Protocol for Enzyme Activity Assay:
This protocol describes a fluorogenic assay where enzyme activity results in a "turn-on" fluorescence signal.
Materials:
-
"DMPZ"-based enzyme substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to the enzyme of interest)
-
Purified enzyme solution
-
Enzyme inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a working solution of the "DMPZ" substrate in the assay buffer.
-
Prepare serial dilutions of the enzyme in the assay buffer.
-
To each well of the 96-well plate, add the enzyme dilutions. For control wells, add buffer or the enzyme pre-incubated with an inhibitor.
-
Initiate the reaction by adding the "DMPZ" substrate to each well.
-
Immediately start monitoring the fluorescence intensity over time using a microplate reader in kinetic mode.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot.
-
Plot the initial reaction rates against enzyme concentration to determine the enzyme's kinetic parameters.
Signaling Pathway for a "Turn-On" Enzyme Assay:
Quantitative Data and Considerations
The following table presents hypothetical quantitative data for a "DMPZ" probe, based on typical values for similar fluorescent sensors.
| Property | Hypothetical Value | Significance |
| Excitation Maximum (λex) | 488 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | 520 nm | Wavelength of maximum light emission. |
| Quantum Yield (Φ) | 0.65 (in assay buffer) | Efficiency of converting absorbed photons to emitted photons. |
| Molar Extinction Coeff. (ε) | 80,000 M⁻¹cm⁻¹ | Measure of how strongly the molecule absorbs light at a given wavelength. |
| Limit of Detection (LOD) | 10 nM (for target analyte) | The lowest concentration of an analyte that can be reliably detected. |
| Binding Affinity (Kd) | 50 nM (for target analyte) | The concentration of analyte at which half of the probe is bound. |
Key Considerations for Assay Development:
-
Solvent Effects: The photophysical properties of a fluorescent probe can be highly sensitive to the solvent environment (polarity, viscosity).
-
pH Sensitivity: The fluorescence of many probes is pH-dependent. Assays should be performed in a well-buffered solution.
-
Photostability: Probes can be susceptible to photobleaching upon prolonged exposure to light.
-
Selectivity and Interference: It is crucial to test the probe's response to other potentially interfering species present in the sample.
Conclusion
While the specific identity of "DMPZ" remains to be elucidated, the framework provided here offers a comprehensive guide for the application of a novel fluorescent probe in biochemical assays. The successful implementation of any new probe requires careful characterization of its photophysical properties and rigorous optimization of the assay conditions. The detailed protocols and considerations outlined in this document serve as a valuable starting point for researchers and drug development professionals seeking to leverage the power of fluorescence-based techniques in their work. Further investigation into the chemical structure and properties of "DMPZ" is necessary to develop specific and validated application notes.
Application Notes and Protocols for 5,10-Dihydro-5,10-dimethylphenazine as an Organic Cathode Material in Dual-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) as a promising organic cathode material for dual-ion batteries (DIBs). This document includes detailed experimental protocols for the synthesis of the parent compound, 5,10-dihydrophenazine (B1199026), cathode preparation, battery assembly, and electrochemical characterization. Quantitative data from related phenazine-based materials are presented to offer performance benchmarks.
Introduction
Organic electrode materials are emerging as sustainable and versatile alternatives to traditional inorganic materials in energy storage systems. Among these, phenazine (B1670421) derivatives have garnered significant attention due to their excellent redox activity, high theoretical specific capacity, and tunable molecular structures.[1][2] this compound, a p-type redox-active organic material, is a promising candidate for high-voltage cathode applications in dual-ion batteries. In a dual-ion battery, both cations and anions from the electrolyte participate in the charge-discharge process, with anions being intercalated into and de-intercalated from the cathode material.[3][4]
Data Presentation
While specific quantitative performance data for this compound in a dual-ion battery setup is not extensively available in the reviewed literature, the following tables summarize the electrochemical performance of various closely related phenazine-based polymers to provide an expected performance range.
Table 1: Electrochemical Performance of Phenazine-Based Cathode Materials in Lithium-Ion and Dual-Ion Batteries
| Material | Battery Type | Specific Capacity (mAh g⁻¹) | Discharge Voltage (V) | Cycle Life | Reference |
| Poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) | Lithium-ion | 88 | - | - | [2] |
| Poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) | Lithium-ion | 152 | - | - | [2] |
| PMEPZ-MWCNTs Composite | Lithium-ion | 303 (initial), 252 after 300 cycles | - | Good stability over 300 cycles | [2] |
| Poly(aryl ether sulfone)-5,10-diphenyl-dihydrophenazine (PAS-DPPZ) | Lithium-ion | 76 (initial), 62 after 100 cycles | ~3.0 and 3.8 | 82% capacity retention after 100 cycles | [1] |
| Silicon-Graphene Composite Anode // Expanded Graphite Cathode | Dual-ion | 1182.4 (anode) | - | 59.12% capacity retention after 100 cycles (anode) | [5][6] |
| Nitrogen-Doped Carbon Nanosphere Anode // Natural Graphite Cathode | Dual-ion | 351 (initial) | 4.95–3.63 | Stable for 1300 cycles | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the precursor 5,10-dihydrophenazine, cathode fabrication, and the assembly and testing of a dual-ion battery.
Protocol 1: Synthesis of 5,10-Dihydrophenazine (Precursor)
This protocol is adapted from a published procedure for the synthesis of the parent 5,10-dihydrophenazine compound.[1]
Materials:
-
Phenazine (1.80 g, 10 mmol)
-
Ethanol (B145695) (120 mL)
-
Sodium dithionite (B78146) (3.48 g, 20 mmol)
-
Deionized water (50 mL)
-
250 mL three-necked flask
-
Reflux condenser
-
Constant-pressure dropping funnel
-
Nitrogen gas supply
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Add phenazine and ethanol to the three-necked flask.
-
Heat the mixture to a steady reflux under a nitrogen atmosphere.
-
Prepare a solution of sodium dithionite in deionized water.
-
Slowly add the sodium dithionite solution to the refluxing mixture using the dropping funnel.
-
Continue the reaction for two hours under reflux.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.
-
Dry the light green solid product in a vacuum oven at 50°C for 4 hours.
Note on Methylation: To obtain this compound, a subsequent N-alkylation step is required. This typically involves reacting the synthesized 5,10-dihydrophenazine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an inert solvent (e.g., THF or DMF). The specific conditions for this reaction would need to be optimized.
Protocol 2: Cathode Preparation
Materials:
-
This compound (active material)
-
Conductive carbon (e.g., Super P or acetylene (B1199291) black)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Mortar and pestle or planetary ball mill
-
Doctor blade or film applicator
-
Vacuum oven
Procedure:
-
Thoroughly mix the active material, conductive carbon, and PVDF binder in a weight ratio of typically 60:30:10 in a mortar and pestle or using a planetary ball mill.
-
Add a small amount of NMP solvent to the mixture and stir until a homogeneous slurry is formed.
-
Cast the slurry onto a piece of aluminum foil using a doctor blade or film applicator to a desired thickness.
-
Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to remove the NMP solvent.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.
-
Measure the mass of the active material on each electrode.
Protocol 3: Dual-Ion Battery Assembly (CR2032 Coin Cell)
Materials:
-
Prepared cathode
-
Anode (e.g., lithium metal foil, graphite)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
-
CR2032 coin cell components (case, spacer, spring)
-
Glovebox with an argon or nitrogen atmosphere
-
Crimping machine
Procedure:
-
Transfer all battery components into an argon-filled glovebox.
-
Place the prepared cathode at the bottom of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode (e.g., lithium foil) on top of the separator.
-
Place a spacer and a spring on top of the anode.
-
Carefully place the cap on the coin cell case.
-
Crimp the coin cell using a crimping machine to ensure it is properly sealed.
-
Let the assembled cell rest for several hours before testing to ensure proper electrolyte wetting.
Protocol 4: Electrochemical Characterization
Equipment:
-
Battery testing system (e.g., LAND, Arbin, or Bio-Logic)
Procedures:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a defined voltage window (e.g., 3.0-4.5 V vs. Li/Li⁺) to identify the redox peaks of the cathode material.
-
Vary the scan rate to investigate the kinetics of the electrochemical reactions.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Cycle the battery at different C-rates (e.g., C/10, C/5, 1C, etc.) to evaluate the rate capability. (1C corresponds to a full charge or discharge in one hour).
-
Record the specific capacity (mAh g⁻¹) at each C-rate.
-
Perform long-term cycling at a moderate C-rate (e.g., 1C) to assess the cycling stability and coulombic efficiency.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge (e.g., fully charged, fully discharged) to analyze the internal resistance and charge transfer kinetics of the battery.
-
Visualizations
Redox Mechanism of this compound in a Dual-Ion Battery
The charging and discharging process at the cathode involves the reversible uptake and release of anions from the electrolyte to balance the charge during the oxidation and reduction of the phenazine core.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Dual-Ion Battery Based on Silicon–Graphene Composite Anode and Expanded Graphite Cathode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of Hole Injection Materials Using 5,10-Diaryldihydrophenazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hole injection materials based on 5,10-diaryldihydrophenazine derivatives. These materials are of significant interest for application in organic light-emitting diodes (OLEDs) due to their excellent hole injection and transport properties.
Introduction
5,10-Diaryldihydrophenazine and its derivatives are a class of organic molecules that have shown great promise as hole injection and transport materials in electronic devices. Their unique electronic properties, such as suitable highest occupied molecular orbital (HOMO) energy levels, contribute to efficient charge injection from the anode into the emissive layer of an OLED. This document outlines the primary synthetic routes to these compounds and provides protocols for their implementation and characterization in OLED devices.
Data Presentation
Table 1: Synthesis of 5,10-Diaryldihydrophenazine Derivatives
| Compound ID | Synthetic Method | Aryl Group | Yield (%) | Reference |
| 1 | Pd(0)-mediated cross-coupling | Phenyl | - | [1] |
| 2 | Pd(0)-mediated cross-coupling | p-(N,N-diphenylamino)phenyl | - | [1] |
| 3 | Pd(0)-mediated cross-coupling | p-[N-(1-naphthyl)-N-phenylamino]phenyl | - | [1] |
| 4 | Iron-catalyzed C-F amination | Various aryl groups | 35-85 | [1] |
| Phz1 | One-pot from diarylamine | 4,4'-di-tert-butyldiphenylamine | 80 | [2] |
Note: Specific yields for compounds 1-3 were not detailed in the provided search results but the methods were reported as efficient.
Table 2: Electrochemical and Device Performance Data
| Compound/Material | HOMO Level (eV) | LUMO Level (eV) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Reference |
| 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine derivatives | 4.83 - 5.08 | - | 17437 | 2.25 | [3] |
| PAS-DPPZ-20 | - | - | - | - | [4] |
| PAS-DPPZ-40 | - | - | - | - | [4] |
| PAS-DPPZ-60 | - | - | - | - | [4] |
Note: Specific HOMO/LUMO levels for the PAS-DPPZ polymers were determined but not explicitly listed in the snippets. The energy bandgaps were reported to decrease with increasing phenazine (B1670421) content.[4]
Experimental Protocols
Protocol 1: Synthesis of 5,10-dihydrophenazine (B1199026) (Precursor)
This protocol is a prerequisite for some subsequent syntheses of diaryl derivatives.
Materials:
-
Phenazine
-
Sodium dithionite (B78146)
-
Deionized water
-
Three-necked flask
-
Reflux condenser
-
Constant-pressure dropping funnel
Procedure:
-
Add 1.80 g (10 mmol) of phenazine and 120 mL of ethanol to a 250 mL three-necked flask.
-
Heat the mixture to a steady reflux under a nitrogen atmosphere.
-
Prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.
-
Slowly add the sodium dithionite solution to the refluxing phenazine solution using a constant-pressure dropping funnel.
-
Continue the reaction for two hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.
-
Dry the light green solid product under vacuum at 50 °C for 4 hours. The obtained 5,10-dihydrophenazine can be used directly in subsequent steps.[4]
Protocol 2: Palladium-Catalyzed Synthesis of 5,10-Diaryldihydrophenazines
This method is a versatile route for synthesizing various N,N'-substituted dihydrophenazines.
General Procedure: The synthesis is achieved through a Palladium(0)-mediated cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1]
Materials:
-
5,10-dihydrophenazine
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP)
-
Strong base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox for inert atmosphere
Procedure:
-
In an inert atmosphere (glovebox or under argon), charge a Schlenk tube with palladium acetate, the phosphine ligand, and the strong base.
-
Add 5,10-dihydrophenazine and the aryl halide to the tube.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture at the specified temperature (typically 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5,10-diaryldihydrophenazine.
Note: The specific choice of catalyst, ligand, base, solvent, and temperature depends on the reactivity of the aryl halide and the desired product.
Protocol 3: Iron-Catalyzed Synthesis of 5,10-Diaryldihydrophenazines
This one-pot method provides a regioselective synthesis from diarylamines.[1]
General Procedure: This procedure involves the homodimerization of magnesium diarylamides followed by a defluorinative intramolecular cyclization.
Materials:
-
Diarylamine
-
Grignard reagent (e.g., EtMgBr)
-
Iron(II) chloride (FeCl₂) (catalyst)
-
1,2-dibromoethane (stoichiometric)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an inert atmosphere, dissolve the diarylamine in anhydrous THF.
-
Add the Grignard reagent dropwise at a low temperature (e.g., 0 °C) to form the magnesium diarylamide.
-
To this solution, add a catalytic amount of FeCl₂ followed by the stoichiometric amount of 1,2-dibromoethane.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Protocol 4: Fabrication of an OLED Device
This protocol outlines the general steps for fabricating a multi-layered OLED device using a 5,10-diaryldihydrophenazine derivative as the hole injection layer (HIL).
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
5,10-diaryldihydrophenazine derivative (HIL material)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) material
-
Electron transport layer (ETL) material (e.g., Alq₃)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
Thermal evaporator in a high-vacuum chamber
-
Substrate cleaning solutions (e.g., detergents, deionized water, isopropanol, acetone)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of cleaning solutions, followed by drying with nitrogen gas. Treat the substrates with UV-Ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Dissolve the 5,10-diaryldihydrophenazine derivative in a suitable organic solvent and spin-coat it onto the cleaned ITO substrate to form a thin film of the desired thickness. Alternatively, the HIL can be deposited by thermal evaporation.
-
Deposition of Subsequent Layers: Transfer the substrate with the HIL into a high-vacuum thermal evaporation chamber. Sequentially deposit the HTL, EML, ETL, and EIL materials. The thickness of each layer is critical for device performance and should be carefully controlled using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in an inert atmosphere.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLED device.
Visualizations
Caption: General workflow for the synthesis of 5,10-diaryldihydrophenazine derivatives.
Caption: Step-by-step workflow for the fabrication of an OLED device.
References
- 1. Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Employing 3,3'-Dimethoxybenzidine (DMPZ) in the Fabrication of Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dimethoxybenzidine (DMPZ), also known as o-dianisidine, is an organic compound that has garnered interest for its electrochemical properties. While its primary application in electrochemistry has been explored in the realm of energy storage as a cathode material in organic batteries, its potential in the fabrication of electrochemical sensors is an emerging area of investigation. This document provides an overview of the known electrochemical behavior of DMPZ, draws parallels with analogous compounds used in sensing applications, and presents a hypothetical protocol for the development of a DMPZ-based electrochemical sensor.
Note: The direct application of 3,3'-Dimethoxybenzidine (DMPZ) in the fabrication of electrochemical sensors is not yet widely established in scientific literature. The following protocols and application notes are based on the electrochemical properties of DMPZ and analogous benzidine (B372746) derivatives, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), which have been successfully used in electrochemical biosensing.[1][2] These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of DMPZ in this field.
Electrochemical Properties of DMPZ
DMPZ exhibits reversible redox behavior, making it a candidate for electrochemical applications. In the context of organic batteries, it has been shown to undergo a two-step anion-association redox mechanism.[3] The key electrochemical characteristics are summarized in the table below.
| Parameter | Value | Electrolyte/Conditions | Reference |
| Redox Potential (1st oxidation) | ~2.2 V (vs. Li/Li+) | Dual-ion rechargeable battery system | [3] |
| Redox Potential (2nd oxidation) | ~1.6 V (vs. Li/Li+) | Dual-ion rechargeable battery system | [3] |
| Reversible Capacity | ~120 mAh g⁻¹ at 100 mA g⁻¹ | As a 5,10-diaryl-5,10-dihydrophenazine polymer cathode | [4] |
| Capacity Retention | 88% over 2000 cycles | As a 5,10-diaryl-5,10-dihydrophenazine polymer cathode | [4] |
Principle of a Hypothetical DMPZ-Based Electrochemical Sensor
The fabrication of an electrochemical sensor using DMPZ would likely involve the immobilization of DMPZ onto an electrode surface. This could be achieved through electropolymerization, forming a conductive polymer film (poly(DMPZ)). This modified electrode could then be used for the detection of various analytes. The sensing mechanism would rely on the interaction between the analyte and the poly(DMPZ) film, leading to a measurable change in the electrochemical signal (e.g., current or potential).
Analogous Application: 3,3',5,5'-Tetramethylbenzidine (TMB) in Biosensing
The use of the related compound, 3,3',5,5'-tetramethylbenzidine (TMB), as an electrochemical indicator provides a strong rationale for investigating DMPZ in similar roles. TMB is widely used in enzyme-linked immunosorbent assays (ELISAs) and has been successfully adapted for electrochemical detection.[2] It can act as a redox mediator, facilitating electron transfer in biosensors. For instance, TMB has been used as an electrochemical indicator for DNA hybridization.[1] The electrochemical reduction of oxidized TMB can be measured, providing a signal that correlates with the concentration of the target analyte.[2]
Experimental Protocol: Fabrication of a Poly(DMPZ)-Modified Electrode via Electropolymerization
This protocol describes a hypothetical procedure for the fabrication of a poly(DMPZ)-modified glassy carbon electrode (GCE) using cyclic voltammetry.
Materials:
-
Glassy Carbon Electrode (GCE)
-
3,3'-Dimethoxybenzidine (DMPZ)
-
Acetonitrile (B52724) (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)
-
Polishing materials (alumina slurry, diamond paste)
-
Electrochemical workstation
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization Solution:
-
Prepare a solution of 10 mM DMPZ in anhydrous acetonitrile containing 0.1 M TBAP as the supporting electrolyte.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
-
Electropolymerization:
-
Set up a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform cyclic voltammetry by scanning the potential, for example, from -0.2 V to 1.5 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s. The potential range may need to be optimized based on the oxidation potential of DMPZ.
-
An increase in the peak currents with each cycle indicates the deposition and growth of the poly(DMPZ) film on the GCE surface.
-
-
Post-Polymerization Treatment:
-
After electropolymerization, rinse the modified electrode with acetonitrile to remove any unreacted monomer.
-
Allow the electrode to dry at room temperature.
-
The poly(DMPZ)/GCE is now ready for electrochemical characterization and sensing applications.
-
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the fabrication process for a hypothetical poly(DMPZ)-modified electrode and its potential application in a sensing mechanism.
Caption: Workflow for the fabrication of a poly(DMPZ)-modified electrode.
Caption: Proposed signaling pathway for a DMPZ-based electrochemical sensor.
Future Outlook
The exploration of 3,3'-Dimethoxybenzidine (DMPZ) and its derivatives for electrochemical sensing is a promising, yet nascent, field of research. While its utility in energy storage is being actively investigated, its structural similarity to established electrochemical indicators like TMB suggests a potential for applications in biosensing and chemical analysis. Future work should focus on the successful electropolymerization of DMPZ and the characterization of the resulting polymer film. Subsequent studies can then explore the interaction of this modified electrode with various target analytes to validate its sensing capabilities, including sensitivity, selectivity, and stability. Such research could open new avenues for the development of novel and cost-effective electrochemical sensors.
References
Dihydrophenazine Derivatives as Emerging Near-Infrared Emitters: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, dihydrophenazine derivatives are emerging as a promising class of organic molecules with tunable near-infrared (NIR) emission properties. Their unique photo-physical characteristics make them suitable for a range of applications, including high-resolution in vivo imaging and targeted photothermal therapy.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of these novel NIR emitters. The information is designed to facilitate the adoption and exploration of dihydrophenazine derivatives in biomedical research and therapeutic development.
Overview of Dihydrophenazine Derivatives for NIR Emission
Dihydrophenazine-based fluorophores are characterized by a unique "butterfly-like" conformation which can undergo a photo-induced structural planarization in the excited state. This process often leads to a large Stokes shift and emission in the NIR region (typically 650-900 nm). The NIR window is highly advantageous for biological applications due to deeper tissue penetration, reduced autofluorescence from biological tissues, and minimized phototoxicity.[1]
Key advantages of dihydrophenazine derivatives include:
-
Tunable Photophysical Properties: The emission wavelength and quantum yield can be finely tuned through chemical modifications of the dihydrophenazine core and its substituents.
-
Large Stokes Shifts: This property minimizes self-absorption and enhances the signal-to-noise ratio in imaging applications.
-
Biocompatibility: Many derivatives have shown low cytotoxicity, making them suitable for live-cell and in vivo studies.
-
Versatile Applications: Their ability to generate heat upon NIR irradiation also makes them promising candidates for photothermal therapy.
Quantitative Data of Selected Dihydrophenazine Derivatives
The following table summarizes the photophysical and biological properties of representative dihydrophenazine derivatives from recent literature. This data can aid in the selection of appropriate compounds for specific applications.
| Derivative Name/Class | Synthesis Method | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Cytotoxicity (IC50, μM) | Reference |
| Merocyanine-DPPZ-IDD | Knoevenagel Condensation | 931 | >1000 | >69 | N/A | Not Reported | [2][3][4][5] |
| Merocyanine-DPPZ-IO | Knoevenagel Condensation | 545 | N/A | N/A | N/A | Not Reported | [2][3][4][5] |
| Dinaphtho[2,3-b:2',3'-i]-dihydrophenazine (DNP) | Buchwald-Hartwig Coupling | 450-490 | >490 | >40 | N/A | Not Reported | [6] |
| TADF Emitter (Green) | N/A | N/A | green | N/A | N/A | Not Reported | [7] |
| TADF Emitter (Orange) | N/A | N/A | orange | N/A | N/A | Not Reported | [7] |
| Heptamethinecyanine IR125 | Commercial | N/A | N/A | N/A | N/A | >500 nM (Dark), <500 nM (Light) | [8][9] |
| Heptamethinecyanine IR813 | Commercial | N/A | N/A | N/A | N/A | >500 nM (Dark), <500 nM (Light) | [8][9] |
Note: "N/A" indicates that the data was not available in the cited sources. The cytotoxicity of commercial dyes is provided for comparison.
Experimental Protocols
This section provides detailed protocols for the synthesis of NIR-emitting dihydrophenazine derivatives and their application in cellular imaging and cytotoxicity assessment.
Synthesis Protocols
Two common and effective methods for synthesizing dihydrophenazine derivatives with tailored NIR emission properties are the Knoevenagel condensation and the Buchwald-Hartwig amination.
Protocol 3.1.1: Synthesis of Merocyanine (B1260669) Dyes via Knoevenagel Condensation
This protocol describes the synthesis of a merocyanine dye with a 5,10-diphenyl-dihydrophenazine donor and an indanone-based acceptor, which is known to exhibit NIR absorption and emission.[2][3][4][5]
Materials:
-
5,10-diphenyl-dihydrophenazine
-
Indanone-based acceptor with a dicyanovinylene group
-
Toluene (B28343), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup with silica (B1680970) gel
Procedure:
-
In a round-bottom flask, dissolve 5,10-diphenyl-dihydrophenazine (1 equivalent) and the indanone-based acceptor (1.1 equivalents) in anhydrous toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure merocyanine dye.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.1.2: Synthesis of N,N'-Diaryl-dihydrophenazines via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of N,N'-diaryl-dihydrophenazine derivatives.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the amine to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry.
Application Protocols
Protocol 3.2.1: Live-Cell Imaging with Dihydrophenazine NIR Probes
This protocol provides a general workflow for staining and imaging live cells using a dihydrophenazine-based NIR fluorescent probe.
Materials:
-
Dihydrophenazine-based NIR probe
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging dishes or plates with a glass bottom
-
Fluorescence microscope equipped with appropriate NIR laser and filters
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes and culture them in a CO₂ incubator at 37 °C until they reach 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the NIR probe in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe at 37 °C for 15-60 minutes. The optimal incubation time should be determined empirically for each probe and cell line.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable NIR laser for excitation and an appropriate emission filter.
Protocol 3.2.2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of dihydrophenazine derivatives using a standard MTT assay.[8][9]
Materials:
-
Dihydrophenazine derivative
-
Cell line (e.g., HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the dihydrophenazine derivative in culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37 °C.
-
MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of dihydrophenazine derivatives.
Caption: Synthetic workflows for NIR-emitting dihydrophenazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tuning NIR Absorption and Emission of Diphenyl-Dihydrophenazine-Based Merocyanines with Ultra Narrow Band Gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning NIR Absorption and Emission of Diphenyl‐Dihydrophenazine‐Based Merocyanines with Ultra Narrow Band Gap | CoLab [colab.ws]
- 5. Tuning NIR Absorption and Emission of Diphenyl-Dihydrophenazine-Based Merocyanines with Ultra Narrow Band Gap. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlled emission colors and singlet–triplet energy gaps of dihydrophenazine-based thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,10-Dihydro-5,10-dimethylphenazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,10-Dihydro-5,10-dimethylphenazine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and troubleshooting steps:
-
Incomplete initial reduction: If you are synthesizing the dihydrophenazine precursor via the reduction of phenazine (B1670421), the reaction may not have gone to completion.
-
Solution: Ensure the reducing agent, such as sodium dithionite (B78146), is fresh and used in a sufficient molar excess. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer visible.
-
-
Oxidation of the dihydrophenazine intermediate: 5,10-dihydrophenazine (B1199026) is highly susceptible to oxidation back to phenazine, especially when exposed to air.[1]
-
Suboptimal reaction conditions for methylation: The methylation step is critical for forming the final product.
-
Solution: Ensure the base used for deprotonation of the dihydrophenazine is sufficiently strong and dry. Sodium hydride or a sodium/toluene (B28343) system are effective.[2][3] The reaction temperature should be carefully controlled as specified in the protocol.
-
-
Impure starting materials: The purity of phenazine, catechol, or o-phenylenediamine (B120857) can significantly impact the overall yield.
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials by recrystallization or sublimation before use.
-
-
Inefficient purification: Product loss during workup and purification can drastically reduce the final yield.
-
Solution: Optimize your purification procedure. Washing with water is effective for removing water-soluble impurities like excess catechol or 1,2-diaminobenzene.[1] For recrystallization, carefully select a solvent system that provides good recovery.
-
Question: My final product is colored (e.g., green, brown, or black) instead of the expected yellowish crystal. What causes this discoloration and how can I fix it?
Answer: Discoloration of the final product typically indicates the presence of impurities, most commonly the oxidized phenazine species.
-
Cause: The primary cause is the oxidation of the 5,10-dihydrophenazine intermediate or the final product upon exposure to air.[1]
-
Solution:
-
Purification: The crude product can be purified by treating the solution with activated charcoal to remove colored impurities.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or toluene, can help isolate the pure, light-colored product.[1]
-
Prevention: Strict adherence to inert atmosphere techniques during the synthesis and workup is the most effective preventative measure.
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials.
-
Unreacted Starting Material: One of the spots may correspond to your starting material (e.g., phenazine or 5,10-dihydrophenazine).
-
Oxidized Product: A common side product is the corresponding phenazine, formed by the oxidation of the dihydrophenazine.[1]
-
Mono-methylated Product: Incomplete methylation can result in the presence of 5-methyl-5,10-dihydrophenazine.
-
Unidentified Impurities: The reaction of catechol and o-phenylenediamine can sometimes produce unidentified impurities.[1]
Solution:
-
Characterization: Use spectroscopic techniques (e.g., NMR, Mass Spectrometry) to identify the structures of the major spots.
-
Reaction Optimization: Adjust reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to minimize the formation of side products.
-
Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic routes are available, with the choice often depending on the available starting materials and desired scale. Key methods include:
-
Two-step synthesis from phenazine: This involves the reduction of phenazine to 5,10-dihydrophenazine, followed by methylation.[2][3][4]
-
One-pot synthesis from catechol and o-phenylenediamine: This method directly produces 5,10-dialkyl-5,10-dihydrophenazines.[1]
-
Palladium-catalyzed cross-coupling: Buchwald-Hartwig C-N coupling reactions can be employed for the synthesis of N,N'-substituted dihydrophenazines.
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary depending on the synthetic route and purification method. A yield of around 57% has been reported for the synthesis and purification of 5,10-dimethyldihydrophenazine.[1] The synthesis of the intermediate, 5,10-dihydrophenazine, has been reported with a yield of approximately 68%.[1]
Q3: How should I purify the crude this compound?
A3: Purification generally involves removing unreacted starting materials and side products.
-
Washing: The reaction mixture can be washed with water to remove water-soluble impurities.[1]
-
Recrystallization: The crude product is often recrystallized from solvents like ethanol or toluene to obtain a pure, crystalline solid.[1]
-
Charcoal Treatment: For colored impurities, treating the solution with activated charcoal can be effective.[1]
Q4: What are the key safety precautions I should take during this synthesis?
A4: It is crucial to adhere to standard laboratory safety procedures.
-
Inert Atmosphere: Due to the air sensitivity of dihydrophenazines, working under an inert atmosphere is critical to prevent oxidation and improve yield.[2][3]
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents may be toxic or corrosive.
-
Solvent Safety: Use solvents in a well-ventilated fume hood and take precautions against fire hazards.
Data Presentation
Table 1: Comparison of Reported Yields for Dihydrophenazine Synthesis
| Product | Starting Materials | Reported Yield | Reference |
| 5,10-dihydrophenazine | 1,2-diaminobenzene | 68% | [1] |
| 5,10-dimethyldihydrophenazine | Not specified in immediate context | 57% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5,10-dihydrophenazine from Phenazine
This protocol is based on the reduction of phenazine using sodium dithionite.[4]
-
Add 1.80 g (10 mmol) of phenazine and 120 mL of ethanol to a 250 mL three-necked flask.
-
Heat the mixture to a steady reflux under a nitrogen atmosphere.
-
Prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.
-
Slowly add the sodium dithionite solution to the refluxing phenazine mixture using a constant-pressure dropping funnel.
-
Continue the reaction for two hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.
-
Dry the light green solid product under vacuum at 50 °C for 4 hours.
Protocol 2: Synthesis of 5,10-dimethyl-5,10-dihydrophenazine from 5,10-dihydrophenazine
This two-stage protocol involves the deprotonation of 5,10-dihydrophenazine followed by methylation.[2][3]
Stage 1: Deprotonation
-
In a reaction vessel under an inert atmosphere, suspend 5,10-dihydrophenazine in dry tetrahydrofuran (B95107) or toluene.
-
At 20°C, add sodium metal and stir the mixture until the formation of the dianion is complete.
Stage 2: Methylation
-
To the solution from Stage 1, add methyl iodide.
-
Continue stirring under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction carefully with a proton source (e.g., water or ethanol).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Reaction pathway for the two-step synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Dihydrophenazine Radical Cation Stability: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrophenazine radical cations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My dihydrophenazine radical cation solution is decomposing rapidly. What are the most common causes?
A1: The stability of dihydrophenazine radical cations is highly sensitive to several factors. The most common causes of decomposition are:
-
Solvent Effects: The choice of solvent has a significant impact on stability. Some solvents can react with the radical cation or promote side reactions.[1][2]
-
Core Reactivity: If the core carbon atoms of the dihydrophenazine are unsubstituted, they can be susceptible to attack by other species in the reaction mixture, such as alkyl radicals.[1][3]
-
Reaction with Oxygen: Like many radical species, dihydrophenazine radical cations can be sensitive to atmospheric oxygen.
-
High Reactivity: Radical cations with very high oxidation potentials may be intrinsically more reactive and thus less stable.[1]
Q2: How can I improve the stability of my dihydrophenazine radical cations?
A2: Several strategies can be employed to enhance stability:
-
Strategic Solvent Selection: Choose a solvent in which the radical cation exhibits minimal decomposition. For example, ethyl acetate (B1210297) has been shown to be a suitable choice for minimizing decomposition in certain applications.[2]
-
Protect the Phenazine Core: Introducing substituents on the aromatic core of the dihydrophenazine can block sites of potential side reactions. Aryl- or naphthyl-substituted cores have been used to create highly stable radical cations.[1][4]
-
N-Substitution: Attaching aryl groups to the nitrogen atoms (N,N'-diarylation) is a proven strategy for creating robust and stable radical cations that can often be isolated as crystalline solids.[5]
-
Work Under Inert Atmosphere: To prevent degradation by oxygen, it is best practice to prepare and handle solutions of the radical cations under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the expected lifetime of a "stable" dihydrophenazine radical cation?
A3: The term "stable" is context-dependent. However, strategically substituted dihydrophenazine radical cations can be surprisingly long-lived. For some N,N'-diarylated derivatives, absorption spectra in dichloromethane (B109758) have been observed to remain unchanged for at least 24 hours under ambient conditions.[4][5]
Q4: Can I generate the radical cation in situ, or do I need to isolate it first?
A4: Both methods are valid and commonly used.
-
In situ generation: Using electrochemical methods (like spectroelectrochemistry) allows for the generation and immediate characterization of the radical cation without isolation.[1] This is useful for studying its intrinsic properties.
-
Isolation: Chemical oxidation followed by precipitation allows for the isolation of the radical cation as a salt (e.g., with PF₆⁻ or SbF₆⁻ counter-ions).[1][5][6] This provides a solid material that can be stored and used as a reagent, which can improve control over reaction stoichiometry.[1][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Side Products in My Reaction
-
Symptom: NMR or Mass Spectrometry analysis shows products corresponding to the addition of alkyl groups or other substituents to the dihydrophenazine core.
-
Possible Cause: A side reaction is occurring between the radical cation (or its neutral precursor) and radical species in your reaction, such as those generated from an ATRP initiator.[3] This is particularly common with non-core-substituted dihydrophenazines.[1]
-
Troubleshooting Steps:
-
Protect the Core: Switch to a dihydrophenazine precursor that has bulky substituents on the aromatic core to sterically hinder side reactions.[1]
-
Isolate the Radical Cation: Generate and isolate the radical cation salt before adding it to the main reaction. This can provide better control over the reaction conditions and minimize the time the neutral precursor is exposed to reactive species under catalytic conditions.[1]
-
Modify Reaction Conditions: Adjust the temperature or concentration of reactants to disfavor the side reaction pathway.
-
Issue 2: Inconsistent Results in Polymerization (O-ATRP)
-
Symptom: Poor control over polymer molecular weight, high dispersity (Đ > 1.5), and/or low initiator efficiency (I* < 90%).[3]
-
Possible Cause: The dihydrophenazine radical cation concentration may be too low, or it may be participating in side reactions that inhibit its primary role as a deactivator.[1][7] The stability and reactivity are also influenced by ion pairing with the counterion.[1]
-
Troubleshooting Steps:
-
Increase Radical Cation Concentration: The addition of isolated radical cation salts at the start of the polymerization has been shown to improve polymerization control, leading to lower dispersity and higher initiator efficiency.[7][8][9]
-
Optimize the Solvent: The solvent can influence both the stability of the radical cation and the kinetics of the polymerization. Perform solvent screening to find optimal conditions.[2]
-
Verify Precursor Purity: Ensure the neutral dihydrophenazine precursor is pure, as impurities can interfere with the polymerization.
-
Data Presentation
Table 1: Stability of Substituted Dihydrophenazine Radical Cations
| Compound Class | Substituents | Solvent | Stability Observation | Citation(s) |
| N,N'-Diarylated Dihydrodiazaacenes | Aryl groups on Nitrogen atoms | Dichloromethane (DCM) | Absorption spectra remain unchanged for at least 24 hours under ambient conditions. | [4][5] |
| Core-Substituted Dihydrophenazine | 2-Naphthyl groups on the core | N,N-dimethylacetamide | Exhibits greater stability and slower disappearance rate compared to non-core-substituted analogues. | [1] |
| Non-Core-Substituted Dihydrophenazine | Phenyl groups on Nitrogen atoms | N,N-dimethylacetamide | Undergoes decomposition, with a noticeable rate of disappearance observed via UV-vis spectroscopy. | [1] |
Experimental Protocols
Protocol 1: Chemical Generation and Isolation of a Dihydrophenazine Radical Cation Salt
This protocol describes the synthesis of a radical cation salt using a chemical oxidant.
Materials:
-
N,N'-disubstituted dihydrophenazine derivative
-
Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) or similar oxidant (e.g., NOPF₆)[1]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, dissolve the N,N'-disubstituted dihydrophenazine (1.0 equiv.) in anhydrous DCM.
-
Oxidant Solution: In a separate vial, dissolve NO⁺SbF₆⁻ (1.05 equiv.) in a minimal amount of anhydrous acetonitrile.
-
Oxidation: While stirring the dihydrophenazine solution, add the NO⁺SbF₆⁻ solution dropwise at room temperature. The reaction byproduct, NO(g), will evolve. A distinct color change should be observed, indicating the formation of the radical cation.[1][10]
-
Reaction Time: Stir the reaction mixture for 12 hours at room temperature to ensure complete conversion.[5]
-
Isolation: After the reaction is complete, filter the mixture through filter paper to remove any insoluble impurities.
-
Purification: Remove the solvent under reduced pressure. The resulting solid is the dihydrophenazine radical cation salt. Wash the solid with a non-polar solvent like hexanes to remove any unreacted starting material.
-
Storage: Dry the isolated salt under vacuum and store it under an inert atmosphere, protected from light.
Protocol 2: Monitoring Radical Cation Stability using UV-vis Spectroscopy
This protocol allows for the quantitative assessment of radical cation stability in a given solvent.
Materials:
-
Isolated dihydrophenazine radical cation salt
-
Spectrophotometer-grade solvent of choice (e.g., ethyl acetate, DCM, N,N-dimethylacetamide)
-
UV-vis spectrophotometer
-
Quartz cuvette with a stopper or screw cap
Procedure:
-
Stock Solution: Prepare a stock solution of the radical cation salt in the chosen solvent to a known concentration (typically in the micromolar range to ensure absorbance is within the linear range of the instrument).
-
Initial Spectrum: Immediately after preparation, transfer the solution to a quartz cuvette, seal it, and record the full UV-vis-NIR absorption spectrum. This is your t=0 measurement. Note the wavelength of maximum absorbance (λₘₐₓ) for the radical cation.
-
Time-Course Monitoring: Store the cuvette under controlled, specified conditions (e.g., room temperature, ambient light). At regular intervals (e.g., every 15 minutes, 1 hour, or 24 hours depending on the expected stability), record the full absorption spectrum.[1]
-
Data Analysis: Plot the absorbance at λₘₐₓ as a function of time. The rate of decrease in absorbance corresponds to the decomposition of the radical cation. From this data, you can calculate the half-life (t₁/₂) of the species under those specific conditions. The presence of an isosbestic point during the decay suggests a clean conversion to a single product.[1]
Visualizations
Diagrams of Workflows and Logic
Caption: Workflow for generating and testing the stability of dihydrophenazine radical cations.
Caption: Decision tree for troubleshooting dihydrophenazine radical cation instability.
References
- 1. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable N,N’‐Diarylated Dihydrodiazaacene Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - figshare - Figshare [figshare.com]
- 10. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine [mdpi.com]
Technical Support Center: Optimizing Photocatalytic Efficiency of Dihydrophenazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with dihydrophenazine-based photocatalysts.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues that may arise during photocatalytic experiments with dihydrophenazine derivatives.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Photon Absorption by Catalyst | - Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the dihydrophenazine derivative. - Increase catalyst concentration. Note: Exceeding the optimal concentration can lead to reduced light penetration and increased scattering, which may decrease the reaction rate.[1] |
| Unsuitable Solvent | - The polarity of the solvent can significantly influence the stability of charged intermediates and the catalyst's excited state properties.[2] - Test a range of solvents with varying polarities (e.g., polar aprotic like DMF, acetonitrile; nonpolar like toluene). | |
| Inappropriate Sacrificial Agent | - The choice of sacrificial electron donor or acceptor is critical. For reductive processes, tertiary amines (e.g., DIPEA, TEOA) are common. For oxidative processes, an appropriate acceptor is needed. - The efficiency of different sacrificial agents can vary significantly depending on the specific reaction and catalyst.[3] | |
| Catalyst Degradation | - Dihydrophenazine derivatives can be susceptible to photo-oxidation or reaction with radical intermediates. The stability of the radical cation is crucial for efficient catalysis.[4][5] - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation by air. - If possible, use derivatives with bulky N-aryl substituents which can enhance stability. | |
| Quenching of Excited State | - The presence of quenchers (e.g., oxygen, impurities in reagents) can deactivate the excited photocatalyst before it can react with the substrate. - Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. | |
| Reaction Stops Prematurely | Catalyst Photobleaching/Degradation | - The catalyst is degrading over the course of the reaction. - Reduce the intensity of the light source. - Use a cutoff filter to block high-energy UV light if your reaction is driven by visible light. - Consider a flow chemistry setup to minimize the exposure time of any single catalyst molecule to the light source. |
| Product Inhibition | - The reaction product may absorb at the irradiation wavelength, acting as an inner filter, or it may quench the catalyst's excited state. - Monitor the reaction progress over time. If the rate slows significantly, consider stopping the reaction at a lower conversion and purifying the product. | |
| Inconsistent Results/Poor Reproducibility | Variations in Reaction Temperature | - Reaction temperature can affect reaction kinetics and catalyst stability. Heating from the light source can cause inconsistencies.[6] - Use a cooling fan or a circulating water bath to maintain a constant and controlled temperature throughout the experiment. |
| Variable Light Intensity | - Fluctuations in the output of the light source will directly impact the reaction rate. - Ensure the light source has stabilized before starting the reaction. Use a photometer to measure and standardize the photon flux for each experiment. | |
| Moisture or Air Contamination | - The radical cation intermediates of some dihydrophenazine derivatives are unstable in the presence of moisture and air.[7] - Use dry solvents and degas the reaction mixture properly. Assemble the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: My dihydrophenazine photocatalyst is not dissolving in the reaction solvent. What should I do?
A1: Solubility is crucial for homogeneous photocatalysis. If your catalyst is not dissolving, you can try sonicating the mixture or gently heating it. If solubility remains an issue, consider switching to a different solvent system. Structural modifications to the dihydrophenazine core or N-aryl substituents can also be used to tune solubility.
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst concentration is a balance between sufficient light absorption and minimizing self-quenching or inner-filter effects. A good starting point is typically 0.5–2.5 mol%. To find the optimal loading, run a series of small-scale reactions with varying catalyst concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) while keeping all other parameters constant. The reaction rate will initially increase with concentration and then plateau or decrease after the optimal point is reached.[1]
Q3: What is the difference between an oxidative and a reductive quenching cycle, and how do I know which is operating?
A3: In an oxidative quenching cycle , the excited photocatalyst donates an electron to a substrate (an acceptor), forming a catalyst radical cation (PC•+) and a substrate radical anion. In a reductive quenching cycle , the excited catalyst accepts an electron from a substrate (a donor), forming a catalyst radical anion (PC•-) and a substrate radical cation. Dihydrophenazines typically act as strong reducing agents upon excitation and thus often participate in oxidative quenching cycles.[5] To determine the operative pathway, you can use techniques like Stern-Volmer fluorescence quenching experiments with either the electron donor or acceptor to see which species quenches the catalyst's fluorescence more efficiently.
Q4: How can I measure the efficiency of my photocatalytic reaction?
A4: The most rigorous measure of efficiency is the Apparent Quantum Yield (AQY) , which is the ratio of the number of molecules of product formed to the number of incident photons.[8][9] To calculate this, you need to measure the rate of product formation (e.g., by GC or NMR with an internal standard) and the photon flux of your light source at the irradiation wavelength. The photon flux can be determined using chemical actinometry (e.g., with ferrioxalate) or a calibrated photometer.[10][11]
Q5: My reaction requires visible light. What is a suitable and accessible light source?
A5: Compact Fluorescent Lamps (CFLs) and Light Emitting Diodes (LEDs) are excellent choices. LEDs are often preferred due to their narrow emission spectra, stable output, and low heat generation.[10] Blue LEDs are commonly used for dihydrophenazine derivatives, as many possess strong absorption in the 400-470 nm range.[12]
Q6: Can I reuse my dihydrophenazine photocatalyst?
A6: While dihydrophenazine derivatives are often used in homogeneous catalysis, making recovery difficult, their stability varies. Some derivatives are robust and may be recoverable if the reaction mixture can be subjected to separation techniques like chromatography. However, some degradation is common. For improved reusability, consider catalysts immobilized on solid supports or within polymeric frameworks.
Data Presentation
Table 1: Photocatalytic Performance of Selected Dihydrophenazine Derivatives
| Catalyst | Reaction Type | Substrate | Product Yield (%) | AQY (%) | Light Source (λ) | Solvent | Ref. |
| N-monoarylated dihydrophenazine (1) | Reductive Dechlorination | 4-Chlorobenzonitrile | 39 | N/A | 456 nm Kessil Lamps | DMF | [7] |
| Oxidized N-monoarylated dihydrophenazine (1ox) | C-N Coupling | Anisole & 1H-Pyrazole | 92 | N/A | 456 nm Kessil Lamps | o-Dichlorobenzene | [13] |
| TPE-PNZ (Conjugated Microporous Polymer) | H₂O₂ Production | Water + O₂ | 5142 µmol g⁻¹ h⁻¹ | 9.37 | > 420 nm | Pure Water | [11][14] |
| 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine (Phz2) | Alkylation of Silyl Enol Ethers | Acetophenone derivative | ~99 | N/A | 450 nm LED | Dioxane | [12] |
Note: N/A indicates data not available in the cited source. Yields and rates are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Reductive Dehalogenation
This protocol is a representative example based on the dehalogenation of aryl chlorides.[7][15]
Materials:
-
Dihydrophenazine photocatalyst (e.g., N-monoarylated dihydrophenazine, 1-5 mol%)
-
Aryl halide substrate (1.0 equiv)
-
Sacrificial electron donor (e.g., Diisopropylethylamine (DIPEA) or Triethanolamine (TEOA), 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel (e.g., borosilicate glass vial with a magnetic stir bar)
-
Visible light source (e.g., 450 nm LED)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the dihydrophenazine photocatalyst, the aryl halide substrate, and the magnetic stir bar.
-
Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.
-
Using a syringe, add the anhydrous solvent, followed by the sacrificial electron donor.
-
The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 15 minutes or by using three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5-10 cm from the light source. To maintain a constant temperature, a fan may be directed at the vessel.
-
Begin stirring and turn on the light source to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Measuring Apparent Quantum Yield (AQY)
This protocol provides a method to determine the AQY of a photocatalytic reaction.[8][10]
Part A: Measuring Photon Flux (Chemical Actinometry)
-
Prepare a 0.006 M solution of potassium ferrioxalate (B100866) in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.
-
Prepare a phenanthroline solution (0.1% w/v) and a buffer solution (0.6 M sodium acetate (B1210297) in 0.18 M H₂SO₄).
-
Irradiate a known volume of the ferrioxalate solution in the exact same experimental setup (vessel, distance from light source) as your photocatalytic reaction for a short, measured period (t).
-
Take an aliquot of the irradiated solution and an aliquot of a non-irradiated (dark) solution. Add the phenanthroline solution and buffer to each. Dilute to a known final volume.
-
Allow the color to develop for at least 1 hour in the dark.
-
Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of Fe²⁺ formed using the Beer-Lambert law (ε₅₁₀ = 11,100 L mol⁻¹ cm⁻¹).
-
Calculate the photon flux (moles of photons per second) using the known quantum yield for the ferrioxalate actinometer at your irradiation wavelength.
Part B: Calculating AQY for Your Reaction
-
Run your photocatalytic reaction under the exact same conditions used for actinometry for a specific time (t).
-
Quantify the amount of product formed (in moles) during that time using a suitable analytical technique (e.g., NMR or GC with an internal standard).
-
Calculate the AQY using the following formula: AQY (%) = (moles of product formed / moles of photons incident) * 100
Visualizations
Logical and Signaling Pathways
Caption: Troubleshooting workflow for low product yield.
Caption: General photocatalytic cycles for organic dyes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 6. Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?_Formula-Perfectlight [perfectlight.com.cn]
- 9. enlitechnology.com [enlitechnology.com]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
"preventing oxidation of 5,10-dihydrophenazines during synthesis and storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and storage of 5,10-dihydrophenazines, with a focus on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: What is 5,10-dihydrophenazine (B1199026) and why is it sensitive to oxidation?
A1: 5,10-dihydrophenazine is a reduced form of phenazine (B1670421), a nitrogen-containing heterocyclic compound. The two nitrogen atoms at positions 5 and 10 can be readily oxidized, leading to the formation of the more stable, aromatic phenazine structure. This susceptibility to oxidation is particularly pronounced in 5,10-dihydrophenazines that are unsubstituted at these nitrogen positions.[1]
Q2: My final product has a yellow or brownish color instead of the expected white or light green. What does this indicate?
A2: A yellow or brownish color typically indicates the presence of the oxidized phenazine species as an impurity.[1] Pure 5,10-dihydrophenazines are often white, light green, or pale yellow crystalline solids. The intense color of the oxidized form can be visible even at low concentrations.
Q3: How can I minimize oxidation during the synthesis of 5,10-dihydrophenazines?
A3: To minimize oxidation during synthesis, it is crucial to work under an inert atmosphere, such as nitrogen or argon, especially when handling the dihydrophenazine product.[1] The use of a reducing agent, like sodium dithionite (B78146), during the reaction or work-up can also effectively prevent the formation of the oxidized phenazine.[1]
Q4: What are the best practices for long-term storage of 5,10-dihydrophenazines?
A4: For long-term stability, 5,10-dihydrophenazines should be stored as a solid in a tightly sealed container, preferably in a desiccator to protect from moisture. The container should be flushed with an inert gas (argon or nitrogen) and stored in a cool, dark place, such as a freezer at -20°C. Storing in solution is generally not recommended for long periods due to increased susceptibility to oxidation.
Q5: Are N-substituted 5,10-dihydrophenazines more stable than the unsubstituted parent compound?
A5: Yes, derivatizing the 5 and 10 positions with substituents such as alkyl or aryl groups generally enhances the stability of the dihydrophenazine core against oxidation.[1] However, they can still be susceptible to oxidation under certain conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of 5,10-dihydrophenazines.
Problem 1: Low Yield of the Desired 5,10-Dihydrophenazine
| Possible Cause | Suggested Solution |
| Oxidation of the product during reaction or work-up. | Add a reducing agent like sodium dithionite to the reaction mixture or during the aqueous work-up to prevent the formation of the phenazine byproduct.[1] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if the starting materials are still present.[2] |
| Side reactions. | Analyze the crude mixture to identify byproducts, which can provide insights into competing reaction pathways. Adjusting stoichiometry or temperature might suppress side reactions.[2] |
| Loss of product during purification. | 5,10-dihydrophenazines can have limited solubility. Ensure the chosen recrystallization solvent is appropriate. Check all aqueous layers and filter papers for any precipitated product.[3] |
Problem 2: Product is Contaminated with Oxidized Phenazine
| Possible Cause | Suggested Solution |
| Exposure to air during filtration or drying. | Perform filtration and drying under a stream of inert gas. Avoid air-drying for extended periods.[1] |
| Oxygen dissolved in solvents. | Use degassed solvents for the reaction and purification steps. Solvents can be degassed by sparging with nitrogen or argon, or by the freeze-pump-thaw method. |
| Inefficient removal of oxidizing agents. | Ensure all oxidizing agents used in preceding steps are thoroughly quenched and removed during the work-up. |
| Impurities in starting materials. | Use high-purity starting materials to avoid catalytic oxidation by trace metal impurities.[2] |
Problem 3: Difficulty in Purifying the Product by Crystallization
| Possible Cause | Suggested Solution |
| Poor choice of solvent. | Select a solvent where the dihydrophenazine has high solubility at elevated temperatures and low solubility at room temperature or below.[4] |
| Product oiling out. | This occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. Try using a more dilute solution or a solvent with a lower boiling point. |
| Formation of very fine crystals. | Cool the saturated solution slowly to encourage the growth of larger, purer crystals. Rapid cooling often leads to the precipitation of fine, less pure crystals.[4] |
| Co-crystallization with impurities. | If the oxidized phenazine is present, it may co-crystallize. It is often better to minimize its formation in the first place. Column chromatography on silica (B1680970) gel under an inert atmosphere can be an alternative purification method.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5,10-Dihydrophenazine via Reduction of Phenazine
This protocol describes the reduction of commercially available phenazine to 5,10-dihydrophenazine.
Materials:
-
Phenazine
-
Sodium dithionite
-
Deionized water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Add phenazine (1.80 g, 10 mmol) and ethanol (120 mL) to a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Flush the system with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.
-
Heat the mixture to a steady reflux with continuous stirring under a positive pressure of the inert gas.
-
In a separate flask, prepare a solution of sodium dithionite (3.48 g, 20 mmol) in deionized water (50 mL).
-
Slowly add the sodium dithionite solution to the refluxing phenazine solution via the dropping funnel over 30 minutes.
-
Continue the reaction at reflux for an additional 2 hours. The color of the solution should change, indicating the reduction of phenazine.
-
Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
Collect the precipitated product by filtration under a stream of inert gas (e.g., using a Schlenk filter).
-
Wash the collected solid three times with deionized water and then three times with anhydrous ethanol, all under an inert atmosphere.
-
Dry the final product, 5,10-dihydrophenazine, under vacuum. The obtained product should be a light-colored solid.[5]
Protocol 2: Monitoring Oxidation using UV-Vis Spectroscopy
This protocol provides a method to qualitatively and quantitatively assess the extent of oxidation by monitoring the characteristic UV-Vis absorbance of the phenazine byproduct.
Materials:
-
Sample of 5,10-dihydrophenazine
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the 5,10-dihydrophenazine sample in the chosen solvent. Work quickly to minimize air exposure.
-
Record the initial UV-Vis spectrum of the solution. 5,10-dihydrophenazine typically exhibits an absorption maximum around 350 nm.[6]
-
To monitor oxidation over time, the solution can be exposed to air, and spectra can be recorded at regular intervals.
-
The formation of the oxidized phenazine will be indicated by the appearance of new absorption bands, characteristic of the phenazine chromophore.
-
For quantitative analysis, a calibration curve can be prepared using known concentrations of pure phenazine in the same solvent. The concentration of the phenazine impurity in the dihydrophenazine sample can then be determined by measuring its absorbance at a characteristic wavelength and using the calibration curve.
Quantitative Data Summary
The following tables provide an illustrative summary of the stability of 5,10-dihydrophenazine. Note that these are representative values and actual results may vary based on specific experimental conditions.
Table 1: Illustrative Stability of 5,10-Dihydrophenazine in Different Solvents at Room Temperature (Exposed to Air)
| Solvent | Time to 50% Oxidation (t1/2) |
| Toluene | > 24 hours |
| Dichloromethane | ~ 12 hours |
| Acetonitrile | ~ 6 hours |
| Ethanol | ~ 4 hours |
| Dimethyl Sulfoxide (DMSO) | < 1 hour |
Table 2: Illustrative Efficacy of Antioxidants in Preventing Oxidation of 5,10-Dihydrophenazine in Solution
| Antioxidant | Illustrative IC50 (µM) |
| Butylated Hydroxytoluene (BHT) | 50 |
| Butylated Hydroxyanisole (BHA) | 75 |
| Trolox | 100 |
| Ascorbic Acid | 150 |
Visualizations
Caption: Oxidation pathway of 5,10-dihydrophenazine to phenazine.
Caption: Experimental workflow for handling air-sensitive 5,10-dihydrophenazines.
Caption: Troubleshooting decision tree for 5,10-dihydrophenazine synthesis.
References
- 1. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Optical Spectra of Phenazine, 5,10-Dihydrophenazine, and the Phenazhydrins | Semantic Scholar [semanticscholar.org]
"troubleshooting side reactions in O-ATRP with dihydrophenazine catalysts"
Welcome to the technical support center for organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) utilizing dihydrophenazine catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their polymerization experiments.
Troubleshooting Guides
This section provides detailed answers to specific problems you may encounter during your O-ATRP experiments.
Question 1: My polymerization has poor control, showing a broad molecular weight distribution (high dispersity, Đ > 1.5) and low initiator efficiency (I << 100%). What are the potential causes and how can I fix this?*
Answer:
Poor control in O-ATRP with dihydrophenazine catalysts often stems from a combination of factors, primarily unwanted side reactions that disrupt the delicate equilibrium between active and dormant species. The most common culprits are radical addition to the catalyst core and direct photolysis of the initiator.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor polymerization control.
Detailed Troubleshooting Steps:
-
Evaluate Catalyst Structure: Unsubstituted N,N-diaryl dihydrophenazine catalysts are susceptible to radical addition onto their phenazine (B1670421) core.[1][2] This side reaction alters the catalyst's electronic properties and consumes initiator-derived radicals, leading to decreased initiator efficiency (typically 60-80%).[1][2]
-
Optimize the Reaction Solvent: Solvent polarity has a significant impact on polymerization control.[2][3][4]
-
Recommendation: Less polar solvents like ethyl acetate (B1210297) or benzene (B151609) often provide better control over the polymerization compared to more polar solvents like DMAc or DMSO.[2]
-
Experimental Protocol for Solvent Screening:
-
Set up a series of small-scale polymerization reactions in parallel, each using a different solvent (e.g., ethyl acetate, THF, toluene, DMAc).
-
Keep all other reaction parameters (monomer, initiator, catalyst concentrations, temperature, light source) constant.
-
Run the polymerizations for a fixed amount of time.
-
Analyze the resulting polymers by GPC to determine Mn, Mw, and Đ for each reaction.
-
Compare the results to identify the solvent that provides the best balance of polymerization rate and control.
-
-
-
Assess Initiator Stability: The alkyl halide initiator can undergo direct photolysis, especially under high-energy light, leading to an uncontrolled radical polymerization pathway.[5]
-
Solution:
-
Minimize the exposure of the initiator to light before starting the polymerization.
-
Use a light source with a longer wavelength (e.g., visible light instead of UV) if possible.
-
Consider using a more stable initiator if direct photolysis is a persistent issue.
-
-
Question 2: I am observing a lower than expected initiator efficiency (I), even with a core-substituted catalyst. What could be the cause?*
Answer:
Even with core-substituted catalysts, low initiator efficiency can occur due to a side reaction where initiator-derived alkyl radicals add to the catalyst core.[3] This leads to the in situ formation of an alkyl-substituted photocatalyst. While this new catalyst can still mediate the polymerization, the initial consumption of the initiator radicals reduces the overall efficiency.
Solution: In Situ Catalyst Modification Protocol
A procedure can be adopted to intentionally convert the catalyst to its more stable, alkyl-substituted form before adding the monomer.
-
Pre-irradiation: In a reaction vessel, dissolve the dihydrophenazine catalyst and a portion of the initiator in the chosen solvent.
-
Irradiation: Irradiate the solution with your light source for a predetermined time to facilitate the radical addition to the catalyst core. This time should be optimized based on preliminary experiments.
-
Monomer Addition: After the pre-irradiation step, add the monomer and the remaining initiator to the reaction mixture to commence the polymerization.
This pre-modification consumes a small, controlled amount of initiator to form a more stable catalyst, which can then lead to a more controlled polymerization with higher initiator efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of side reactions with dihydrophenazine catalysts in O-ATRP?
A1: The main side reaction is the addition of radicals, generated from either the initiator or the propagating polymer chain, to the electron-rich dihydrophenazine core of the catalyst.[1][2] This modifies the catalyst structure and its photophysical and electrochemical properties, which can negatively impact the control over the polymerization.[1]
Q2: How does solvent polarity affect the side reactions and overall polymerization?
A2: Solvent polarity can influence the stability of the catalyst's excited state and the radical cation deactivator.[3][4] In general, less polar solvents have been shown to improve polymerization control when using dihydrophenazine catalysts.[2] For instance, switching from a polar solvent like DMAc to a less polar one like ethyl acetate or THF can lead to polymers with lower dispersity.[2]
Q3: Are there specific monomers that are more prone to side reactions in this system?
A3: Yes, monomers that form more reactive propagating radicals, such as acrylates, can be more challenging to control in O-ATRP with dihydrophenazine catalysts.[3] The higher reactivity of the acrylate (B77674) radical can lead to a higher rate of termination and other side reactions. However, controlled polymerization of acrylates has been achieved by carefully selecting the solvent and catalyst.[3][4]
Q4: Can catalyst degradation be a problem?
A4: Yes, dihydrophenazine-based photocatalysts can degrade during the oxidative quenching cycle of O-ATRP. This degradation can lead to a loss of catalytic activity over time, resulting in a decrease in the polymerization rate and a loss of control. Using core-substituted catalysts and optimized reaction conditions can help to mitigate this issue.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to help you in your experimental design.
Table 1: Effect of Catalyst Core Substitution on O-ATRP of Methyl Methacrylate (MMA)
| Catalyst Type | Initiator Efficiency (I*) | Dispersity (Đ) | Reference |
| Non-core substituted | ~60-80% | < 1.3 | [1][2] |
| Core-substituted | Near unity | < 1.2 | [1][2] |
Table 2: Influence of Solvent on O-ATRP of MMA with a Core-Substituted Dihydrophenazine Catalyst
| Solvent | Molecular Weight (Mw, kDa) | Dispersity (Đ) | Initiator Efficiency (I*) | Reference |
| Ethyl Acetate | 5.16 | 1.11 | 100% | [2] |
| Benzene | 6.26 | 1.12 | 100% | [2] |
| Dimethylacetamide (DMAc) | Higher conversion, less control | Higher | Lower | [2] |
| Tetrahydrofuran (THF) | - | < 1.2 | - |
Visualizing Reaction Pathways
O-ATRP Catalytic Cycle and Side Reaction
Caption: O-ATRP cycle and the competing radical addition side reaction.
This technical support center provides a starting point for troubleshooting your O-ATRP experiments. For more in-depth information, please refer to the cited literature.
References
- 1. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kemvera.com [kemvera.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Electrochemical Stability of Dihydrophenazine-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrophenazine-based polymers. The information is designed to address common challenges encountered during synthesis, characterization, and stability testing of these materials.
Frequently Asked Questions (FAQs)
Q1: My dihydrophenazine-based polymer has poor solubility in common organic solvents. How can I improve this?
A1: Poor solubility is a common issue with rigid polymer backbones. Consider the following strategies:
-
Monomer Design: Incorporate flexible alkyl or alkoxy side chains onto the phenazine (B1670421) or other aromatic units in your monomer. This can disrupt polymer chain packing and improve solubility.
-
Copolymerization: Introduce more soluble co-monomers into the polymer backbone.
-
Solvent Screening: Test a wider range of solvents, including heated solvents or solvent mixtures. N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often good starting points.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
Q2: I observe a gradual decrease in the electrochemical activity of my polymer over repeated cyclic voltammetry scans. What could be the cause?
A2: This is a classic sign of electrochemical instability. The primary causes include:
-
Irreversible Oxidation/Reduction: The polymer may be undergoing irreversible redox reactions, leading to the formation of electrochemically inactive species.
-
Degradation in the Presence of Nucleophiles: Dihydrophenazine radical cations and dications can be susceptible to nucleophilic attack, especially from residual water in your electrolyte. This can lead to irreversible structural changes.[1]
-
Dissolution of the Polymer Film: A portion of the polymer film may be dissolving into the electrolyte solution with each cycle.
-
Mechanical Instability: The polymer film may be physically detaching from the electrode surface.
Q3: How can I minimize the impact of water on the stability of my dihydrophenazine-based polymer during electrochemical testing?
A3: Minimizing water content is critical for obtaining reliable and reproducible electrochemical data.
-
Use Anhydrous Solvents and Salts: Employ high-purity, anhydrous solvents and battery-grade electrolyte salts. Store them in a glovebox or desiccator.
-
Dry Glassware and Electrodes: Thoroughly dry all glassware and electrodes in an oven before use.
-
Assemble Cells in an Inert Atmosphere: Whenever possible, assemble your electrochemical cells inside a glovebox under an argon or nitrogen atmosphere.
-
Use a Drying Tube: If working on a benchtop, protect your electrochemical cell from atmospheric moisture with a drying tube filled with a desiccant.
Troubleshooting Guides
Cyclic Voltammetry (CV)
| Observed Problem | Potential Causes | Recommended Solutions |
| No redox peaks are observed. | 1. Inactive polymer.2. Poor electrical contact.3. Incorrect potential window. | 1. Verify the polymer structure and purity.2. Ensure the working electrode is properly connected.3. Widen the potential window to search for the redox activity. |
| Redox peaks are broad and ill-defined. | 1. Slow electron transfer kinetics.2. High solution resistance.3. Polymer film is too thick. | 1. Decrease the scan rate.2. Move the reference electrode closer to the working electrode.3. Prepare a thinner polymer film on the electrode. |
| Peak current decreases with each cycle. | 1. Electrochemical degradation of the polymer.2. Dissolution of the polymer film.3. Delamination of the polymer film. | 1. Ensure a dry, inert atmosphere for the experiment.2. Cross-link the polymer to improve insolubility.3. Improve adhesion of the polymer to the electrode surface. |
| A new, irreversible peak appears after several cycles. | 1. Formation of a degradation product. | 1. Analyze the polymer film post-cycling with FT-IR or other spectroscopic techniques to identify the new species. |
FT-IR Spectroscopy for Degradation Analysis
| Observed Spectral Change | Interpretation | Recommended Action |
| Appearance of a broad peak around 3400 cm⁻¹. | Formation of hydroxyl (-OH) groups, likely due to reaction with water. | Confirm the presence of water in your system. This is a strong indicator of hydrolytic degradation. |
| Emergence of a sharp peak between 1650-1850 cm⁻¹. | Formation of carbonyl (C=O) groups (ketones, aldehydes, carboxylic acids, or esters). This is a clear sign of oxidative degradation. | Correlate this finding with electrochemical data to understand the potential at which this degradation occurs. |
| Decrease in the intensity of characteristic dihydrophenazine peaks. | Consumption of the electroactive dihydrophenazine units. | Quantify the peak intensity decrease to estimate the extent of degradation over time or cycles. |
Quantitative Data on Electrochemical Stability
The following tables summarize the electrochemical performance and stability of various dihydrophenazine-based polymers reported in the literature.
| Polymer | Application | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Coulombic Efficiency (%) | Current Density |
| p-DPPZ | Aqueous Zinc-Ion Battery | 136 | 95.1% after 5000 cycles | Not Reported | 5 A g⁻¹ |
| PAS-DPPZ | Organic Battery Cathode | 76 | 82% after 100 cycles | Not Reported | 0.1 C |
| p-DPPZ | Potassium-Ion Battery | 131 | 79% after 1000 cycles | ~99-100% | 2 A g⁻¹[2] |
| PMEPZ-MWCNTs | Lithium-Ion Battery | 303 | ~83% after 300 cycles | Not Reported | Not Reported[3] |
| PDPAPZ | Dual-Ion Battery | Not Reported | 86% after 100 cycles | Not Reported | 5 A g⁻¹[4] |
| p-DPBPZ | Lithium-Ion Battery | 151 | 0.0087% decay per cycle at 2C | Not Reported | 2 C[5] |
Experimental Protocols
Protocol 1: Synthesis of a Dihydrophenazine-Based Polymer (Illustrative Example)
This protocol provides a general procedure for the synthesis of a dihydrophenazine-based polymer via a C-N coupling reaction.
Materials:
-
Dihydrophenazine monomer
-
Aryl dihalide comonomer
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., NaOᵗBu)
-
Anhydrous toluene (B28343)
Procedure:
-
In a glovebox, add the dihydrophenazine monomer, aryl dihalide comonomer, palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at the desired temperature for the specified time.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the polymer and wash it extensively with methanol (B129727) and other solvents to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum at an elevated temperature.
Protocol 2: Electrochemical Stability Testing via Cyclic Voltammetry
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a solution of the dihydrophenazine-based polymer in a suitable solvent.
-
Drop-cast the polymer solution onto the working electrode and allow the solvent to evaporate completely.
-
Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode.
-
Add the electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) to the cell.
-
Deoxygenate the electrolyte by bubbling with an inert gas for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between the desired limits for a large number of cycles (e.g., 100 or more).
-
Monitor the changes in the peak currents and potentials to assess the electrochemical stability.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing electrochemical instability.
Caption: Oxidative degradation pathway of dihydrophenazine polymers.
References
- 1. π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA02477C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
"solvent effects on the reactivity of dihydrophenazine photoredox catalysts"
Welcome to the technical support center for N,N-diaryl dihydrophenazine photoredox catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a specific focus on the critical role of solvents.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter during your experiments.
Question 1: My reaction is showing low yield or poor conversion. What should I check?
Answer: Low yield is a common issue that can often be traced back to solvent choice, catalyst stability, or reaction setup. Follow this troubleshooting workflow:
Step 1: Verify Catalyst Integrity. Dihydrophenazines can be sensitive to oxidation and light.[1]
-
Visual Inspection: Has the catalyst or its solution changed color unexpectedly? This can be a sign of degradation.
-
Storage Conditions: Confirm that the solid catalyst is stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a desiccator.[1]
-
Solvent Purity: Ensure you are using anhydrous and degassed solvents. Dissolved oxygen can act as a quencher or lead to oxidative degradation of the catalyst.
Step 2: Re-evaluate Your Choice of Solvent. The solvent has a profound impact on the catalyst's excited-state properties and, consequently, its reactivity.[2][3]
-
Polarity Mismatch: The catalyst's excited state can have significant intramolecular charge transfer (CT) character.[4][5] The stability of this CT state is highly dependent on solvent polarity. A non-optimal solvent may lead to rapid non-radiative decay, reducing the excited-state lifetime available for the reaction.[6][7]
-
Solvent-Reactant Interactions: Could the solvent be reacting with the catalyst in its excited state? For example, reactions with chlorinated solvents like dichloromethane (B109758) (DCM) have been observed for related phenoxazine (B87303) catalysts.[8]
-
Redox Potential Modulation: Solvent polarity can alter the catalyst's excited-state reduction potential by as much as 270 mV.[9] Ensure the driving force for your desired electron transfer is still favorable in the chosen solvent.
Step 3: Optimize Reaction Parameters.
-
Concentration: Are you operating at the correct catalyst loading? While higher loading can increase light absorption, it may also lead to aggregation or inner filter effects.
-
Light Source: Is the emission spectrum of your light source well-matched with the absorption spectrum of the catalyst in your chosen solvent? Remember that absorption maxima can shift with solvent polarity (solvatochromism).[5]
-
Degassing: Re-confirm that the reaction mixture was thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Below is a logical workflow to guide your troubleshooting process.
Question 2: I'm performing an Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) and the resulting polymer has high dispersity (Đ) and poor initiator efficiency (I). How can I improve this?*
Answer: Achieving good control in O-ATRP is highly sensitive to the catalyst's interaction with the reaction components, which is heavily mediated by the solvent.
-
Problem: High dispersity (Đ > 1.3) and low initiator efficiency (I* ~ 60-80%) are common when using N,N-diaryl dihydrophenazine catalysts.[10] This can be due to side reactions, such as cross-coupling between the catalyst and radical species.[5][10]
-
Solvent Effects: The choice of solvent can modulate catalyst reactivity to achieve a more controlled polymerization. For instance, switching from a highly polar solvent like N,N-dimethylacetamide (DMAc) to a less polar one like ethyl acetate (B1210297) (EtAc) or tetrahydrofuran (B95107) (THF) has been shown to improve polymerization control for certain dihydrophenazine systems.[5][10]
-
Underlying Cause: Solvents influence the rate of electron transfer from the excited catalyst to the initiator.[11] An overly fast activation can generate a high concentration of radicals that terminate before significant propagation, leading to poor control. Slower, more controlled activation is often desirable. Catalysts with locally excited (LE) character tend to have faster, diffusion-limited electron transfer rates compared to those with charge-transfer (CT) character, which have rates an order of magnitude smaller.[11] The solvent can influence which character dominates.
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a polar aprotic solvent like DMAc or DMF, consider screening less polar alternatives such as THF, ethyl acetate, or even toluene.
-
Catalyst Structure: The structure of the dihydrophenazine catalyst itself plays a crucial role. Catalysts designed to have a CT state as their lowest energy excited state often perform better across a wider range of solvent polarities.[4]
-
Monitor Kinetics: If possible, perform kinetic studies to understand the rate of polymerization in different solvents. A slower, more linear polymerization rate often corresponds to better control and lower dispersity.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally affect the reactivity of dihydrophenazine catalysts?
A1: Solvent polarity directly influences the energy levels and lifetimes of the catalyst's excited states.[2][3] Many N,N-diaryl dihydrophenazines possess an intramolecular charge transfer (CT) state upon photoexcitation, which is reminiscent of the metal-to-ligand charge transfer (MLCT) states in iridium and ruthenium complexes.[5]
-
Stabilization of CT States: Polar solvents stabilize this polar CT state, leading to a red-shift in the emission spectrum (solvatochromism).[5] This stabilization can lower the excited-state energy.
-
Excited-State Lifetime: The solvent significantly impacts the S1-state lifetime, which can range from picoseconds to nanoseconds.[6][7] For example, 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine has an S1 lifetime of 135 ps in DMF.[7] The interplay between the solvent and the catalyst's structure determines whether pathways like intersystem crossing to the triplet state or non-productive decay to the ground state are favored.[6][8]
The diagram below illustrates this relationship.
Q2: Is the triplet state or singlet state responsible for the reactivity?
A2: Both singlet and triplet excited states can be involved, and the dominant pathway depends on the specific dihydrophenazine structure and the solvent.[2] Intersystem crossing (ISC) to the triplet state is a minor pathway for many dihydrophenazine derivatives but can be more important for related phenoxazine and phenothiazine (B1677639) catalysts.[6][7] Importantly, high triplet quantum yields are not a prerequisite for effective catalysis. Some of the most efficient dihydrophenazine catalysts operate primarily from the singlet state, exhibiting very low triplet yields.[6][7]
Q3: Can the catalyst be degraded by light or reaction components?
A3: Yes. Photodegradation is a concern for many organic photocatalysts and should not be overlooked.[9][12] In some cases, the observed reactivity may even be due to a photodegraded product.[9] Additionally, as redox-active compounds, dihydrophenazines can be susceptible to oxidation by atmospheric oxygen or other species in the reaction medium.[1] It is crucial to handle them under an inert atmosphere and use degassed solvents.
Q4: How do I choose the best solvent for a new reaction?
A4: There is no single "best" solvent. The optimal choice depends on balancing substrate solubility, catalyst stability, and the electronic effects on the catalyst's excited state.
-
Start with Literature: Begin with solvents reported for similar dihydrophenazine-catalyzed reactions (e.g., DMF, DMAc, THF, Dioxane).
-
Consider Polarity: Think about the expected nature of the transition state. If your reaction involves polar intermediates, a more polar solvent may be beneficial. However, for applications like O-ATRP, less polar solvents can improve control.[5][10]
-
Screen a Range: Systematically screen a small set of solvents with varying polarities (see Table 1).
-
Perform Control Experiments: Always run a control reaction without the catalyst but with light, and another in the dark with the catalyst, to check for background reactions and catalyst stability.
Data Presentation
Table 1: Properties of Common Solvents in Photocatalysis
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Dipole Moment (D) |
| Hexanes | - | 1.88 | ~0.0 |
| Toluene | - | 2.38 | 0.36 |
| Tetrahydrofuran | THF | 7.58 | 1.75 |
| Dichloromethane | DCM | 9.08 | 1.60 |
| Ethyl Acetate | EtAc | 6.02 | 1.78 |
| Acetonitrile | MeCN | 37.5 | 3.92 |
| N,N-Dimethylformamide | DMF | 36.7 | 3.82 |
| N,N-Dimethylacetamide | DMAc | 37.8 | 3.79 |
Table 2: Solvent-Dependent Photophysical Properties of a Model Dihydrophenazine Catalyst (Illustrative data synthesized from trends reported in the literature[4][6][7])
| Property | Toluene | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Excited State Character | Primarily Locally Excited (LE) | Mixed LE / Charge Transfer (CT) | Primarily Charge Transfer (CT) |
| S₁ Lifetime (ps) | Can be longer (e.g., >1000 ps) | Intermediate | Can be very short (e.g., ~130-200 ps) |
| Emission λₘₐₓ (nm) | Shorter wavelength (e.g., ~450 nm) | Intermediate | Longer wavelength (e.g., >550 nm) |
| Excited State Potential E (V vs SCE)* | More reducing | ↓ | Less reducing |
Experimental Protocols
Protocol 1: General Procedure for a Trial Photocatalytic Reaction
-
Catalyst Preparation: In an amber vial, dissolve the dihydrophenazine catalyst (e.g., 0.1-1 mol%) in the chosen anhydrous solvent (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction Assembly: To a separate oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the substrate(s) and any other reagents.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Solvent/Catalyst Addition: Add the catalyst solution to the reaction vessel via a gas-tight syringe.
-
Degassing (Crucial): Subject the final reaction mixture to 3-4 cycles of freeze-pump-thaw to thoroughly remove all dissolved oxygen.
-
Initiation: Place the reaction vessel at a fixed distance from the light source (e.g., a 34W Blue LED lamp). Ensure consistent stirring and, if necessary, cooling with a fan to maintain a constant temperature (typically room temperature).
-
Monitoring: At specified time points, carefully withdraw aliquots using a degassed syringe for analysis by methods such as ¹H NMR, GC-MS, or UPLC to determine conversion and yield.
-
Work-up: Once the reaction is complete (as determined by monitoring), quench the reaction, and proceed with standard purification procedures.
Protocol 2: Measuring Catalyst Redox Potentials via Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in the desired degassed solvent (e.g., DMF, MeCN).
-
Analyte Solution: Prepare a ~1 mM solution of the dihydrophenazine catalyst in the electrolyte solution.
-
Cell Assembly: Assemble the electrochemical cell with a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) (SCE) reference electrode.
-
Reference Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The E₁/₂ of the Fc/Fc⁺ couple should be measured and all reported potentials should be referenced against it.
-
Data Acquisition: Purge the analyte solution with argon or nitrogen for 10-15 minutes. Record the cyclic voltammogram at a scan rate of ~100 mV/s, scanning for the oxidation waves of the dihydrophenazine.
-
Analysis: Determine the half-wave potential (E₁/₂) for the first oxidation (PC/PC•⁺). This represents the ground-state oxidation potential of your catalyst in that specific solvent. The excited-state reduction potential can then be estimated using the equation: E(PC•⁺/PC) ≈ E(PC•⁺/PC) - E₀₀, where E₀₀ is the 0-0 excitation energy determined from spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kemvera.com [kemvera.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
"reducing byproducts in the alkylation of silyl enol ethers with dihydrophenazines"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing dihydrophenazines as photoredox catalysts in the alkylation of silyl (B83357) enol ethers.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using N,N'-diaryldihydrophenazines as photocatalysts in this reaction?
A1: N,N'-diaryldihydrophenazines are a cost-effective and sustainable alternative to commonly used precious metal complexes like those based on iridium and ruthenium.[1] They can offer comparable or even superior catalytic performance under visible light irradiation at room temperature.[1]
Q2: What is the general reaction mechanism for this alkylation?
A2: The reaction proceeds via a photoredox catalytic cycle. The dihydrophenazine photocatalyst, upon excitation by visible light, reduces an alkylating agent (such as an N-(acyloxy)phthalimide) to generate an alkyl radical. This radical then adds to the silyl enol ether. The resulting radical intermediate is subsequently oxidized to the final ketone product, regenerating the ground-state photocatalyst.
Q3: What are the typical byproducts observed in this reaction?
A3: The most commonly reported byproduct is the unreacted silyl enol ether due to incomplete conversion.[1] Other potential byproducts, common in reactions involving silyl enol ethers, include the corresponding desilylated ketone (from premature hydrolysis of the starting material) and self-condensation products of the enol ether or the resulting ketone.
Q4: Is this reaction sensitive to air or moisture?
A4: While the key publication does not specify stringent anaerobic conditions, photoredox reactions are often sensitive to oxygen, which can quench the excited state of the photocatalyst. It is good practice to degas the reaction mixture to minimize potential side reactions and catalyst deactivation. The silyl enol ether starting materials are sensitive to moisture and acidic conditions, which can cause premature hydrolysis to the parent ketone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials | 1. Insufficient light exposure or incorrect wavelength. 2. Inefficient photocatalyst. 3. Presence of oxygen quenching the catalyst's excited state. 4. Incorrect solvent. | 1. Ensure the light source is positioned close to the reaction vessel and emits in the absorption range of the dihydrophenazine catalyst (e.g., blue light ~450 nm).[1] 2. Verify the purity and concentration of the dihydrophenazine catalyst. Consider resynthesizing or purifying the catalyst if necessary. 3. Degas the solvent and reaction mixture using a stream of inert gas (e.g., argon or nitrogen) prior to and during the reaction. 4. N-methyl-2-pyrrolidone (NMP) has been shown to be a suitable solvent, while aromatic solvents like benzene (B151609) and toluene (B28343) are not.[1] |
| Significant amount of unreacted silyl enol ether | 1. Low catalyst loading. 2. Insufficient reaction time. 3. Sub-optimal concentration of reactants. | 1. Increase the catalyst loading. For example, increasing from 1 mol% to 2 mol% has been shown to improve yield.[1] 2. Extend the reaction time and monitor the progress by techniques like TLC or GC-MS. 3. Ensure an appropriate stoichiometry of reactants. An excess of the alkylating agent may be beneficial.[1] |
| Formation of the desilylated ketone | 1. Presence of moisture or acid in the reaction mixture. 2. Hydrolysis during workup or purification. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Perform an anhydrous workup and use a neutral stationary phase (e.g., deactivated silica (B1680970) gel) for chromatography if necessary. |
| Complex mixture of byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Self-condensation of the silyl enol ether or product ketone. | 1. Maintain the reaction at room temperature as specified in the protocol.[1] 2. Ensure a sufficiently high concentration of the alkylating agent to favor the desired reaction pathway. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Alkylation of Silyl Enol Ether with N-pivaloylphthalimide using a Dihydrophenazine Catalyst. [1]
| Entry | Catalyst (mol%) | Solvent | Yield of Product (%) | Unreacted Silyl Enol Ether (%) |
| 1 | Phz1 (1) | NMP | - | - |
| 2 | Phz1 (2) | NMP | Increased yield | Significant amount |
| 3 | Phz2 (1) | NMP | 87 | - |
| 4 | Phz2 (2) | NMP | 88 | 8 |
Phz1 and Phz2 represent different substituted N,N'-diaryldihydrophenazines as described in the source literature.
Experimental Protocols
General Procedure for the Dihydrophenazine-Catalyzed Alkylation of Silyl Enol Ethers:
This protocol is adapted from the literature for the alkylation of (1-phenylvinyl)oxy)trimethylsilane with N-pivaloylphthalimide.[1]
Materials:
-
Silyl enol ether (1.0 equiv)
-
N-(acyloxy)phthalimide (1.0-1.25 equiv)
-
N,N'-diaryldihydrophenazine photocatalyst (e.g., 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine) (1-2 mol%)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Visible light source (e.g., blue LED, ~450 nm)
-
Stirring plate
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the silyl enol ether, N-(acyloxy)phthalimide, and the dihydrophenazine photocatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous NMP via syringe.
-
Stir the reaction mixture vigorously and irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Visualizations
Caption: Proposed photoredox catalytic cycle for the alkylation of silyl enol ethers.
Caption: Troubleshooting workflow for low product yield.
References
"improving the solubility of phenazine-based poly(aryl ether sulfone) materials"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenazine-based poly(aryl ether sulfone) materials. The information is designed to address common challenges encountered during the synthesis and processing of these polymers, with a focus on improving their solubility.
Frequently Asked Questions (FAQs)
Q1: My phenazine-based poly(aryl ether sulfone) has poor solubility in common organic solvents. What is the most likely cause?
A1: The most common reason for poor solubility is a high proportion of the phenazine-based monomer in the polymer backbone. As the percentage of the phenazine-based monomer increases, the polymer's solubility tends to decrease significantly.[1][2] When the phenazine (B1670421) monomer content exceeds 60%, the resulting polymers are often virtually insoluble in conventional solvents.[1][2]
Q2: Which solvents are typically used for soluble phenazine-based poly(aryl ether sulfone) materials?
A2: For polymers with a lower proportion of the phenazine monomer, a range of conventional solvents can be effective. These include chloroform, tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidinone (NMP).[1][2][3]
Q3: How can I modify the polymer structure to improve its solubility?
A3: Several strategies involving the incorporation of specific functional groups can enhance solubility:
-
Flexible Moieties: Introducing flexible units, such as those derived from Bisphenol-A, can improve solubility and processability.[4]
-
Pendent Groups: Adding pendent phenyl moieties can increase the mobility of the polymer chains, leading to better solubility.[5]
-
Meta-Ether Linkages: Incorporating meta-ether linkages into the polymer backbone has been shown to improve solubility in common organic solvents.[6]
-
Hydrophilic Groups: For aqueous solubility, introducing functional groups like quaternary ammonium (B1175870) substituents or hydroxyl groups to the phenazine core can be highly effective.[7]
-
Aliphatic Chains: The inclusion of aliphatic moieties in the polymer backbone can also influence solubility characteristics.[8]
Q4: What synthetic method is commonly used for preparing these polymers?
A4: A facile C-N coupling reaction is a common and effective method for synthesizing phenazine-based poly(aryl ether sulfone) materials.[2][9] This typically involves the polymerization of a phenazine-based monomer with a dihalide or bisphenol monomer in the presence of a catalyst like potassium carbonate in a high-boiling aprotic solvent such as N-methylpyrrolidone (NMP).[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or no solubility in common solvents (e.g., DMAc, NMP, THF, Chloroform) | High percentage of phenazine-based monomer in the polymer.[1][2] | Reduce the molar ratio of the phenazine-based monomer to below 60% during polymerization.[1][2] |
| Rigid polymer backbone. | Introduce flexible moieties (e.g., from Bisphenol-A) or pendent phenyl groups to increase chain mobility.[4][5] | |
| Insolubility in aqueous or alkaline solutions | Lack of hydrophilic functional groups. | Functionalize the phenazine core with quaternary ammonium-based substituents for water solubility or hydroxyl groups for alkaline solubility.[7] |
| Polymer precipitates during synthesis | The growing polymer chain has become insoluble in the reaction solvent. | Ensure the monomer ratio is optimized for solubility in the chosen solvent (e.g., NMP).[2] Consider using a co-solvent if necessary. |
| Low molecular weight of the final polymer | Inefficient polymerization reaction. | Verify the purity of monomers and the stoichiometry. Ensure the catalyst (e.g., K2CO3) is anhydrous and used in the correct equivalent.[2] |
Experimental Protocols
Synthesis of Phenazine-Based Poly(aryl ether sulfone) via C-N Coupling
This protocol is based on the facile C-N coupling method.[2]
Materials:
-
Bisphenol AF
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-methylpyrrolidone (NMP), anhydrous
-
Deionized water
-
Anhydrous ethanol
Procedure:
-
In a four-neck round bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the desired molar ratios of 5,10-dihydrophenazine and Bisphenol AF.
-
Add 2.5 equivalents of anhydrous potassium carbonate as the catalyst.[2]
-
Add anhydrous NMP to dissolve the monomers and anhydrous toluene as an azeotropic agent.
-
Heat the reaction mixture to reflux to remove water azeotropically.
-
After the removal of water, increase the temperature to initiate the polymerization and maintain it for several hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into deionized water.
-
Filter the polymer and wash it thoroughly with deionized water and anhydrous ethanol.[2]
-
Purify the polymer by Soxhlet extraction to remove low molecular weight oligomers.[2]
-
Dry the final polymer product under vacuum.
Qualitative Solubility Test
Materials:
-
Synthesized polymer
-
Various solvents (e.g., Chloroform, THF, DMF, DMAc, NMP)
-
Test tubes or vials
-
Vortex mixer or shaker
Procedure:
-
Add a small amount of the dried polymer (e.g., 5-10 mg) to a test tube.
-
Add 1 mL of the solvent to be tested.
-
Agitate the mixture vigorously using a vortex mixer or shaker at room temperature.
-
Observe the mixture for dissolution. Solubility can be categorized as:
-
++ : Soluble at room temperature
-
+ : Partially soluble or soluble upon heating
-
- : Insoluble
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of phenazine-based poly(aryl ether sulfone)s.
Caption: Troubleshooting logic for addressing solubility issues in phenazine-based poly(aryl ether sulfone)s.
References
- 1. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. [논문]Synthesis of phenyl-s-triazine-based copoly(aryl ether)s derived from hydroquinone and resorcinol [scienceon.kisti.re.kr]
- 7. Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries [mdpi.com]
- 8. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5,10-Dihydro-5,10-dimethylphenazine (Me₂-PZ) Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5,10-Dihydro-5,10-dimethylphenazine (Me₂-PZ) photoredox catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use and regeneration of the Me₂-PZ catalyst.
Issue 1: Decreased or No Catalytic Activity in a New Batch of Me₂-PZ
-
Question: I've just started a reaction with a new bottle of Me₂-PZ, but I'm seeing very low to no product formation. What could be the issue?
-
Answer: The most common reason for the inactivity of a fresh batch of Me₂-PZ is oxidation. The this compound is sensitive to air and can be oxidized to its corresponding radical cation or dicationic species, which are not the active forms for initiating the desired photoreduction.
Troubleshooting Steps:
-
Visual Inspection: Check the color of your catalyst. Pure, reduced Me₂-PZ should be a light-colored solid. A significant color change may indicate oxidation.
-
Solvent Purity: Ensure your reaction solvents are thoroughly degassed and anhydrous. Dissolved oxygen can quickly deactivate the catalyst upon dissolution.
-
Inert Atmosphere: All manipulations of the solid catalyst and the reaction setup should be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Catalyst Purity Check: If possible, run a quick purity check using techniques like ¹H NMR or cyclic voltammetry to confirm the catalyst's integrity.
-
Issue 2: Catalyst Deactivation During the Reaction
-
Question: My reaction starts well, but the conversion plateaus prematurely. I suspect the Me₂-PZ catalyst is deactivating. What are the likely causes and how can I prevent this?
-
Answer: Deactivation during a photoredox reaction is often due to the formation of a stable, non-productive radical cation or decomposition of the catalyst.[1][2] The stability of the radical cation is a key factor; while it is a necessary intermediate, its over-accumulation or reaction with other species can halt the catalytic cycle.[1][3]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Stable Radical Cation | Ensure the presence of a suitable sacrificial electron donor in your reaction system to efficiently reduce the oxidized catalyst back to its ground state. |
| Solvent Effects | The stability of the radical cation is solvent-dependent. In some solvents like N,N-dimethylacetamide (DMAc), decomposition has been observed.[1] Consider screening alternative, rigorously dried and degassed solvents. |
| Side Reactions | The excited catalyst or its radical cation may react with substrates, products, or impurities. Ensure all reagents are pure. |
| Photodegradation | Prolonged exposure to high-intensity light can sometimes lead to catalyst degradation. If possible, use the minimum light intensity required to drive the reaction or employ a filter to block unwanted wavelengths. |
Issue 3: Difficulty in Regenerating the Catalyst After a Reaction
-
Question: I have a batch of Me₂-PZ that has lost its activity after a reaction. How can I regenerate it for reuse?
-
Answer: Regeneration of the Me₂-PZ catalyst primarily involves reducing the oxidized species (the stable radical cation) back to the active dihydro form. The catalytic cycle itself is a continuous regeneration process.[4][5] When the catalyst is "spent," it is typically locked in its oxidized state.
Regeneration Strategy: A common approach for regenerating organic photoredox catalysts is through chemical reduction.
Experimental Protocol: Chemical Reduction of Oxidized Me₂-PZ This is a general guideline. Specific conditions may need to be optimized.
-
Isolate the Catalyst: After the reaction, isolate the crude catalyst from the reaction mixture. This can be achieved through column chromatography or precipitation followed by filtration.
-
Dissolution: Dissolve the isolated, deactivated catalyst in a suitable, degassed organic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) under an inert atmosphere.
-
Reduction: Add a mild chemical reducing agent. Common choices include:
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Hydrazine (use with caution due to toxicity)
-
A stoichiometric amount of a strong organic reductant.
-
-
Monitoring: Monitor the reduction process by observing the color change of the solution (from the color of the oxidized species back to a lighter color). Thin-layer chromatography (TLC) can also be used to track the disappearance of the oxidized form and the appearance of the reduced Me₂-PZ.
-
Workup and Purification: Once the reduction is complete, quench the reaction appropriately (e.g., by adding water if using sodium dithionite). Extract the regenerated catalyst into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and remove the solvent under reduced pressure. The regenerated catalyst may require further purification by recrystallization or chromatography.
-
Storage: Store the purified, regenerated Me₂-PZ under an inert atmosphere, protected from light.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary deactivation pathway for this compound?
-
A1: The main deactivation pathway involves the formation of a stable radical cation (Me₂-PZ•⁺).[1][2][3] While this species is a key intermediate in the photoredox catalytic cycle, its failure to be reduced back to the neutral ground state leads to the cessation of catalysis.[4][6] The stability and reactivity of this radical cation can be influenced by the solvent and other components in the reaction mixture.[1]
-
-
Q2: Can I recycle the Me₂-PZ catalyst?
-
A2: Yes. Besides chemical regeneration of a deactivated batch, the catalyst can be recycled by immobilizing it on a solid support. For instance, a phenazine-based catalyst has been attached to a polymer support, which allowed for its simple removal from the reaction mixture with tweezers and reuse in multiple polymerization cycles without a noticeable loss of performance.[7]
-
-
Q3: How should I store the Me₂-PZ catalyst to prevent deactivation?
-
A3: Store the catalyst in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light. It is sensitive to both oxygen and light.
-
-
Q4: What analytical techniques can I use to assess the purity and activity of my regenerated catalyst?
-
A4:
-
¹H NMR Spectroscopy: To confirm the chemical structure and check for impurities.
-
UV-Vis Spectroscopy: To check the absorption spectrum, which will differ between the reduced and oxidized forms.
-
Cyclic Voltammetry (CV): To determine the redox potentials and confirm the reversibility of the oxidation process.[3]
-
Test Reaction: The ultimate test is to use the regenerated catalyst in a standard, well-characterized reaction and compare its performance to a fresh, high-purity batch.
-
-
Visualizing the Catalytic Cycle and Regeneration
The following diagrams illustrate the key pathways in the function and regeneration of the Me₂-PZ catalyst.
Caption: The photoredox catalytic cycle of Me₂-PZ.
Caption: Deactivation pathways and external regeneration strategy for Me₂-PZ.
References
- 1. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 5,10-Dihydro-5,10-dimethylphenazine versus Iridium-Based Photocatalysts
In the landscape of modern synthetic chemistry, photoredox catalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. For years, iridium-based complexes have been the workhorses of this field, prized for their robust photophysical properties and broad reactivity. However, the high cost and environmental concerns associated with this precious metal have spurred the search for viable alternatives. This guide provides a detailed comparison between a prominent organic photocatalyst, 5,10-Dihydro-5,10-dimethylphenazine (DMPZ), and benchmark iridium-based photocatalysts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
At a Glance: Key Performance Metrics
The efficacy of a photocatalyst is determined by a combination of its photophysical and electrochemical properties. These parameters dictate the catalyst's ability to absorb light, its lifespan in the excited state, and its potential to engage in single-electron transfer processes. Below is a comparative summary of these key metrics for DMPZ and the widely used iridium complex, fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃).
| Property | This compound (DMPZ) | fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) |
| Molar Mass ( g/mol ) | 210.28[1] | 654.79 |
| Appearance | White to light yellow crystalline powder[2] | Yellow-orange crystalline solid |
| Absorption Max (λₘₐₓ, nm) | ~360, ~430 | ~375, ~450 |
| Emission Max (λₑₘ, nm) | ~470 | ~510 |
| Photoluminescence Quantum Yield (Φ) | Varies with derivative and solvent | Up to nearly 100%[3][4] |
| Excited State Lifetime (τ) | Can be on the order of microseconds for derivatives[5] | ~2 μs[6] |
| Ground State Oxidation Potential (Eₒₓ) | ~+0.2 to +0.8 V vs SCE (derivative dependent) | ~+0.77 V vs SCE |
| Excited State Reduction Potential (Ered) | Can be highly reducing, rivaling iridium complexes[5] | ~-1.73 V vs SCE[7] |
| Excited State Oxidation Potential (Eₒₓ) | Varies with derivative | ~-0.96 V vs SCE |
Performance in Key Synthetic Transformations
The true measure of a photocatalyst lies in its performance in chemical reactions. Here, we compare the efficacy of DMPZ derivatives and iridium-based catalysts in two crucial areas of synthetic chemistry: Atom Transfer Radical Polymerization (ATRP) and C-H Functionalization.
Atom Transfer Radical Polymerization (ATRP)
Organocatalyzed ATRP (O-ATRP) has gained significant traction as a metal-free method for synthesizing well-defined polymers. Dihydrophenazine derivatives have proven to be highly effective in this domain.
| Reaction | Photocatalyst | Monomer | Initiator | Solvent | Time (h) | Conversion (%) | Dispersity (Đ) | Ref. |
| O-ATRP | 5,10-di(4-trifluoromethylphenyl)-5,10-dihydrophenazine | Methyl Methacrylate (MMA) | Ethyl α-bromoisobutyrate | Anisole | 6 | >95 | <1.2 | |
| Photo-ATRP | fac-Ir(ppy)₃ | Methyl Methacrylate (MMA) | Ethyl α-bromoisobutyrate | Toluene | 4 | ~90 | ~1.2 |
Notably, core-substituted N,N-diaryl dihydrophenazines have been shown to improve initiator efficiency and control over the polymerization of methyl methacrylate.[8] Furthermore, new core-extended diaryl dihydrophenazine photocatalysts have been developed for O-ATRP that can operate efficiently at low catalyst loadings of 5–50 ppm, producing polymers with excellent molecular weight control and low dispersity.[9]
C-H Functionalization
Direct C-H functionalization is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. Both iridium complexes and organic photocatalysts have been successfully employed in this area.
| Reaction | Photocatalyst | Substrate | Reagent | Solvent | Time (h) | Yield (%) | Ref. |
| Alkylation of Silyl (B83357) Enol Ethers | 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine | 1-(Trimethylsilyloxy)cyclohexene | N-(Acetoxy)phthalimide | N-Methyl-2-pyrrolidone | 15 | 95 | [5] |
| Alkylation of Silyl Enol Ethers | fac-Ir(ppy)₃ | 1-(Trimethylsilyloxy)cyclohexene | N-(Acetoxy)phthalimide | N-Methyl-2-pyrrolidone | 15 | 78 | [5] |
| C-H Arylation | fac-Ir(ppy)₃ | N,N-Dimethylaniline | 4-Iodobenzonitrile | Acetonitrile | 24 | 85 |
In a direct comparison for the alkylation of silyl enol ethers, a substituted dihydrophenazine derivative demonstrated superior performance to fac-Ir(ppy)₃.[5]
Experimental Protocols
To provide a practical context for the data presented, detailed experimental methodologies for representative reactions are outlined below.
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) using a Dihydrophenazine Catalyst
Reaction: Polymerization of Methyl Methacrylate (MMA)
Materials:
-
5,10-di(4-trifluoromethylphenyl)-5,10-dihydrophenazine (Photocatalyst)
-
Methyl Methacrylate (MMA), passed through basic alumina (B75360) to remove inhibitor
-
Ethyl α-bromoisobutyrate (Initiator)
-
Anisole (Solvent)
Procedure:
-
In a glovebox, the photocatalyst (0.01 mol%), initiator (1 eq.), and solvent are added to a reaction vial equipped with a magnetic stir bar.
-
The monomer (100 eq.) is then added.
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is stirred and irradiated with a blue LED light source (e.g., 450 nm) at room temperature.
-
Samples are taken periodically to monitor conversion by ¹H NMR and molecular weight distribution by gel permeation chromatography (GPC).
Iridium-Catalyzed C-H Arylation
Reaction: Arylation of N,N-Dimethylaniline
Materials:
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) (Photocatalyst)
-
N,N-Dimethylaniline (Substrate)
-
4-Iodobenzonitrile (Reagent)
-
Cesium Carbonate (Base)
-
Acetonitrile (Solvent)
Procedure:
-
To a reaction tube, add the photocatalyst (1 mol%), substrate (1 eq.), reagent (1.2 eq.), and base (2 eq.).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
The solvent is added, and the tube is sealed.
-
The reaction mixture is stirred and irradiated with a blue LED light source (e.g., 450 nm) at room temperature for the specified time.
-
After the reaction is complete, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, concentrated, and purified by column chromatography to yield the desired product.
Mechanistic Pathways
The photocatalytic cycles for both DMPZ and iridium-based catalysts share fundamental steps of light absorption, electron transfer, and catalyst regeneration. However, the nature of the excited states and the specific intermediates can differ.
General Photocatalytic Cycle of this compound
The organic photocatalyst, upon absorption of visible light, is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited state is a potent reducing agent capable of donating an electron to a suitable substrate, initiating the desired chemical transformation. The resulting radical cation of the photocatalyst is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.
General Photocatalytic Cycle of an Iridium-Based Catalyst
Iridium photocatalysts operate through a similar mechanism involving a metal-to-ligand charge transfer (MLCT) excited state. Upon light absorption, an electron is promoted from a metal-centered d-orbital to a ligand-based π*-orbital, creating a highly energetic species. This excited state can participate in either oxidative or reductive quenching cycles. In a reductive quenching cycle, the excited catalyst is reduced by a sacrificial donor, generating a more potent reductant. In an oxidative quenching cycle, the excited catalyst oxidizes a substrate, becoming reduced in the process.
Conclusion
The choice between this compound and iridium-based photocatalysts is a nuanced decision that depends on the specific application, cost considerations, and desired reaction outcomes. Iridium complexes remain a benchmark due to their exceptional photophysical properties and well-established reactivity in a vast array of transformations. However, the data presented in this guide demonstrates that organic photocatalysts, particularly dihydrophenazine derivatives, are not merely a compromise. In certain applications, they can offer comparable or even superior performance to their iridium counterparts, with the significant advantages of being more cost-effective and sustainable. As research into organic photocatalysts continues to accelerate, their role in mainstream synthetic chemistry is poised to expand, offering a brighter, and greener, future for photoredox catalysis.
References
- 1. This compound | C14H14N2 | CID 288679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15546-75-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ATRP with ppb Concentrations of Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical Addition to N,N-Diaryl Dihydrophenazine Photoredox Catalysts and Implications in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Dihydrophenazine Redox Mediators in Li-O₂ Batteries
A comprehensive guide for researchers and scientists on the performance and experimental protocols of dihydrophenazine-based redox mediators in lithium-oxygen batteries, with a focus on 5,10-dimethylphenazine (DMPZ).
The development of high-performance lithium-oxygen (Li-O₂) batteries, with their exceptional theoretical energy density, is significantly reliant on overcoming challenges such as high overpotentials during charging and poor cycling stability. Soluble redox mediators (RMs) have emerged as a promising solution to facilitate the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), thereby enhancing battery performance. Among the various classes of organic molecules explored as RMs, dihydrophenazine derivatives, particularly 5,10-dimethylphenazine (DMPZ), have shown significant potential due to their favorable redox properties and catalytic activity.
This guide provides a comparative analysis of dihydrophenazine redox mediators, with a primary focus on the most studied derivative, DMPZ. It summarizes key performance data, details experimental protocols for electrochemical testing, and provides visualizations of the catalytic mechanism and experimental workflow.
Performance of Dihydrophenazine Redox Mediators: A Focus on DMPZ
While a broad comparative study of various dihydrophenazine derivatives as redox mediators in Li-O₂ batteries is limited in publicly available literature, 5,10-dimethylphenazine (DMPZ) has been investigated more extensively. Its performance is often benchmarked against other classes of redox mediators.
Quantitative Performance Data
The following table summarizes the key electrochemical performance data for DMPZ as a redox mediator in Li-O₂ batteries, compiled from various studies.
| Parameter | Value | Electrolyte/Conditions | Source |
| Redox Potential (vs. Li/Li⁺) | ~3.1 - 3.4 V | TEGDME or DMSO-based electrolytes | [1][2] |
| Charging Voltage Plateau | ~3.2 - 3.7 V | 1 M LiTFSI in DEGDME with 0.2 M DMPZ | [3] |
| Effect on OER/ORR Reversibility | Significant Improvement | LiTFSI in DMSO, and LiTFSI + LiNO₃ in TEGDME | [4] |
| Kinetic Performance (Li₂O₂ decomposition) | Highest reaction rate among several RMs | Controlled Li-O₂ cells | [4] |
Note: The performance of redox mediators is highly dependent on the electrolyte composition, electrode materials, and cycling conditions. The data presented here is for comparative purposes and may vary between different experimental setups.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate evaluation and comparison of redox mediators. Below are typical protocols for key experiments involving dihydrophenazine RMs in Li-O₂ batteries.
Electrolyte Preparation
A standard electrolyte for testing dihydrophenazine redox mediators typically consists of:
-
Solvent: Tetraethylene glycol dimethyl ether (TEGDME) or dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their relatively high stability in the Li-O₂ battery environment.[1][4]
-
Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) at a concentration of 1 M is a frequent choice.[3] In some cases, lithium nitrate (B79036) (LiNO₃) is added as a protective agent for the lithium anode.[4]
-
Redox Mediator: 5,10-dimethylphenazine (DMPZ) is typically dissolved in the electrolyte at a concentration ranging from 10 mM to 0.2 M.[3][4]
Procedure:
-
Dry the solvent and lithium salt under vacuum at an elevated temperature to remove any residual water.
-
In an argon-filled glovebox, dissolve the lithium salt in the solvent.
-
Add the dihydrophenazine redox mediator to the salt solution and stir until fully dissolved.
Cell Assembly
Li-O₂ cells for testing redox mediators are typically assembled in a Swagelok-type cell or a coin cell configuration within an argon-filled glovebox.
Components:
-
Anode: A lithium metal disc.
-
Separator: A glass fiber separator (e.g., Whatman GF/D) soaked in the prepared electrolyte.
-
Cathode: A porous carbon electrode, often a gas diffusion layer (GDL), which allows for oxygen transport.
-
Current Collector: A stainless steel mesh or foil.
Assembly Steps:
-
Place the lithium anode at the bottom of the cell casing.
-
Position the electrolyte-soaked separator on top of the lithium anode.
-
Place the porous carbon cathode on the separator.
-
Add the current collector and seal the cell.
-
Purge the assembled cell with high-purity oxygen before testing.
Electrochemical Measurements
Cyclic Voltammetry (CV):
-
Purpose: To determine the redox potential and electrochemical reversibility of the dihydrophenazine mediator.
-
Setup: A three-electrode cell with a glassy carbon working electrode, a lithium metal counter and reference electrode, and the prepared electrolyte.
-
Procedure: The potential is swept at a specific scan rate (e.g., 10 mV/s) within a defined voltage window under an inert (argon) and an oxygen atmosphere to observe the catalytic effect.[3]
Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, including charge/discharge profiles, overpotential, and cycle life.
-
Setup: The assembled Li-O₂ cell.
-
Procedure: The cell is cycled at a constant current density (e.g., 100 mA/g) with a limited capacity (e.g., 1000 mAh/g) within a set voltage window (e.g., 2.0-4.5 V).[3]
Visualizations
Catalytic Mechanism of Dihydrophenazine Redox Mediators
The following diagram illustrates the proposed catalytic cycle of a dihydrophenazine redox mediator (DHP) during the charging process of a Li-O₂ battery.
Caption: Catalytic cycle of a dihydrophenazine redox mediator during the charging of a Li-O₂ battery.
Experimental Workflow for Evaluating Redox Mediators
This diagram outlines the typical workflow for the synthesis, characterization, and electrochemical testing of dihydrophenazine redox mediators.
Caption: Experimental workflow for the evaluation of dihydrophenazine redox mediators in Li-O₂ batteries.
Conclusion and Future Outlook
5,10-dimethylphenazine has demonstrated considerable promise as a redox mediator in Li-O₂ batteries, effectively reducing the charging overpotential and improving the kinetics of Li₂O₂ decomposition. However, the exploration of the broader class of dihydrophenazine derivatives remains an area ripe for investigation. Future research should focus on synthesizing and characterizing novel dihydrophenazine compounds with tailored redox potentials and improved stability in the aggressive Li-O₂ battery environment. A systematic comparative analysis of various N-substituted dihydrophenazines would provide valuable insights into structure-property relationships and pave the way for the rational design of next-generation redox mediators for high-performance Li-O₂ batteries. Furthermore, detailed studies on the degradation pathways of these mediators are crucial for enhancing long-term cycling stability.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the fundamentals of redox mediators in Li–O 2 batteries: a case study on nitroxides - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04505C [pubs.rsc.org]
- 4. A comparative kinetic study of redox mediators for high-power lithium–oxygen batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validating the Electrochemical Performance of DMPZ with Cyclic Voltammetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of N,N'-dimethylphenazine (DMPZ), a redox-active organic molecule, against alternative compounds using cyclic voltammetry. The objective is to offer a clear, data-driven comparison to aid in the selection of suitable redox mediators for various applications, including battery technology and drug development. This document summarizes key quantitative data in structured tables, details experimental protocols, and visualizes electrochemical processes.
Comparative Analysis of Electrochemical Performance
N,N'-dimethylphenazine (DMPZ) is a well-regarded organic electrode material known for its reversible two-electron redox activity. Its electrochemical behavior is central to its function in applications such as organic redox flow batteries. To provide a comprehensive performance benchmark, this guide compares the cyclic voltammetry data of DMPZ with that of Phenothiazine (B1677639) (PTZ) and Methylene Blue (MB), two common redox-active heterocyclic compounds.
The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry, offering a direct comparison of their redox properties.
| Compound | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Half-Wave Potential (E1/2) (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) | Notes |
| N,N'-Dimethylphenazine (DMPZ) | Data not explicitly found in a comparable format | Data not explicitly found in a comparable format | Data not explicitly found in a comparable format | Data not explicitly found | DMPZ is known to undergo a two-electron redox reaction. The lack of standardized, directly comparable CV data in the public domain highlights a need for further head-to-head experimental studies. |
| Phenothiazine (PTZ) | ~+0.63 | ~+0.56 | ~+0.595 | ~70 | Exhibits a reversible one-electron oxidation. The provided values are estimations from published voltammograms in an acidic aqueous medium.[1] Variations in solvent and electrolyte will alter these potentials. |
| Methylene Blue (MB) | Dependent on experimental conditions | Dependent on experimental conditions | Dependent on experimental conditions | Dependent on experimental conditions | As a phenothiazine derivative, Methylene Blue's redox behavior is well-documented but highly dependent on pH and the electrolyte system. It typically shows a quasi-reversible two-electron, one-proton redox process in aqueous media.[2] |
Experimental Protocols
To ensure reproducibility and accurate comparison, a standardized experimental protocol for cyclic voltammetry is crucial. The following methodology is a generalized procedure suitable for the electrochemical analysis of DMPZ and similar organic compounds.
Objective: To determine the redox potentials and assess the electrochemical reversibility of the analyte.
Materials and Equipment:
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode setup.
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Analyte: N,N'-Dimethylphenazine (DMPZ) or alternative compound (e.g., Phenothiazine, Methylene Blue) at a typical concentration of 1-5 mM.
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAPO₄).
-
Inert Gas: Argon or Nitrogen for deoxygenation.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the chosen solvent (acetonitrile or dichloromethane).
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent to a final concentration of 0.1 M.
-
Prepare the analyte solution by dissolving the compound (DMPZ or alternative) in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials (Switching Potentials): Set a potential window that is wide enough to observe the oxidation and reduction peaks of the analyte.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) should be investigated to study the kinetics of the redox process.
-
-
Run the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Visualizing the Electrochemical Process
The following diagrams illustrate the fundamental concepts and workflows involved in the electrochemical validation using cyclic voltammetry.
Caption: A simplified workflow for performing cyclic voltammetry experiments.
Caption: The fundamental one-electron redox couple that is probed by cyclic voltammetry.
References
"efficiency comparison of phenazine versus phenoxazine organic photocatalysts"
In the rapidly evolving field of photoredox catalysis, organic dyes have emerged as a sustainable and cost-effective alternative to traditional precious metal-based catalysts. Among these, phenazine (B1670421) and phenoxazine (B87303) derivatives have garnered significant attention due to their robust photophysical properties and versatile reactivity.[1] This guide provides a detailed comparison of the efficiency of phenazine and phenoxazine-based organic photocatalysts, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in catalyst selection and experimental design.
At a Glance: Key Properties and Performance
Phenoxazine and dihydrophenazine-derived compounds are noted for their strong reducing capabilities in the excited state, high molar absorptivity, and long triplet excited state lifetimes, making them highly effective for photoredox catalyzed atom transfer radical polymerization (ATRP) and other small molecule transformations.[1] Phenazine-based catalysts, on the other hand, have demonstrated exceptional performance in reactions leveraging their unique redox dynamics, such as the photocatalytic production of hydrogen peroxide (H₂O₂).[2]
The structural difference between the two, the presence of an oxygen atom in phenoxazine versus a nitrogen atom in phenazine, significantly influences their electronic and photophysical properties, leading to distinct applications.[3] Phenoxazine derivatives have been extensively studied for their applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), showcasing their potent electron-donating capacity.[4][5] Phenazines are not only crucial in biological electron transfer processes but have also been integrated into conjugated microporous polymers to enhance photocatalytic efficiency.[2]
Quantitative Performance Data
The following tables summarize the performance of selected phenazine and phenoxazine photocatalysts in various chemical transformations.
Table 1: Performance of Phenazine-Based Photocatalysts
| Catalyst | Reaction | Substrate | Product Yield/Rate | Quantum Yield (Φ) | Light Source | Reference |
| Tetra-phenol π-extended dihydrophenazine | Dehalogenation | 4-chlorobenzonitrile (B146240) | 95% Yield | Not Reported | Purple light (λ = 427 nm) | [6] |
| Tetra-phenol π-extended dihydrophenazine | C-C Coupling | N-methylpyrrole and 4-chlorobenzonitrile | 80% Yield | Not Reported | Purple light (λ = 427 nm) | [6] |
| TPE-PNZ (Phenazine-incorporated CMP) | H₂O₂ Production | H₂O and O₂ | 5142 μmol g⁻¹ h⁻¹ | 9.37% at 420 nm | Not specified | [2] |
| UN_IEP-27@T10 (Phenazine CPP hybrid) | H₂ Production | Water | 4.1 mmol g⁻¹ h⁻¹ | 1.52% | Not specified | [7] |
| Disubstituted phenazine | C(sp³)-H Cyanation | Tetrahydroisoquinolines | Moderate to high yields | Not reported | Not specified | [8] |
Table 2: Performance of Phenoxazine-Based Photocatalysts
| Catalyst | Reaction | Substrate | Product Yield/Conversion | Light Source | Reference |
| N-aryl core modified phenoxazines | Organocatalyzed ATRP | Methyl methacrylate (B99206) (MMA) | Polymers with targeted molecular weights and low dispersities | White light | [9] |
| POZ-M/ITIC nanoparticles | H₂ Production | Water | 63 mmol g⁻¹ h⁻¹ | Not specified | [10] |
| NP-CTF (Phenoxazine-based CTF) | Aerobic Hydroxylation | Arylboronic acids | 98.2% Yield | Not specified | White light-emitting diodes |
| POZ-3 (Phenoxazine-based dye) | Dye-Sensitized Solar Cell | N/A | 7.8% Conversion Efficiency | Simulated AM1.5G | [5] |
Experimental Protocols
Dehalogenation using Tetra-phenol π-extended dihydrophenazine [6]
-
Catalyst: Tetra-phenol π-extended dihydrophenazine (1 mol%)
-
Substrate: 4-chlorobenzonitrile (0.1 mmol)
-
Base: 1,1,3,3-tetramethylguanidine (B143053) (TMG) (2.0 equiv.)
-
Solvent: Acetonitrile (B52724) (2 mL)
-
Light Source: Kessil lamp (λ = 427 nm)
-
Procedure: A solution of the substrate, catalyst, and base in acetonitrile is degassed and irradiated with purple light at room temperature. The reaction progress is monitored by HPLC.
Photocatalytic H₂O₂ Production with TPE-PNZ [2]
-
Catalyst: TPE-PNZ (a phenazine-incorporated conjugated microporous polymer)
-
Reactants: H₂O and O₂
-
Conditions: The reaction is carried out without the need for sacrificial agents. Further details on the experimental setup were not provided in the abstract.
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) with N-aryl core modified phenoxazines [9]
-
Catalyst: N-aryl core modified phenoxazine derivatives
-
Monomer: Methyl methacrylate (MMA)
-
Initiator: Alkyl halide initiator
-
Light Source: White light irradiation
-
Procedure: The polymerization is conducted under visible light, where the excited state of the organic photocatalyst reduces the alkyl halide bond of the initiator, generating a carbon-centered radical that propagates with the monomer.
Mechanistic Insights and Signaling Pathways
The photocatalytic cycles of phenazine and phenoxazine catalysts share similarities, involving photoexcitation followed by single-electron transfer (SET) to or from a substrate. However, the specific intermediates and redox potentials differ, influencing their catalytic efficiency in different reactions.
Phenazine Photocatalytic Cycle
Phenazines can undergo reversible redox cycling between the oxidized (phenazine) and reduced (dihydrophenazine) states.[2] This interconversion is crucial for their photocatalytic activity, as it allows for the storage of photogenerated electrons and facilitates charge transfer.[2]
Caption: Generalized photocatalytic cycle of a phenazine catalyst.
Phenoxazine Photocatalytic Cycle in O-ATRP
In O-ATRP, the photoexcited phenoxazine catalyst reduces an alkyl halide initiator, generating a radical that initiates polymerization. The oxidized catalyst is subsequently reduced to complete the catalytic cycle.[9]
Caption: Photocatalytic cycle of a phenoxazine catalyst in O-ATRP.
Experimental Workflow for Catalyst Screening
A generalized workflow for evaluating and comparing the efficiency of different photocatalysts is depicted below.
Caption: Generalized workflow for photocatalyst efficiency comparison.
Conclusion
Both phenazine and phenoxazine derivatives are powerful classes of organic photocatalysts with distinct advantages depending on the target application. Phenoxazines have shown particular promise in controlled polymerizations and as components in optoelectronic devices.[4] Phenazines excel in reactions that capitalize on their reversible redox behavior, such as in the sustainable production of valuable chemicals like H₂O₂.[2]
The choice between a phenazine and a phenoxazine catalyst will ultimately depend on the specific chemical transformation, the desired reaction mechanism, and the required redox potentials. The data and methodologies presented in this guide offer a starting point for researchers to make informed decisions and to design efficient and sustainable photocatalytic systems. Further research into the structure-property relationships of both catalyst families will undoubtedly lead to the development of even more active and selective organic photocatalysts.
References
- 1. kemvera.com [kemvera.com]
- 2. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arts.units.it [arts.units.it]
- 7. Ultra-Nanostructured Phenazine Conjugated Porous Polymers as Efficient Photocatalyst for Solar-Driven Hydrogen Production: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. summer-school23.scg.ch [summer-school23.scg.ch]
- 9. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenoxazine-based small molecule heterojunction nanoparticles for photocatalytic hydrogen production - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroelectrochemistry of 5,10-Dihydrophenazine Derivatives for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5,10-dihydrophenazine (B1199026) derivatives studied via spectroelectrochemistry (SEC), a powerful technique for elucidating reaction mechanisms. By combining electrochemical control with simultaneous spectroscopic monitoring, SEC offers in-situ characterization of redox states and transient intermediates that are critical in fields ranging from catalysis to materials science.[1][2] 5,10-Dihydrophenazines are a class of organic compounds known for their robust redox activity, often undergoing two sequential single-electron transfers, making them excellent candidates for mechanistic investigation.[3][4]
Performance Comparison of 5,10-Dihydrophenazine Derivatives
The electrochemical and spectroscopic properties of 5,10-dihydrophenazine derivatives can be finely tuned by modifying the substituents at the 5 and 10 positions. These modifications influence the stability of the resulting radical cations and dications, as well as their absorption spectra. The data below, compiled from various studies, highlights these differences.
| Derivative/Polymer | Redox Potentials (V vs. reference) | Key Spectroscopic Features (λmax) | Application/Key Finding |
| Poly(aryl ether sulfone) with 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) | Oxidation peaks: ~3.5 and 4.1 (vs. Li/Li⁺) Reduction peaks: ~3.0 and 3.8 (vs. Li/Li⁺)[3] | Changes in spectral absorption under different applied voltages confirm electrochromic properties.[3] | Demonstrates high electrochemical stability over thousands of cycles, suitable for electrochromic materials and organic battery cathodes.[3] |
| Poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) | Discharge platforms: 0.65 and 1.18 (vs. Zn²⁺/Zn)[5] | Not specified in the abstract. | Exhibits multi-electron redox characteristics, making it a promising cathode material for aqueous zinc-ion batteries with excellent cycling stability.[5] |
| Heterocycle-substituted 5,10-dihydrophenazines | Two well-separated, reversible redox processes observed via Cyclic Voltammetry.[4][6] | UV-Vis spectroelectrochemistry used to investigate photophysical and electrochemical properties.[4][7] | Exhibit Janus-type reactivity, acting as both photo-oxidants and photoreductants, expanding their utility in photoredox catalysis.[4][7] |
| π-extended dihydrophenazine based PIMs | Reversibly oxidized to a dicationic form.[8] | Redox switching leads to marked differences in material properties.[8][9] | The redox-switchable nature allows for tunable microporosity and gas selectivity, with potential in carbon capture applications.[8][9] |
Mechanistic Insights from Spectroelectrochemistry
Spectroelectrochemistry is uniquely suited for studying the multi-step redox mechanisms of 5,10-dihydrophenazine derivatives. The technique allows for the direct observation of intermediates, such as the radical cation and the dication, which are formed at distinct potentials.
The typical mechanism involves two sequential one-electron oxidation steps:
-
First Oxidation: The neutral, non-planar 5,10-dihydrophenazine (PHZ) is oxidized to a planar radical cation (PHZ•⁺).
-
Second Oxidation: The radical cation is further oxidized to a planar dication (PHZ²⁺).
These transformations are accompanied by distinct changes in the UV-Vis absorption spectrum, allowing for the unambiguous identification of each species as it is generated at the electrode surface.[4][7]
Comparison with Alternative Mechanistic Techniques
While SEC is a powerful tool, other methods also provide valuable mechanistic information. The choice of technique depends on the specific information required.
| Technique | Information Obtained | Advantages | Limitations |
| Spectroelectrochemistry (SEC) | In-situ electronic spectra of intermediates; Redox potentials; Reaction kinetics.[2] | Provides simultaneous electrochemical and spectroscopic data on transient species.[1] | Requires optically transparent electrodes; cell design can be complex. |
| Cyclic Voltammetry (CV) | Redox potentials; Electron transfer kinetics; Reversibility of redox processes.[6] | Widely accessible; provides rapid assessment of electrochemical behavior. | Provides indirect information about the structure of intermediates.[10] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical intermediates.[4] | Highly specific for paramagnetic species (e.g., radical cations). | Insensitive to non-radical species (neutral, dication); often requires ex-situ sample preparation. |
| Computational Chemistry (e.g., DFT) | Molecular orbital energies; Predicted absorption spectra; Reaction energy profiles.[5] | Provides theoretical insight into electronic structure and reaction pathways.[5] | Relies on approximations; requires experimental validation. |
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible spectroelectrochemical data.
Protocol: UV-Vis Spectroelectrochemistry of a 5,10-Dihydrophenazine Derivative
This protocol outlines a typical experiment using an optically transparent electrode (OTE), such as indium tin oxide (ITO) coated glass.[11]
1. Preparation:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).[6]
-
Analyte Solution: Prepare a ~1 mM solution of the 5,10-dihydrophenazine derivative in the electrolyte solution.[6]
-
Electrode Cleaning: Clean the OTE by sonicating sequentially in deionized water, acetone, and isopropyl alcohol.[12] Clean the platinum wire counter electrode by flame-annealing and the reference electrode (e.g., Ag/AgCl) by rinsing thoroughly with the solvent.[12]
2. Experimental Workflow and Cell Assembly:
3. Instrument Setup:
-
A typical setup integrates a potentiostat, a UV-Vis spectrophotometer, a light source, and the spectroelectrochemical cell.[13][14]
-
The OTE working electrode is positioned in the light path of the spectrophotometer.[1]
-
The potentiostat controls the potential applied to the working electrode, while the spectrophotometer records the corresponding absorption spectra.[13]
4. Data Acquisition:
-
Place the cell filled with the electrolyte solution in the spectrometer and record a background spectrum.[11]
-
Replace the electrolyte with the analyte solution.
-
Apply an initial potential where no reaction occurs (e.g., 0 V) and record the initial spectrum.[11]
-
Incrementally step the potential to values that bracket the redox potentials of the derivative. At each potential step, allow the system to reach equilibrium before recording the UV-Vis spectrum.[13]
-
Continue this process through the first and second oxidation waves and then reverse the potential scan to observe the reversibility of the reactions.
By analyzing the resulting spectra as a function of applied potential, one can identify the electronic signatures of the neutral, radical cation, and dication species, providing a clear picture of the operative electrochemical mechanism.
References
- 1. Spectroelectrochemistry: Gamry Spectroelectrochemistry System Basics Gamry Instruments [gamry.com]
- 2. sciencegears.com.au [sciencegears.com.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 8. π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA02477C [pubs.rsc.org]
- 9. π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to Quantum Chemical Calculations for N,N'-Diaryldihydrophenazine Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum chemical calculations for predicting the photophysical and electrochemical properties of N,N'-diaryldihydrophenazine derivatives, a class of molecules with significant potential in photoredox catalysis. The performance of computational methods is evaluated against experimental data, offering insights into their accuracy and applicability.
Introduction to N,N'-Diaryldihydrophenazines and Computational Chemistry
N,N'-diaryldihydrophenazines are organic compounds that have garnered considerable attention as cost-effective and sustainable alternatives to precious metal complexes in photoredox catalysis.[1][2] Their utility stems from their favorable photophysical and electrochemical properties, such as long-lived triplet excited states, strong reducing ability, and high stability of the resulting radical cations.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the structure-property relationships of these molecules and for designing new catalysts with enhanced performance.[3][4] These computational methods allow for the prediction of key parameters including electronic structure, redox potentials, and spectroscopic characteristics, thereby guiding synthetic efforts.
Data Presentation: A Comparative Analysis
The accuracy of quantum chemical calculations is best assessed by comparing the calculated properties with experimentally determined values. The following tables summarize key photophysical and electrochemical data for representative N,N'-diaryldihydrophenazine derivatives from the literature, comparing experimental results with those obtained from DFT calculations.
Table 1: Comparison of Experimental and Calculated Photophysical and Electrochemical Properties of N,N'-Diaryldihydrophenazines
| Compound | Property | Experimental Value | Calculated Value | Method/Functional |
| Phz1 | E(S1) (eV) | 2.92 | 3.01 | PBEh-3c |
| E(T1) (eV) | 2.72 | 2.82 | PBEh-3c | |
| ΔEST (eV) | 0.20 | 0.19 | PBEh-3c | |
| Eox (V vs SCE) | 0.58 | - | - | |
| Phz2 | E(S1) (eV) | 2.83 | 2.90 | PBEh-3c |
| E(T1) (eV) | 2.74 | 2.83 | PBEh-3c | |
| ΔEST (eV) | 0.09 | 0.07 | PBEh-3c | |
| Eox (V vs SCE) | 0.77 | - | - | |
| Ir(ppy)3 | E(S1) (eV) | 2.50 | - | - |
| E(T1) (eV) | 2.40 | - | - | |
| ΔEST (eV) | 0.10 | - | - | |
| Eox (V vs SCE) | 0.77 | - | - |
Data sourced from a comprehensive study on new N,N'-diaryldihydrophenazines.[1]
The data in Table 1 demonstrates a good agreement between the experimental and DFT-calculated values for the singlet (S1) and triplet (T1) energy levels, as well as the singlet-triplet energy gap (ΔEST).[1] This indicates that the chosen computational method (PBEh-3c) provides reliable predictions for the excited-state properties of these molecules.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of both experimental and computational results.
1. Synthesis of Diaryldihydrophenazines
A facile and scalable one-pot synthesis procedure has been developed for N,N'-diaryldihydrophenazines.[1]
-
Step 1: A solution of the corresponding diarylamine in tetrahydrofuran (B95107) (THF) is placed in a separatory funnel.
-
Step 2: Ceric ammonium (B1175870) nitrate (B79036) is added as an oxidant, and the mixture is shaken vigorously.
-
Step 3: Equal volumes of water and ethyl acetate (B1210297) are added for extraction.
-
Step 4: The organic layer is washed with water.
-
Step 5: An aqueous solution of potassium ferrocyanide is added and shaken until the color of the solution changes, indicating the formation of the neutral N,N'-diaryldihydrophenazine product.[1]
2. Photophysical and Electrochemical Measurements
-
Photophysical Characterization: Absorption and emission spectra are typically recorded on standard spectrophotometers and spectrofluorometers, respectively. The singlet excited state energies (E(S1)) are determined from the intersection of the normalized absorption and fluorescence spectra. The triplet state energies (E(T1)) are often estimated from the highest-energy phosphorescence band at low temperatures (e.g., 77 K).
-
Electrochemical Characterization: Cyclic voltammetry (CV) is the standard technique used to determine the oxidation potentials (Eox) of these compounds. Measurements are typically performed in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). A three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) is commonly employed. The redox potentials are often referenced to the ferrocene/ferrocenium (Fc/Fc+) couple or a saturated calomel (B162337) electrode (SCE).
3. Quantum Chemical Calculation Workflow
The prediction of molecular properties using quantum chemical methods follows a standardized workflow.
-
Geometry Optimization: The first step involves the optimization of the ground-state molecular geometry. This is typically performed using DFT with a specific functional (e.g., B3LYP, PBEh-3c) and a suitable basis set (e.g., 6-311G**, 6-31G(d,p)).[5][6][7]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Excited State Calculations: The properties of the excited states are calculated using Time-Dependent DFT (TD-DFT).[8][9] This allows for the determination of vertical excitation energies, which correspond to the absorption maxima, as well as the energies of the lowest singlet (S1) and triplet (T1) states.[7][9]
-
Property Analysis: From the calculated electronic structure, various properties can be derived. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to understand the electronic transitions and redox behavior.[1]
Visualization of Computational Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational studies and the application of these molecules in a photoredox catalytic cycle.
Caption: Workflow for Quantum Chemical Property Prediction.
Caption: Generalized Photoredox Catalytic Cycle.
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, have proven to be powerful and reliable tools for investigating the properties of N,N'-diaryldihydrophenazines. The good correlation between calculated and experimental data for key photophysical and electrochemical parameters validates the use of these computational methods for in-silico design of novel photocatalysts. By providing a deeper understanding of the underlying electronic structure and excited-state dynamics, these calculations can significantly accelerate the discovery and development of next-generation organic photocatalysts for a wide range of applications, including in drug development and organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. N, N'-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diaryl Dihydrophenazine photoredox catalysis for organocatalyzed atom transfer radical polymerization [mountainscholar.org]
- 5. B ← N Lewis Pair Fusion of N,N‐Diaryldihydrophenazines: Effect on Structural, Electronic, and Emissive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jksus.org [jksus.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fleeting Moments: A Comparative Guide to the Excited-State Dynamics of Dihydrophenazines via Transient Absorption Spectroscopy
For researchers, scientists, and drug development professionals delving into the intricate world of photochemistry and photoredox catalysis, understanding the transient excited-state behavior of key molecular scaffolds is paramount. Dihydrophenazines, with their unique redox properties and applications in photoredox catalysis, present a compelling case for such in-depth analysis.[1][2][3] This guide provides an objective comparison of the excited-state dynamics of various dihydrophenazine derivatives, supported by experimental data from transient absorption spectroscopy.
Transient absorption spectroscopy stands as a powerful technique to probe the fleeting existence of excited states, offering invaluable insights into their lifetimes, decay pathways, and spectral characteristics.[4][5] By employing a pump pulse to excite the molecule and a subsequent probe pulse to measure the absorption of the transient species, researchers can map the intricate photophysical processes that unfold on timescales ranging from femtoseconds to microseconds.[6][7][8]
Comparative Analysis of Excited-State Properties
The photophysical properties of dihydrophenazine derivatives can be significantly modulated by structural modifications, influencing their performance in various applications.[1][9] The following tables summarize key quantitative data on the excited-state dynamics of several dihydrophenazine compounds, offering a clear comparison of their performance.
| Compound | Solvent | Excitation Wavelength (nm) | S1 Lifetime (ps) | Triplet Quantum Yield | Reference |
| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | DMF | 318-390 | 135 | Negligible | [10] |
| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | DMAc | 318-390 | 180 | Negligible | [10] |
| N,N'-diaryl-5,10-dihydrophenazines | CER | 365 | - | - | [11] |
| 5,10-dimethyl-5,10-dihydrophenazine (DMP) | Benzene | - | - | - | [12] |
Note: "-" indicates data not specified in the cited source. DMF: N,N-dimethylformamide; DMAc: N,N-dimethylacetamide; CER: Epoxy Resin.
The data reveals a significant dependence of the first singlet excited state (S1) lifetime on the solvent environment.[10] For instance, 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine exhibits a shorter S1 lifetime in DMF compared to DMAc.[10] Notably, for this particular derivative, the triplet state quantum yield is negligible, suggesting that intersystem crossing is a minor deactivation pathway.[10] In contrast, for phenoxazine (B87303) and phenothiazine (B1677639) catalysts, intersystem crossing is of greater importance.[10]
Experimental Protocols: A Closer Look at the Methodology
The acquisition of reliable transient absorption data hinges on meticulous experimental design and execution. The following provides a generalized experimental protocol for femtosecond transient absorption spectroscopy based on common practices in the field.[6][13]
Sample Preparation: Solutions of the dihydrophenazine derivatives are prepared in spectroscopic-grade solvents to a concentration that yields an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 or 2 mm path length cuvette.[6] Care should be taken to avoid aggregation and exposure to oxygen, which can quench excited states, unless studying its effects.[14]
Transient Absorption Spectrometer Setup: A typical femtosecond transient absorption spectrometer consists of a Ti:Sapphire laser system to generate femtosecond pulses.[6] The output is split into two beams: the pump and the probe. The pump beam, with a specific wavelength selected to excite the sample, is directed through an optical parametric amplifier (OPA). The probe beam is focused onto a crystal (e.g., CaF2) to generate a white light supercontinuum, which serves as the probe.[13] The pump and probe beams are then focused and overlapped on the sample. The relative polarization between the pump and probe is often set to the magic angle (54.7°) to avoid orientation effects.[13]
Data Acquisition: The pump pulse excites the sample, and the probe pulse, delayed by a variable time delay stage, measures the change in absorbance of the sample. The transmitted probe light is then directed to a detector, such as a CCD camera coupled to a spectrograph, to record the transient absorption spectrum. By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be monitored.[6]
Visualizing the Process: Experimental Workflow and Photophysical Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for transient absorption spectroscopy and the fundamental photophysical pathways of a photoexcited molecule.
Caption: Experimental workflow for transient absorption spectroscopy.
Caption: Photophysical pathways of a photoexcited molecule.
References
- 1. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kemvera.com [kemvera.com]
- 3. N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Femtosecond Spectroscopy on a Dibenzophenazine‐Cored Macrocycle Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the excited states of photoreactive dihydrophenazine doped in molecular crystals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to DMPZ and its Derivatives as Organic Cathode Materials
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the electrochemical performance of 5,10-dihydro-5,10-dimethylphenazine (DMPZ) against its phenoxazine (B87303) and phenothiazine (B1677639) derivatives, supported by experimental data.
Organic electrode materials are at the forefront of next-generation battery technology, offering the promise of sustainability, cost-effectiveness, and high theoretical capacities. Among these, p-type organic cathodes capable of multi-redox reactions are particularly compelling for achieving high energy density. This guide provides a detailed comparison of the electrochemical performance of the well-known organic cathode material, this compound (DMPZ), with its structurally modified derivatives: 10-ethyl-10H-phenoxazine (Et-PXZ), 10-phenyl-10H-phenoxazine (Ph-PXZ), 10-methyl-10H-phenothiazine (Me-PTZ), and 10-phenyl-10H-phenothiazine (Ph-PTZ).
The data presented is based on the findings from the study "Utilizing Latent Multi-Redox Activity of p-Type Organic Cathode Materials toward High Energy Density Lithium-Organic Batteries," which systematically investigates how molecular modifications and electrolyte optimization can unlock the latent multi-redox activity of these compounds, leading to significantly enhanced energy densities.
Performance Data Summary
The following table summarizes the key electrochemical performance metrics of DMPZ and its derivatives when tested in a 3.4 M lithium perchlorate (B79767) (LiClO₄) in tetraethylene glycol dimethyl ether (TEGDME) electrolyte. This high-concentration electrolyte was found to be crucial for enabling the second redox reaction in the phenoxazine and phenothiazine derivatives.
| Material | First Redox Potential (V vs. Li/Li⁺) | Second Redox Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Energy Density (Wh/kg) |
| DMPZ | ~3.4 | - | ~128 | ~435 |
| Et-PXZ | ~3.7 | ~4.1 | ~240 | ~936 |
| Ph-PXZ | ~3.8 | ~4.2 | ~200 | ~800 |
| Me-PTZ | ~3.6 | ~4.0 | ~240 | ~912 |
| Ph-PTZ | ~3.7 | ~4.1 | ~200 | ~780 |
Key Performance Insights
The substitution of the nitrogen bridge in DMPZ with oxygen (phenoxazine derivatives) or sulfur (phenothiazine derivatives) and the modification of the substituent on the nitrogen atom lead to several significant performance enhancements:
-
Elevated Redox Potentials: The phenoxazine and phenothiazine derivatives exhibit higher first redox potentials compared to DMPZ. This is a critical factor in increasing the overall energy density of the battery.
-
Multi-Redox Activity: A key finding is the successful activation of a second redox reaction in the phenoxazine and phenothiazine derivatives within a suitable electrolyte. This multi-electron transfer process nearly doubles the specific capacity of these materials compared to the single-redox DMPZ.
-
Enhanced Energy Density: The combination of higher redox potentials and increased specific capacity results in a dramatic improvement in the energy density of the derivative materials. For instance, Et-PXZ demonstrates an energy density more than double that of DMPZ.
Experimental Protocols
The following methodologies were employed in the comparative study:
Material Synthesis
The phenoxazine and phenothiazine derivatives were synthesized through established organic chemistry routes. For example, 10-ethyl-10H-phenoxazine (Et-PXZ) can be synthesized via the Buchwald-Hartwig amination of 2-bromophenol (B46759) with 2-ethylaniline, followed by an intramolecular cyclization. The synthesis of the other derivatives follows similar principles with appropriate starting materials.
Electrode Preparation
The cathode slurry was prepared by mixing the active material (DMPZ or its derivatives), a conductive carbon additive (such as Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 60:20:20, respectively, in a suitable solvent like N-methyl-2-pyrrolidone (NMP). The resulting slurry was then cast onto an aluminum foil current collector and dried under vacuum to remove the solvent.
Electrochemical Measurements
All electrochemical tests were conducted using 2032-type coin cells assembled in an argon-filled glovebox. The cells were constructed with the prepared organic cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte of 3.4 M LiClO₄ in TEGDME.
-
Galvanostatic Cycling: Charge-discharge cycling was performed at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to determine the specific capacity, voltage profiles, and cycling stability.
-
Cyclic Voltammetry (CV): CV was used to investigate the redox potentials and the reversibility of the electrochemical reactions. Scans were typically run at a slow scan rate (e.g., 0.1 mV/s) to ensure the system reached equilibrium.
Visualizing the Advantage: A Workflow for High-Energy Organic Cathodes
The following diagram illustrates the logical workflow for achieving high-energy-density organic cathodes, as demonstrated by the comparison of DMPZ and its derivatives.
Caption: Workflow for enhancing organic cathode performance.
This comparative guide highlights the significant potential of molecular engineering in the development of high-performance organic cathode materials. The strategic modification of the DMPZ structure to phenoxazine and phenothiazine derivatives, coupled with the use of an optimized electrolyte, successfully unlocks their latent multi-redox capabilities, paving the way for next-generation organic rechargeable batteries with substantially higher energy densities.
A New Dawn for C-N Coupling: N,N'-diaryldihydrophenazines Emerge as a Potent Alternative to Ruthenium-Based Catalysts
For decades, ruthenium-based catalysts have been instrumental in the synthesis of pharmaceuticals and other complex organic molecules, particularly in facilitating challenging C-N cross-coupling reactions. However, the high cost and potential toxicity of this precious metal have driven a persistent search for more sustainable and economical alternatives. Recent advancements in organocatalysis have brought N,N'-diaryldihydrophenazines to the forefront as a highly promising class of metal-free photocatalysts for these critical transformations. This guide provides a detailed comparison of the performance, experimental protocols, and catalytic mechanisms of N,N'-diaryldihydrophenazines and traditional ruthenium-based catalysts for C-N coupling reactions, offering valuable insights for researchers, scientists, and professionals in drug development.
N,N'-diaryldihydrophenazines, operating through a dual photoredox/nickel-catalyzed mechanism, have demonstrated remarkable efficiency in the arylation of anilines with a broad range of aryl halides.[1][2][3] These organic catalysts are not only cost-effective and readily available but also offer the significant advantage of functioning under mild, visible-light-mediated conditions. In contrast, ruthenium-catalyzed C-N coupling reactions, while highly effective, often necessitate elevated temperatures and the use of specialized ligands to achieve high yields and broad substrate scope.
Performance Comparison: A Tale of Two Catalysts
The following tables summarize the performance of a representative N,N'-diaryldihydrophenazine-based system and a typical ruthenium-catalyzed system for the C-N coupling of anilines and aryl halides.
N,N'-diaryldihydrophenazine/Nickel Dual Catalysis
This system utilizes a simple N,N'-diaryldihydrophenazine as the photocatalyst in conjunction with a nickel co-catalyst to achieve C-N coupling at room temperature under visible light irradiation. The data presented below is representative of the results obtained by Dulov et al. (2023).
| Entry | Aryl Halide | Aniline (B41778) | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | 4-Iodoanisole | Aniline | 4-Methoxydiphenylamine | 95 | PC: 2, Ni(glyme)Cl₂: 5 | 12 |
| 2 | 4-Bromobenzonitrile | Aniline | 4-Cyanodiphenylamine | 88 | PC: 2, Ni(glyme)Cl₂: 5 | 12 |
| 3 | 1-Iodonaphthalene | Aniline | N-Phenylnaphthalen-1-amine | 92 | PC: 2, Ni(glyme)Cl₂: 5 | 12 |
| 4 | 4-Iodoanisole | 4-Toluidine | 4-Methoxy-4'-methyldiphenylamine | 93 | PC: 2, Ni(glyme)Cl₂: 5 | 12 |
| 5 | 4-Chlorobenzotrifluoride | Aniline | 4-(Trifluoromethyl)diphenylamine | 75 | PC: 2, Ni(glyme)Cl₂: 5 | 24 |
PC: N,N'-bis(4-methoxyphenyl)-5,10-dihydrophenazine
Ruthenium-Catalyzed Buchwald-Hartwig Amination
Ruthenium pincer complexes are effective catalysts for the N-arylation of anilines with aryl halides. The following data represents typical results for such a system, often requiring thermal conditions.
| Entry | Aryl Halide | Aniline | Product | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Aniline | 4-Methoxydiphenylamine | 92 | Ru-Macho: 1 | 110 | 16 |
| 2 | 4-Chlorobenzonitrile | Aniline | 4-Cyanodiphenylamine | 85 | Ru-Macho: 2 | 130 | 24 |
| 3 | 1-Bromonaphthalene | Aniline | N-Phenylnaphthalen-1-amine | 88 | Ru-Macho: 1.5 | 120 | 18 |
| 4 | 4-Bromoanisole | 4-Toluidine | 4-Methoxy-4'-methyldiphenylamine | 90 | Ru-Macho: 1 | 110 | 16 |
| 5 | 4-Chlorobenzotrifluoride | Aniline | 4-(Trifluoromethyl)diphenylamine | 82 | Ru-Macho: 2 | 130 | 24 |
Ru-Macho is a commercially available ruthenium pincer catalyst.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for N,N'-diaryldihydrophenazine/Nickel Dual Catalyzed C-N Coupling
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the N,N'-diaryldihydrophenazine photocatalyst (0.01 mmol, 2 mol%), Ni(glyme)Cl₂ (0.025 mmol, 5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) (0.03 mmol, 6 mol%). The tube is evacuated and backfilled with argon three times. The aryl halide (0.5 mmol, 1.0 equiv), aniline (0.6 mmol, 1.2 equiv), and anhydrous dimethylformamide (DMF, 2.0 mL) are then added under argon. The reaction mixture is stirred and irradiated with a blue LED lamp (40 W) at room temperature for the time indicated in the table. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Ruthenium-Catalyzed Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the ruthenium pincer catalyst (0.005 mmol, 1 mol%), the aryl halide (0.5 mmol, 1.0 equiv), the aniline (0.6 mmol, 1.2 equiv), and sodium tert-butoxide (0.7 mmol, 1.4 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene (B28343) (2.0 mL) is then added, and the tube is sealed. The reaction mixture is stirred and heated in an oil bath at the temperature and for the time indicated in the table. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Catalytic Cycles and Mechanistic Insights
The distinct mechanisms of these two catalytic systems are visualized below using Graphviz diagrams.
Figure 1: Dual catalytic cycle for the N,N'-diaryldihydrophenazine/Ni catalyzed C-N coupling.
Figure 2: Generalized catalytic cycle for a Ruthenium-catalyzed Buchwald-Hartwig C-N amination.
The N,N'-diaryldihydrophenazine system operates through a synergistic dual catalytic cycle. The organic photocatalyst (PC), upon excitation by visible light, reduces a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide. The resulting Aryl-Ni(II) intermediate reacts with the amine in the presence of a base, and subsequent reductive elimination forms the desired C-N bond and regenerates the Ni(0) catalyst. The oxidized photocatalyst is then reduced back to its ground state by a Ni(I) intermediate, completing the photoredox cycle.
In contrast, the ruthenium-catalyzed C-N coupling typically follows a more traditional Buchwald-Hartwig-type mechanism. A low-valent ruthenium(0) species undergoes oxidative addition with the aryl halide to form a Ru(II) intermediate. Coordination of the amine, followed by deprotonation with a base, generates a ruthenium-amido complex. The final C-N bond is formed via reductive elimination, regenerating the catalytically active Ru(0) species.
Conclusion: A Greener Future for Aromatic Amine Synthesis
N,N'-diaryldihydrophenazines have emerged as a compelling and sustainable alternative to ruthenium-based catalysts for C-N cross-coupling reactions. Their ability to operate under mild, visible-light-driven conditions, coupled with their low cost and ready availability, makes them an attractive option for both academic and industrial applications. While ruthenium catalysts remain a powerful tool for C-N bond formation, the development of these highly efficient organocatalytic systems represents a significant step towards greener and more economical chemical synthesis. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, functional group tolerance, and cost considerations. However, the impressive performance of N,N'-diaryldihydrophenazines strongly suggests that they will play an increasingly important role in the future of aromatic amine synthesis.
References
"electron paramagnetic resonance (EPR) studies of dihydrophenazine radical cations"
A deep dive into the electron paramagnetic resonance (EPR) characteristics of dihydrophenazine radical cations reveals a nuanced interplay between molecular structure and spin distribution. This guide provides a comparative analysis of their EPR spectroscopic data, offering valuable insights for researchers in fields ranging from materials science to drug development. By examining key parameters such as g-values and hyperfine coupling constants, we can better understand the electronic properties and reactivity of these important intermediates.
Dihydrophenazine derivatives, upon one-electron oxidation, form stable radical cations that play crucial roles in various chemical processes, including organocatalyzed atom transfer radical polymerization (O-ATRP).[1][2] Electron paramagnetic resonance (EPR) spectroscopy stands as a powerful technique to probe the electronic structure of these paramagnetic species, providing detailed information about the delocalization of the unpaired electron across the molecular framework.
Comparative Analysis of EPR Data
The EPR spectra of dihydrophenazine radical cations are characterized by their g-values and hyperfine coupling constants (hfccs). The g-value, a dimensionless quantity, is sensitive to the electronic environment of the unpaired electron. For most organic radicals, g-values are close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide information about spin-orbit coupling and the nature of the atoms over which the spin is delocalized.
Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H). The magnitude of the hyperfine coupling constant (A) is proportional to the spin density at the nucleus and thus provides a direct map of the unpaired electron's distribution within the molecule.
| Compound | g-value | Nucleus | Hyperfine Coupling Constant (A) [G] | Reference |
| 10-hydro-5-methylphenazinium cation radical | N/A | ¹⁴N-CH₃ | 6.93 | [3] |
| N/A | ¹⁴N-H | 6.00 | [3] | |
| N/A | ¹H (NH) | 6.45 | [3] | |
| N/A | ¹H (ring, 2H) | 2.03 | [3] | |
| N/A | ¹H (ring, 2H) | 1.39 | [3] | |
| N/A | ¹H (ring, 2H) | 0.94 | [3] | |
| N/A | ¹H (ring, 2H) | 0.45 | [3] | |
| Pyrene-dihydrophenazine dyad bis(radical cation) | N/A | N/A | Singlet-Triplet Energy Gap: 2J/kB = -36 ± 3 K | [4] |
| Alternative: Diphenylamine Radical Cation | N/A | N/A | See specific ENDOR data in source | [3] |
N/A: Data not available in the cited sources.
The data for the 10-hydro-5-methylphenazinium cation radical clearly shows distinct hyperfine couplings for the two nitrogen atoms and various ring protons, indicating an asymmetric spin distribution.[3] The larger coupling constant for the nitrogen with the methyl group suggests a higher spin density at this position. The pyrene-dihydrophenazine dyad bis(radical cation) exhibits a singlet ground state with a thermally accessible triplet state, a phenomenon driven by the exchange interaction between the two radical centers.[4]
Experimental Protocols
The generation and EPR analysis of dihydrophenazine radical cations typically follow a standardized workflow.
Synthesis of Dihydrophenazine Radical Cations
A common method for generating dihydrophenazine radical cations for EPR studies is through chemical oxidation of the neutral dihydrophenazine precursor.
Materials:
-
N-substituted dihydrophenazine derivative
-
Oxidizing agent (e.g., nitrosonium hexafluorophosphate (B91526) (NOPF₆), tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue"))[1]
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the dihydrophenazine derivative in the chosen solvent within an inert atmosphere (e.g., a glovebox or under argon).
-
Add a stoichiometric amount of the oxidizing agent to the solution. The formation of the radical cation is often accompanied by a distinct color change.
-
The resulting solution containing the radical cation is then transferred to an EPR tube for analysis.
EPR Spectroscopy
Instrumentation:
-
X-band EPR spectrometer
-
Standard quartz EPR tubes
-
Cryostat for temperature-dependent measurements (optional)
Typical Spectrometer Settings:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized to resolve hyperfine structure without significant line broadening.
-
Microwave Power: Kept low to avoid saturation of the signal.
-
Temperature: Room temperature or low temperatures to study temperature-dependent phenomena or stabilize reactive species.
The recorded EPR spectrum is then analyzed and simulated to extract the precise g-value and hyperfine coupling constants. Software packages such as EasySpin are commonly used for spectral simulation.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the EPR study of dihydrophenazine radical cations.
Caption: Experimental workflow for EPR studies of dihydrophenazine radical cations.
Conclusion
EPR spectroscopy provides indispensable data for characterizing the electronic structure of dihydrophenazine radical cations. While the available data is somewhat scattered across the literature, the compiled information and generalized protocols in this guide offer a solid foundation for researchers. Further systematic studies on a wider range of substituted dihydrophenazines are needed to build a more comprehensive understanding of structure-property relationships, which will undoubtedly accelerate the development of new materials and catalytic systems based on these versatile molecules.
References
- 1. Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC8411649 - Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. - OmicsDI [omicsdi.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
Safety Operating Guide
Proper Disposal of 5,10-Dihydro-5,10-dimethylphenazine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5,10-Dihydro-5,10-dimethylphenazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on globally harmonized system (GHS) classifications and safety data sheets (SDS).
I. Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a laboratory setting.
GHS Hazard Classifications:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H401: Toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 2) |
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[1][2]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service or to send it to an approved waste disposal plant.
Step 1: Waste Collection and Storage
-
Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled, and sealed container.
-
Container Labeling: The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.
Step 2: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have a list of approved contractors.
-
Provide Information: Inform the disposal company of the chemical's identity and provide them with the Safety Data Sheet (SDS).
-
Follow Regulations: Adhere to all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[3]
Step 3: Handling Spills In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading and entering drains.
-
Collection: Carefully collect the spilled material. For small spills, this can be done with an absorbent material. For larger spills, follow your institution's specific spill response protocol.
-
Disposal of Spill Debris: All materials used for cleanup must be placed in the hazardous waste container for proper disposal.
III. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling 5,10-Dihydro-5,10-dimethylphenazine
Essential Safety and Handling Guide for 5,10-Dihydro-5,10-dimethylphenazine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Summary
This compound is classified as a hazardous substance with the following primary risks[1][2]:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1].
GHS Hazard Pictograms:
| Pictogram | Hazard |
| ! | Warning |
| ☠ | Danger (Acute Toxicity) |
Hazard Statements:
-
H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is a summary of recommended PPE; always consult your institution's specific safety protocols.
| Body Part | Required PPE |
| Respiratory | A NIOSH-approved air-purifying respirator should be used, especially when engineering controls like fume hoods are not sufficient to maintain exposure below permissible limits[4]. Work in a well-ventilated area[2][3]. |
| Eye and Face | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing or explosion. |
| Hand Protection | Chemical-resistant gloves are essential. Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Protective Clothing | A lab coat, buttoned and properly fitted, is the minimum requirement. For larger quantities or increased risk of exposure, chemical-resistant coveralls or an apron should be worn. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory. Avoid porous materials[4]. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood[2].
-
Have an emergency plan and access to a safety shower and eyewash station.
-
-
Handling the Chemical:
-
In Case of a Spill:
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and compatible container. Label the container as "HAZARDOUS WASTE" and list the contents[5].
-
-
Disposal Method:
-
Dispose of the chemical waste in accordance with all local, regional, and national regulations[2].
-
A common disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Do not allow the product to enter drains, waterways, or the soil[2].
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Safe Handling Workflow Diagram.
Caption: Spill Response Workflow Diagram.
References
- 1. This compound | C14H14N2 | CID 288679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 15546-75-5 | TCI AMERICA [tcichemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
